Methyl 1-Methyl-2-oxopiperidine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 1-methyl-2-oxopiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-9-5-3-4-6(7(9)10)8(11)12-2/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCZCYCTEGTOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801253034 | |
| Record name | Methyl 1-methyl-2-oxo-3-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101327-98-4 | |
| Record name | Methyl 1-methyl-2-oxo-3-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101327-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-methyl-2-oxo-3-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-Methyl-2-oxopiperidine-3-carboxylate
This guide provides a comprehensive overview of the synthesis and characterization of Methyl 1-Methyl-2-oxopiperidine-3-carboxylate, a heterocyclic compound of interest to researchers in drug discovery and organic synthesis. The document details a robust two-step synthetic pathway, outlines rigorous characterization methodologies, and discusses the compound's potential applications.
Introduction and Significance
This compound is a substituted piperidone derivative. The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and natural products, owing to its ability to confer desirable pharmacokinetic properties.[1] The presence of both a lactam and a β-keto ester functionality makes this molecule a versatile building block for the synthesis of more complex molecular architectures. Its derivatives are explored for a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide serves as a practical resource for chemists seeking to prepare and validate this compound for further research and development.
Strategic Synthesis Pathway
The synthesis of this compound is efficiently achieved through a two-step sequence. The core piperidone ring is first constructed via a Dieckmann condensation, a powerful intramolecular cyclization reaction of diesters.[5] This is followed by the methylation of the nitrogen atom to yield the final product.
Caption: Synthetic workflow for this compound.
Step 1: Dieckmann Condensation to form Methyl 2-oxopiperidine-3-carboxylate
The initial step involves the base-catalyzed intramolecular condensation of dimethyl adipate. Sodium hydride, a strong base, is used to deprotonate the α-carbon of one of the ester groups, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a six-membered ring. Subsequent elimination of a methoxide ion yields the cyclic β-keto ester, Methyl 2-oxopiperidine-3-carboxylate. Toluene is a suitable solvent for this reaction, and heating under reflux drives the reaction to completion.
Step 2: N-Methylation
The secondary amine of the piperidone ring is then methylated. Sodium hydride is again employed to deprotonate the nitrogen, forming a sodium amide intermediate. This nucleophilic nitrogen then reacts with methyl iodide in an SN2 reaction to introduce the methyl group, affording the final product, this compound.[6] Tetrahydrofuran (THF) is an appropriate solvent for this transformation.
Detailed Experimental Protocols
Safety Precaution: These procedures involve the use of hazardous materials such as sodium hydride, which is highly flammable and reacts violently with water, and methyl iodide, which is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Synthesis of Methyl 2-oxopiperidine-3-carboxylate
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. The mineral oil is washed away with dry hexanes under a nitrogen atmosphere. Dry toluene is then added to the flask.
-
Addition of Reactant: Dimethyl adipate (1.0 equivalent) is dissolved in dry toluene and added dropwise to the stirred suspension of sodium hydride at room temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford Methyl 2-oxopiperidine-3-carboxylate as a solid.
Synthesis of this compound
-
Reaction Setup: A dry round-bottom flask is charged with Methyl 2-oxopiperidine-3-carboxylate (1.0 equivalent) and dissolved in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Deprotonation: The solution is cooled to 0 °C, and sodium hydride (1.1 equivalents, 60% dispersion in mineral oil, pre-washed with hexanes) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes.
-
Methylation: Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up: The reaction is quenched by the slow addition of water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield this compound.
Comprehensive Characterization
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and analytical techniques.
| Property | Value |
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 255.3 °C at 760 mmHg (Predicted)[7] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals include a singlet for the N-methyl group, a singlet for the ester methyl group, and multiplets for the diastereotopic protons of the piperidine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Key signals will correspond to the two carbonyl carbons (lactam and ester), the N-methyl carbon, the O-methyl carbon, and the four distinct carbons of the piperidine ring.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Expect strong C=O stretching frequencies for the lactam and the ester carbonyls, typically in the range of 1650-1750 cm⁻¹.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) should be observed at m/z = 171.19.
Applications and Future Directions
This compound serves as a valuable intermediate in the synthesis of various biologically active molecules.[7][8] The piperidone scaffold is a key component in many pharmaceuticals, and the functional handles on this molecule (the ester and the keto group) allow for a variety of chemical transformations.
-
Pharmaceutical Research: This compound can be used as a starting material for the synthesis of novel analgesics, anti-inflammatory agents, and compounds targeting the central nervous system.[2][8] The N-methyl group is a common feature in many bioactive alkaloids and can influence receptor binding and metabolic stability.
-
Agrochemical Development: Piperidine derivatives have also found applications in the agrochemical industry.[7] This molecule could be a precursor to new herbicides, pesticides, or plant growth regulators.
-
Organic Synthesis: As a functionalized heterocyclic building block, it can be employed in the construction of more complex natural products and other target molecules.[7]
Future research may focus on the stereoselective synthesis of this compound to access enantiomerically pure derivatives for pharmacological evaluation. Further derivatization of the keto and ester functionalities could also lead to the discovery of new compounds with enhanced biological activity.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lookchem.com [lookchem.com]
- 8. chemimpex.com [chemimpex.com]
Spectroscopic Characterization of Methyl 1-Methyl-2-oxopiperidine-3-carboxylate: A Predictive and Comparative Analysis
This technical guide provides an in-depth analysis of the expected spectroscopic data for Methyl 1-Methyl-2-oxopiperidine-3-carboxylate (CAS No. 101327-98-4). As a compound of interest in synthetic chemistry and drug development, a thorough understanding of its spectral characteristics is paramount for its unambiguous identification and quality control.
It is important to note that as of this writing, detailed experimental spectra for this specific molecule are not widely available in peer-reviewed literature or public spectral databases. This guide, therefore, adopts a predictive methodology, grounded in fundamental spectroscopic principles and validated by comparative analysis with structurally analogous compounds. This approach mirrors a common challenge in research and development, where scientists must often rely on predictive analysis for novel or sparsely characterized molecules.
Molecular Structure and Physicochemical Properties
A comprehensive analysis begins with the molecule's fundamental properties, which dictate its spectroscopic behavior.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value | Source |
| CAS Number | 101327-98-4 | Appchem[1] |
| Molecular Formula | C₈H₁₃NO₃ | PubChem[2] |
| Molecular Weight | 171.19 g/mol | Appchem[1] |
| Monoisotopic Mass | 171.08954 Da | PubChem[2] |
| SMILES | CN1CCCC(C1=O)C(=O)OC | PubChem[2] |
| Predicted XlogP | 0.3 | PubChem[2] |
The structure contains several key features that will give rise to characteristic spectroscopic signals:
-
A six-membered piperidine ring.
-
An N-methylated lactam (a cyclic amide).
-
A methyl ester group at the C3 position.
-
A chiral center at C3.
These functional groups are the primary reporters in NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. The following predictions are based on established chemical shift theory and data from similar structures, such as ethyl 1-methyl-2-oxopiperidine-3-carboxylate[3].
Workflow for NMR Spectral Prediction
The process of predicting NMR spectra involves dissecting the molecule, considering the electronic environment of each nucleus, and comparing it to known data from similar chemical motifs.
Caption: Workflow for predicting the NMR spectra of the target compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the diastereotopic protons of the piperidine ring.
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Protons | Multiplicity | Integration | Rationale & Comparative Insights |
| ~ 3.75 | O-CH ₃ | Singlet (s) | 3H | The methyl ester protons are deshielded by the adjacent oxygen. This is a highly characteristic region for this functional group. |
| ~ 3.40 | C6-H ₂ | Multiplet (m) | 2H | These protons are adjacent to the electron-withdrawing nitrogen atom of the lactam, shifting them downfield. |
| ~ 3.35 | C3-H | Doublet of Doublets (dd) | 1H | As the sole proton on the chiral center, its shift is influenced by both the lactam and ester carbonyls. Its coupling pattern will arise from the two adjacent C4 protons. |
| ~ 2.95 | N-CH ₃ | Singlet (s) | 3H | The N-methyl group of a lactam typically appears in this region. Its singlet nature confirms the absence of adjacent protons. |
| ~ 2.20 | C4-H ₂ | Multiplet (m) | 2H | Protons alpha to a carbonyl group but further from the nitrogen. Expected to be complex due to coupling with protons at C3 and C5. |
| ~ 1.95 | C5-H ₂ | Multiplet (m) | 2H | These are the most upfield aliphatic protons, being furthest from the electron-withdrawing groups. |
Predicted ¹³C NMR Spectrum
The carbon spectrum will be defined by the two carbonyl signals and the distinct signals for the aliphatic carbons.
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon | Rationale & Comparative Insights |
| ~ 172.0 | Ester C =O | Ester carbonyls typically appear in this range, slightly downfield from amide carbonyls.[4] |
| ~ 170.5 | Lactam C =O | The C2 lactam carbonyl signal is expected here. Its precise shift is sensitive to ring strain and substitution. |
| ~ 52.5 | O-C H₃ | The methyl ester carbon is a classic indicator, typically found between 50-55 ppm. |
| ~ 50.0 | C 6 | This carbon is adjacent to the nitrogen, placing it significantly downfield compared to other ring CH₂ groups. |
| ~ 49.0 | C 3 | The chiral carbon, substituted with the ester group, will be found in this region. |
| ~ 35.0 | N-C H₃ | The N-methyl carbon signal is expected here. |
| ~ 25.0 | C 4 | Aliphatic carbon beta to the nitrogen and alpha to the C3 methine. |
| ~ 22.0 | C 5 | The most shielded aliphatic carbon in the ring. |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy excels at identifying functional groups. The spectrum of this compound will be dominated by strong absorbances from its two carbonyl groups.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale & Insights |
| ~ 2950-2850 | C-H (Aliphatic) | Stretch | These signals correspond to the sp³ C-H bonds of the ring and methyl groups. |
| ~ 1745 | C=O (Ester) | Stretch | The ester carbonyl typically absorbs at a higher frequency than an amide or ketone. This will likely be a very strong, sharp peak. |
| ~ 1650 | C=O (Lactam) | Stretch | The tertiary amide within the six-membered ring (lactam) is expected to have a strong absorption band around this region. The conjugation and ring size influence this value. |
| ~ 1200 | C-O (Ester) | Stretch | A strong signal corresponding to the C-O single bond stretch of the ester group. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. The analysis below is based on predicted data from high-resolution mass spectrometry databases.[2]
-
Molecular Ion (M⁺): The expected exact mass is 171.08954 Da. A high-resolution MS would confirm the elemental composition of C₈H₁₃NO₃.
-
Common Adducts (ESI+): In electrospray ionization, the molecule is likely to be observed as protonated or sodiated adducts.
-
[M+H]⁺: m/z 172.09682
-
[M+Na]⁺: m/z 194.07876
-
Proposed Fragmentation Pathway
The fragmentation pattern provides structural confirmation. Key bond cleavages can be predicted based on the stability of the resulting fragments.
Caption: Proposed major fragmentation pathways for the [M+H]⁺ ion.
-
Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, leading to a fragment at m/z 140.
-
Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the C3-ester bond would yield a stable radical and a cation at m/z 113.
-
Ring Cleavage: Complex fragmentation of the piperidine ring can occur, with a potential Retro-Diels-Alder type fragmentation leading to various smaller ions.
Template Experimental Protocols
For researchers synthesizing or analyzing this compound, the following protocols serve as a robust starting point for data acquisition.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set spectral width to ~16 ppm, centered at ~8 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set spectral width to ~240 ppm, centered at ~120 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 1024 scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: If the sample is a liquid or low-melting solid, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If it is a solid, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr powder and pressing into a transparent disk.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Place the sample in the beam path.
-
Scan the mid-IR range from 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Acquisition (Full Scan):
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
-
Acquisition (Tandem MS/MS):
-
Perform a product ion scan by selecting the predicted [M+H]⁺ precursor ion (m/z 172.1) in the first mass analyzer.
-
Fragment the selected ion using collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.
-
-
Data Analysis: Analyze the full scan data to find the exact mass of the molecular ion and its adducts. Interpret the MS/MS spectrum to confirm the fragmentation pattern.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The tabulated NMR, IR, and MS data, derived from foundational principles and comparison with known analogs, establish a reliable set of benchmarks for the identification and characterization of this compound. The provided protocols offer a standardized methodology for obtaining high-quality experimental data, which will be essential for validating these predictions and supporting future research and development efforts.
References
An In-Depth Technical Guide to Methyl 1-Methyl-2-oxopiperidine-3-carboxylate: Synthesis, Properties, and Reactivity
This guide provides a comprehensive overview of Methyl 1-Methyl-2-oxopiperidine-3-carboxylate, a heterocyclic β-keto ester of significant interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its chemical properties, explore plausible synthetic routes based on established methodologies, and detail its reactivity, offering insights grounded in mechanistic principles.
Introduction and Molecular Overview
This compound (C₈H₁₃NO₃, CAS No. 101327-98-4) is a cyclic β-keto ester featuring a piperidine core.[1][2] The structure incorporates a lactam functionality, an N-methyl group, and a methyl carboxylate at the 3-position, which is β to the lactam carbonyl. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable scaffold and intermediate in the synthesis of more complex molecules.[3]
The presence of an enolizable proton at the C3 position, flanked by two carbonyl groups (the lactam and the ester), is a key determinant of its chemical behavior, allowing for a rich chemistry centered around the corresponding enolate. Understanding the interplay of these functional groups is crucial for its strategic application in synthetic endeavors.
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₈H₁₃NO₃ | [1][2] |
| Molecular Weight | 171.19 g/mol | [1][2] |
| Appearance | Colorless to pale yellow oil or low melting solid | Based on similar β-keto esters. |
| Boiling Point | ~105-115 °C at reduced pressure | Extrapolated from related compounds like N-Methyl-2-piperidone. |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc, MeOH). Limited solubility in water. | General property of similar organic esters. |
| pKa (of C3-H) | ~10-12 | Typical range for β-keto esters, allowing for enolate formation with common bases. |
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the analysis of related structures.[4][5][6]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
~3.7 ppm (s, 3H): Methyl ester protons (-COOCH₃).
-
~3.4 ppm (t, 1H): Proton at the C3 position (-CH(COOCH₃)-).
-
~3.3 ppm (t, 2H): Methylene protons adjacent to the nitrogen (C6-H₂).
-
~2.9 ppm (s, 3H): N-methyl protons (-NCH₃).
-
~2.4 ppm (t, 2H): Methylene protons adjacent to the lactam carbonyl (C5-H₂).
-
~2.0 ppm (m, 2H): Methylene protons at the C4 position.
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
~170-172 ppm: Ester carbonyl carbon (-C OOCH₃).
-
~168-170 ppm: Lactam carbonyl carbon (-NC =O).
-
~55-60 ppm: Carbon at the C3 position (-C H(COOCH₃)-).
-
~52 ppm: Methyl ester carbon (-COOC H₃).
-
~48-52 ppm: Methylene carbon adjacent to nitrogen (C6).
-
~35 ppm: N-methyl carbon (-NC H₃).
-
~25-30 ppm: Methylene carbon adjacent to the lactam carbonyl (C5).
-
~20-25 ppm: Methylene carbon at the C4 position.
IR (Infrared) Spectroscopy:
-
~1740-1750 cm⁻¹ (strong): C=O stretch of the ester.
-
~1640-1660 cm⁻¹ (strong): C=O stretch of the lactam.
-
~2850-2960 cm⁻¹ (medium): C-H stretching of aliphatic groups.
-
~1100-1250 cm⁻¹ (strong): C-O stretching of the ester.
MS (Mass Spectrometry):
-
[M]+•: Expected at m/z = 171.
-
[M+H]⁺: Expected at m/z = 172.[1]
-
Common Fragmentation Patterns: Loss of the methoxy group (-OCH₃) to give a peak at m/z = 140, and loss of the carbomethoxy group (-COOCH₃) to give a peak at m/z = 112.
Synthesis of this compound
A highly plausible and efficient route to this class of compounds is through an intramolecular Dieckmann condensation.[7][8][9][10][11] This reaction involves the base-catalyzed cyclization of a diester to form a cyclic β-keto ester.
Proposed Synthetic Pathway via Dieckmann Condensation
Figure 1: Proposed two-step synthesis of the title compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Dimethyl 3,3'-(methylimino)dipropanoate
-
To a solution of methylamine (1.0 eq) in methanol, add methyl acrylate (2.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Remove the solvent under reduced pressure. The resulting crude diester can often be used in the next step without further purification.
Step 2: Dieckmann Condensation to form this compound
-
Prepare a solution of sodium methoxide (1.1 eq) in anhydrous toluene.
-
Add the crude dimethyl 3,3'-(methylimino)dipropanoate (1.0 eq) dropwise to the sodium methoxide solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench by the slow addition of a weak acid (e.g., acetic acid) until neutral.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to afford the title compound.
Chemical Reactivity
The reactivity of this compound is dominated by the chemistry of β-keto esters, with the N-methyl lactam influencing the overall electronic and steric environment.
Enolate Formation and C-Alkylation
The proton at the C3 position is acidic and can be readily removed by a variety of bases (e.g., NaH, NaOMe, LDA) to form a resonance-stabilized enolate. This enolate is a soft nucleophile and can participate in a range of C-C bond-forming reactions.
Figure 2: General scheme for the C-alkylation of the title compound.
Experimental Protocol: C-Alkylation with Methyl Iodide
-
To a stirred suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.[12]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the product by column chromatography.
Hydrolysis and Decarboxylation
Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. As a β-keto acid, this intermediate is prone to decarboxylation upon heating to yield N-methyl-2-piperidone.[13]
Figure 3: Hydrolysis and decarboxylation pathway.
Experimental Protocol: Hydrolysis and Decarboxylation
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide (excess).
-
Heat the mixture to reflux for 4-8 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify to pH ~2 with concentrated hydrochloric acid.
-
Heat the acidified mixture to reflux for an additional 1-2 hours to effect decarboxylation.
-
Cool the mixture, make it basic with solid sodium carbonate, and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by vacuum distillation to yield N-methyl-2-piperidone.
Reduction of the Carbonyl Groups
Selective reduction of either the ketone or the ester carbonyl can be challenging. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are likely to reduce both the lactam and the ester functionalities. Milder reducing agents, such as sodium borohydride (NaBH₄), may selectively reduce the ketone, but the reactivity can be influenced by the reaction conditions.
Applications in Synthesis
This compound serves as a versatile building block for the synthesis of various substituted piperidines, which are prevalent scaffolds in pharmaceuticals and natural products. Its ability to undergo alkylation at the C3 position allows for the introduction of diverse side chains, leading to a wide array of derivatives for biological screening and further synthetic transformations.
Conclusion
This compound is a valuable heterocyclic compound with a rich and versatile chemical reactivity. Its synthesis is readily achievable through established methods such as the Dieckmann condensation. The presence of the β-keto ester functionality allows for a variety of transformations, including C-alkylation, hydrolysis, and decarboxylation, making it a key intermediate for the construction of more complex molecular architectures. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.
References
- 1. PubChemLite - this compound (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 2. appchemical.com [appchemical.com]
- 3. บล็อกสร้างเฮเทอโรไซคลิกสำหรับเภสัชกรรม (193) [myskinrecipes.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Dieckmann Condensation [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]
- 13. N-Methyl-2-piperidone | C6H11NO | CID 13603 - PubChem [pubchem.ncbi.nlm.nih.gov]
A-Z Guide to Substituted Piperidines: From Privileged Scaffold to Blockbuster Drugs
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
The piperidine ring, a simple six-membered nitrogenous heterocycle, is a cornerstone of modern medicinal chemistry, unrivaled in its prevalence within FDA-approved pharmaceuticals.[1] Its significance stems from a unique combination of physicochemical properties: a basic nitrogen atom for target interaction, conformational flexibility for optimal binding, and general metabolic stability.[2][3] This guide provides a comprehensive exploration of the discovery, synthesis, and profound impact of substituted piperidines in drug development. We will delve into the causality behind its status as a "privileged scaffold," examine key structure-activity relationships (SAR), provide detailed synthetic protocols, and survey its application across a wide spectrum of therapeutic areas, from central nervous system (CNS) disorders to oncology.[1][3][4] This document is designed to serve as a valuable resource for researchers, offering both foundational knowledge and field-proven insights into the strategic application of this remarkable chemical entity.
The Piperidine Scaffold: A Privileged Motif in Drug Discovery
The journey of the piperidine moiety from a component of naturally occurring alkaloids, like the piperine from black pepper, to a key building block in blockbuster drugs is a testament to its versatile and favorable characteristics for interacting with biological systems.[5][6]
Historical Perspective: From Alkaloids to Modern Pharmaceuticals
The piperidine ring is abundant in nature, found in a wide array of alkaloids that have been used for medicinal purposes for centuries.[5] Notable examples include morphine, an opioid analgesic containing a fused piperidine ring, and atropine, used to treat bradycardia.[5] The discovery and structural elucidation of these natural products provided the initial blueprint for medicinal chemists. Early synthetic efforts focused on mimicking these natural structures, leading to the development of potent analgesics and other therapeutics. This historical foundation paved the way for the rational design of novel piperidine-containing drugs, where the scaffold is now strategically employed to fine-tune pharmacological activity and pharmacokinetic profiles.[7]
The Piperidine Privilege: Physicochemical and Conformational Advantages
The piperidine scaffold is classified as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][3] This privilege is not coincidental but is rooted in a set of advantageous properties:
-
Basic Nitrogen Center: The nitrogen atom within the piperidine ring is typically basic (pKa ~11.2), allowing it to be protonated at physiological pH.[3] This positive charge is crucial for forming strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in target proteins, a key feature in the mechanism of many CNS and other drugs.[3]
-
Conformational Flexibility: The piperidine ring primarily adopts a stable chair conformation.[8][9] However, it possesses significant conformational flexibility, allowing substituents to occupy either axial or equatorial positions.[2][9] This adaptability enables the molecule to orient its functional groups precisely to fit into complex binding pockets, thereby maximizing potency and selectivity.[10] The interplay of steric and electronic effects of substituents can lock the ring into a preferred conformation, a strategy often used to enhance binding affinity.[11][12]
-
Lipophilicity and Solubility: The piperidine scaffold itself has a moderate lipophilicity (logP ≈ 0.84), which can be readily modulated by the addition of substituents.[3][13] This tunability is critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, balancing the need for membrane permeability with sufficient aqueous solubility.[3][10]
-
Metabolic Stability: The piperidine ring is generally considered metabolically stable.[3][10] While it can be susceptible to oxidation, particularly at carbons adjacent to the nitrogen, its substitution pattern can be modified to mitigate these effects and enhance the drug's half-life.[10]
Strategic Synthesis of Substituted Piperidines
The construction of the piperidine ring and the introduction of substituents with precise stereocontrol are central challenges in organic synthesis. Methodologies have evolved from classical cyclization reactions to highly efficient modern catalytic processes.[14][15]
Classical and Modern Synthetic Approaches
Historically, the synthesis of piperidines relied heavily on the reduction of pyridine precursors.[14] While effective, this approach often requires harsh conditions. Modern synthesis has seen a shift towards more elegant and efficient strategies:
-
Intramolecular Cyclization: Methods like the aza-Diels-Alder reaction and intramolecular N-C bond formation from acyclic amino carboxylates remain valuable for constructing the core ring system.[16]
-
Catalytic Hydrogenation: The hydrogenation of substituted pyridines is a widely used and effective method, with modern catalysts (e.g., based on rhodium, ruthenium, or cobalt) offering high yields and diastereoselectivity under milder conditions.[14]
-
Asymmetric Synthesis: The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods.[13] Chiral phosphoric acid catalysts, for instance, can promote intramolecular aza-Michael cyclizations to produce enantioenriched spiropiperidines.[17][18] Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has also emerged as a powerful route to chiral 3-substituted piperidines.[19]
-
Modular Strategies: Recent innovations focus on modular approaches that simplify synthesis. A novel two-step process combining biocatalytic C-H oxidation with radical cross-coupling allows for the rapid assembly of complex piperidines, reducing the number of synthetic steps and avoiding costly precious metal catalysts.[20]
Workflow Example: Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines
This workflow, based on the work of Clarke, Unsworth, and Fairlamb, illustrates a modern, two-step approach to synthesizing chiral spiropiperidines, which are desirable motifs in drug discovery due to their conformational rigidity.[17]
Step 1: 'Clip' - Cross Metathesis
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the N-Cbz-protected 1-amino-hex-5-ene (1.0 eq) and the desired thioacrylate (1.2 eq).
-
Solvent: Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Catalyst Addition: Add the Grubbs second-generation catalyst (5 mol%).
-
Reaction: Stir the mixture at 40 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel to yield the E-isomer of the cross-metathesis product.
Step 2: 'Cycle' - Asymmetric Aza-Michael Cyclization
-
Setup: In a dry vial, dissolve the cross-metathesis product (1.0 eq) in the chosen solvent (e.g., toluene or chlorobenzene) to a concentration of 0.02 M.
-
Catalyst Addition: Add the chiral phosphoric acid (CPA) catalyst (e.g., TRIP, 20 mol%).
-
Reaction: Stir the reaction at the optimized temperature (e.g., room temperature or 40 °C) for 24-48 hours. Monitor for conversion by LC-MS.
-
Workup: Upon completion, concentrate the mixture and purify by flash column chromatography to obtain the enantioenriched 3-spiropiperidine.
-
Analysis: Determine the enantiomeric ratio (e.r.) by chiral stationary phase HPLC.
Caption: Asymmetric 'Clip-Cycle' workflow for 3-spiropiperidine synthesis.[17]
The Piperidine Pharmacophore in Action: Therapeutic Applications
The versatility of the piperidine scaffold is evident in the vast number of drugs that incorporate it, spanning a wide range of therapeutic classes.[7][14] Its derivatives are used as anticancer agents, CNS modulators, antihistamines, analgesics, and antipsychotics, among others.[4][5][21]
-
Central Nervous System (CNS) Agents: This is arguably the most significant area for piperidine-based drugs. The basic nitrogen allows molecules to cross the blood-brain barrier and interact with targets like dopamine and serotonin receptors.[2] The 4-(p-fluorobenzoyl)piperidine fragment, for example, is a key pharmacophore in atypical antipsychotics like risperidone and is crucial for binding to 5-HT2A receptors.[22] Opioid analgesics, such as fentanyl and meperidine, also feature a core piperidine structure responsible for their potent activity.[6]
-
Oncology: Piperidine moieties are frequently used in the construction of anticancer drugs. They can be found in kinase inhibitors and agents designed to induce apoptosis.[5] For example, certain furan-pyrazole piperidine derivatives have shown potent inhibition of the Akt1 kinase, a key player in cancer cell survival signaling.[1]
-
Other Key Therapeutic Areas: The applications are diverse and include:
-
Antihistamines: Fexofenadine and loratadine utilize the piperidine ring.[6]
-
Anti-Alzheimer's Agents: Donepezil, an acetylcholinesterase inhibitor, contains a piperidine moiety.[6][14]
-
Antiparasitics: Halofuginone, a synthetic analog of febrifugin, is an effective antiparasitic drug.[5][14]
-
Antidiabetics: Voglibose is an example of a piperidine derivative used for its anti-diabetic properties.[6]
-
Data Presentation: Representative Piperidine-Containing Drugs
| Drug | Therapeutic Class | Target(s) / Mechanism of Action | Key Structural Feature |
| Risperidone | Atypical Antipsychotic | Dopamine D2 and Serotonin 5-HT2A receptor antagonist | 3-(piperidin-4-yl)benzo[d]isoxazole |
| Fentanyl | Opioid Analgesic | µ-opioid receptor agonist | N-phenyl-N-(piperidin-4-yl)propanamide |
| Donepezil | Anti-Alzheimer's | Acetylcholinesterase inhibitor | N-benzylpiperidine linked to an indanone |
| Methylphenidate | CNS Stimulant | Norepinephrine and dopamine reuptake inhibitor | α-phenyl-2-piperidineacetic acid, methyl ester |
| Celecoxib | NSAID | COX-2 inhibitor | Diaryl-substituted pyrazole with a sulfonamide |
| Loratadine | Antihistamine | Histamine H1 receptor antagonist | Ethyl-4-(8-chloro-5,6-dihydro-11H-benzo[1][16]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |
Structure-Activity Relationship (SAR) and Conformational Analysis
Optimizing the biological activity of piperidine derivatives requires a deep understanding of their SAR and conformational preferences.[1][23] The nature, position, and stereochemistry of substituents on the ring are critical for modulating potency, selectivity, and pharmacokinetics.[1][10]
The Role of the Nitrogen and Ring Substitution
-
N-Substitution: The substituent on the piperidine nitrogen dramatically influences the molecule's properties. Large, lipophilic groups can enhance binding to hydrophobic pockets and improve brain penetration. The basicity of the nitrogen can also be fine-tuned through N-substitution to optimize target engagement and reduce off-target effects.
-
C-Substitution: Substituents on the carbon atoms of the ring dictate the molecule's three-dimensional shape and interaction with the target. Introducing chiral centers can lead to enantiomers with vastly different pharmacological profiles, enhancing efficacy and reducing side effects.[2][13] For example, introducing a substituent at the 2-position of the piperidine ring has been shown to effectively enhance aqueous solubility in certain series of compounds.[13] Fluorine substitution is a common strategy used to alter conformational behavior and modulate physicochemical properties through electrostatic and hyperconjugative effects.[11][12][24]
Logical Diagram: Decision-Making in Piperidine Moiety Optimization
The following diagram illustrates a simplified, self-validating decision-making workflow for optimizing a piperidine-containing lead compound. The process is iterative, with each modification being validated through experimental testing.
Caption: Iterative optimization cycle for a piperidine-based lead compound.
Future Outlook and Emerging Trends
The role of the piperidine scaffold in medicinal chemistry continues to evolve. Current research is focused on several key areas:
-
Novel Scaffolds: There is growing interest in developing novel piperidine bioisosteres and analogues, such as spirocyclic, fused, and bridged systems, to explore new chemical space and generate novel intellectual property.[17][25]
-
New Modalities: Piperidines are being incorporated into new therapeutic modalities. For example, they are being used as ligands in Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.
-
Green Chemistry: The development of more sustainable and efficient synthetic methods remains a priority. This includes the use of non-toxic catalysts, water-based reactions, and one-pot procedures to reduce waste and cost.[20][26] The recent development of a modular strategy that reduces piperidine synthesis to as few as 2-5 steps is a significant advance in this area.[20]
Conclusion
The substituted piperidine is far more than a simple heterocycle; it is a validated and exceptionally versatile scaffold that has enabled the development of countless life-saving medicines. Its unique combination of structural and physicochemical properties ensures its continued prominence in drug discovery.[1][3][10] A thorough understanding of its synthesis, conformational behavior, and structure-activity relationships is essential for any medicinal chemist aiming to design the next generation of therapeutics. As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, the legacy of the piperidine ring is set to expand, cementing its status as one of the most significant building blocks in the pharmacopoeia.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.de [thieme-connect.de]
- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 19. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 20. news-medical.net [news-medical.net]
- 21. experts.arizona.edu [experts.arizona.edu]
- 22. mdpi.com [mdpi.com]
- 23. Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 26. ajchem-a.com [ajchem-a.com]
A Computational Scientist's Guide to the Stability of Piperidine Carboxylates: A Framework for Rational Drug Design
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] When functionalized with a carboxylate group, its conformational stability—the three-dimensional arrangement of its atoms—becomes a critical determinant of molecular properties, binding affinity, and overall therapeutic efficacy. This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for leveraging computational chemistry to investigate and predict the stability of piperidine carboxylates. We will explore the fundamental physicochemical forces governing their structure, detail validated computational workflows using Density Functional Theory (DFT), and present case studies that translate theoretical data into actionable insights for rational drug design.
The Physicochemical Basis of Piperidine Carboxylate Stability
The stability of a piperidine carboxylate is not determined by a single factor but by a delicate interplay of competing forces. Understanding these forces is essential for interpreting computational results. The piperidine ring predominantly adopts a low-energy chair conformation , though higher-energy twist-boat conformations can become relevant, particularly when stabilized by protein-ligand interactions in a binding pocket.[1][3][4] The orientation of substituents, especially the carboxylate group, as either axial or equatorial, dictates the molecule's overall energy and shape.
The key factors influencing this conformational preference are:
-
Steric Hindrance: The repulsive interaction that occurs when atoms are forced too close together. Large substituents generally prefer the less crowded equatorial position to avoid 1,3-diaxial interactions.
-
Stereoelectronic Effects: These are interactions involving the spatial arrangement of electrons. In piperidines, hyperconjugation (delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital) and charge-dipole interactions can significantly stabilize specific conformations, especially with electronegative substituents.[5][6] For instance, the preference for an axial fluorine atom in some piperidines is attributed to stabilizing hyperconjugative interactions.[5][6]
-
Pseudoallylic (A1,3) Strain: This is a critical factor in N-substituted piperidines, particularly N-acyl or N-aryl derivatives.[3][4] Conjugation between the nitrogen lone pair and the adjacent π-system (e.g., a carbonyl group) imparts partial double-bond character to the C–N bond, flattening the geometry around the nitrogen. This creates a steric clash, known as A1,3 strain, which strongly disfavors an equatorial substituent at the 2-position, forcing it into the axial orientation to relieve the strain.[3]
-
Intramolecular Hydrogen Bonding (IMHB): The carboxylate group, with its hydrogen bond accepting oxygen atoms, can form IMHBs with nearby hydrogen bond donors (like hydroxyl or amine groups) on the piperidine ring or other substituents.[7][8] These bonds can "lock" the molecule into a specific conformation, significantly lowering its energy and influencing properties like membrane permeability.[9]
The Computational Chemist's Toolkit: Methods and Protocols
To accurately model the subtle energy differences between conformers, robust computational methods are required. Quantum mechanics (QM) approaches, particularly Density Functional Theory (DFT), provide the necessary accuracy for reliable predictions.
Recommended Computational Level of Theory
-
Density Functional: The M06-2X functional is highly recommended for these systems.[3] It is well-parameterized to handle the non-covalent interactions, such as dispersion and hydrogen bonding, that are crucial for accurately describing intramolecular forces. The B3LYP functional is another widely used alternative, though it may be less accurate for systems with significant non-covalent interactions.[10]
-
Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as def2-TZVP or 6-311+G(d,p) , offers a good balance between accuracy and computational cost.[3][5] These larger basis sets are necessary to correctly describe the electron distribution and interactions within the molecule.
-
Solvation Modeling: The stability of conformers can change dramatically between the gas phase and solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are highly effective for capturing the bulk electrostatic effects of a solvent (e.g., water or chloroform) without the high computational cost of explicit solvent molecules.[5]
A Validated Experimental Workflow for Stability Analysis
The following protocol outlines a self-validating system for determining the relative stability of piperidine carboxylate conformers.
Step 1: Initial Structure Generation
-
Build the 3D structure of the piperidine carboxylate derivative using a molecular editor. Generate plausible initial chair conformations, considering both axial and equatorial orientations for the carboxylate and other key substituents.
Step 2: Conformational Search
-
Perform a systematic or stochastic conformational search using a computationally inexpensive molecular mechanics (MM) force field (e.g., MMFF94). This step efficiently explores the potential energy surface to identify a broad range of low-energy conformers, including different ring puckers and side-chain rotamers.
Step 3: Geometry Optimization with DFT
-
Take the unique, low-energy conformers identified in Step 2 and perform full geometry optimizations using DFT (e.g., M06-2X/def2-TZVP) in the gas phase. This refines the molecular structures to their nearest energy minimum on the QM potential energy surface.
Step 4: Vibrational Frequency Calculation
-
Perform a frequency calculation at the same level of theory used for optimization. This is a critical validation step.
-
Trustworthiness Check: A true energy minimum must have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-optimized.
-
These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.
-
Step 5: Solvation Energy Calculation
-
Using the optimized gas-phase geometries, perform a single-point energy calculation using a solvation model (e.g., PCM with water as the solvent). For higher accuracy, you can re-optimize the geometry within the solvent continuum.
Step 6: Analysis of Results
-
Calculate the Gibbs free energy (G) for each conformer in the desired phase (gas or solution) by combining the electronic energy, thermal corrections, and solvation energy.
-
Determine the relative stability (ΔG) of each conformer with respect to the global minimum (the most stable conformer). The population of each conformer at a given temperature can then be calculated using the Boltzmann distribution.
Data Interpretation & Case Studies
Computational data is most powerful when used to explain and predict chemical behavior. The primary output, ΔG, quantifies the stability difference between isomers. A negative ΔG indicates a more stable conformer.
Data Presentation: The Power of Tabulation
Summarizing quantitative data in tables allows for direct comparison of conformer stabilities under different conditions.
| Compound / Conformer | ΔE (Gas) (kcal/mol) | ΔG (Gas) (kcal/mol) | ΔG (Water, PCM) (kcal/mol) | Predicted Population (Water, 298K) |
| N-acetyl-2-methylpiperidine-4-carboxylate | ||||
| Chair, 2-Me (axial), 4-COOEt (eq) | 0.00 | 0.00 | 0.00 | ~98% |
| Chair, 2-Me (equatorial), 4-COOEt (eq) | +2.95 | +3.10 | +2.50 | ~2% |
| Twist-Boat | +5.10 | +4.85 | +4.50 | <0.1% |
Table 1: Example of calculated relative free energies (ΔG) for conformers of a model piperidine carboxylate. The data illustrates a strong preference for the axial 2-methyl conformer, a direct consequence of pseudoallylic strain.
Case Study: The Impact of N-Acylation on Conformational Preference
As previously discussed, A1,3 strain is a dominant force in N-acyl piperidines. A computational study comparing 1,2-dimethylpiperidine with 1-acetyl-2-methylpiperidine would powerfully illustrate this.
-
1,2-dimethylpiperidine: Calculations would show a strong preference for the equatorial 2-methyl conformer to minimize steric hindrance.
-
1-acetyl-2-methylpiperidine: In contrast, calculations would predict the axial 2-methyl conformer to be significantly more stable (by up to 3.2 kcal/mol)[3]. This reversal is caused by the pseudoallylic strain between the N-acetyl group and an equatorial C2-substituent. This computational insight explains experimental observations and provides a reliable design principle: when using an N-acyl piperidine scaffold, substituents at the 2-position will strongly prefer an axial orientation. [3][4]
Conclusion and Future Outlook
Computational analysis is an indispensable tool for modern drug discovery, enabling a deep understanding of the factors that control the stability and conformation of flexible molecules like piperidine carboxylates. By employing high-level DFT calculations, such as with the M06-2X functional, within a validated workflow, researchers can accurately predict conformational preferences, rationalize structure-activity relationships, and guide synthetic efforts toward molecules with optimal three-dimensional shapes for biological activity. This in silico-first approach not only accelerates the design-test-analyze cycle but also minimizes resource expenditure by prioritizing the synthesis of compounds with the highest probability of success. As computational power continues to grow, these methods will become even more central to the development of next-generation therapeutics built upon the versatile piperidine scaffold.
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramolecular hydrogen bonding to ... | Article | H1 Connect [archive.connect.h1.co]
- 10. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
A Technical Guide to the Stereochemistry of 1-Methyl-2-oxopiperidine-3-carboxylate: Synthesis, Characterization, and Application
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] Within this class, 1-methyl-2-oxopiperidine-3-carboxylate represents a versatile chiral building block whose stereochemical configuration is paramount to the biological activity and safety of its downstream derivatives. This technical guide provides an in-depth exploration of the stereochemistry of this molecule, tailored for researchers, scientists, and drug development professionals. We delve into the fundamental aspects of its stereoisomerism, detail robust strategies for stereoselective synthesis, present comprehensive protocols for enantiomeric separation and characterization, and discuss the critical implications of its absolute configuration in a pharmacological context. This document serves as a practical and authoritative resource, bridging foundational principles with field-proven experimental methodologies.
Molecular Structure and Stereoisomerism
1-Methyl-2-oxopiperidine-3-carboxylate is a cyclic lactam featuring a single stereocenter at the C3 position. The presence of this chiral carbon means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (R)-1-methyl-2-oxopiperidine-3-carboxylate and (S)-1-methyl-2-oxopiperidine-3-carboxylate.
The absolute configuration at this C3 center dictates the three-dimensional arrangement of the carboxylate group relative to the piperidine ring. This spatial orientation is fundamental, as molecular recognition in biological systems—such as enzyme-substrate or receptor-ligand interactions—is highly sensitive to stereochemistry. Consequently, the (R) and (S) enantiomers can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles.[3]
It is also important to consider the conformational dynamics of the piperidine ring, which typically adopts a chair conformation. The substituents on the ring can exist in either axial or equatorial positions, and the conformational equilibrium can be influenced by factors such as the N-substituent and substitution patterns.[4][5] For 1-methyl-2-oxopiperidine-3-carboxylate, the interplay between the C3 configuration and the ring conformation further defines the molecule's overall 3D shape.
References
- 1. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
Synthesis of N-methyl-2-piperidone building blocks
<An In-depth Technical Guide to the Synthesis of N-methyl-2-piperidone Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-2-piperidone (NMP), also known as N-methyl-δ-valerolactam, is a pivotal cyclic amide building block in modern organic synthesis.[1] Its structural motif is integral to a range of pharmacologically active agents and advanced materials. This guide provides an in-depth analysis of the primary synthetic routes to NMP, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. We will explore two principal and commercially viable strategies: the direct N-methylation of 2-piperidone and the reductive amination of levulinic acid. Each method is evaluated based on causality, efficiency, scalability, and adherence to green chemistry principles, offering researchers a comprehensive framework for selecting and implementing the optimal synthetic pathway for their specific needs.
Introduction: The Strategic Importance of N-methyl-2-piperidone
The piperidine ring is a fundamental scaffold in pharmaceutical research, appearing in a vast number of natural products and synthetic drugs.[2][3] The introduction of a methyl group onto the nitrogen atom of the 2-piperidone core significantly modifies the molecule's physical and chemical properties, including its polarity, basicity, and metabolic stability. These modifications are often crucial for modulating the biological activity and pharmacokinetic profiles of drug candidates.[4] Consequently, efficient and robust access to high-purity N-methyl-2-piperidone is a critical prerequisite for advancing drug discovery programs and developing novel chemical entities.[5]
This guide moves beyond a simple recitation of procedures, delving into the mechanistic rationale behind each synthetic choice. By understanding the "why," researchers can better troubleshoot reactions, adapt protocols to new substrates, and innovate upon existing methodologies.
Synthetic Strategy I: N-Methylation of 2-Piperidone
The most direct conceptual approach to NMP is the methylation of its parent lactam, 2-piperidone (δ-valerolactam). This strategy involves the deprotonation of the lactam nitrogen followed by nucleophilic attack on a methylating agent. However, the choice of base, methyl source, and solvent system is critical to achieving high yields while ensuring safety and scalability.
Mechanistic Rationale and Reagent Selection
The nitrogen atom in 2-piperidone is weakly acidic. To facilitate methylation, a suitable base is required to generate the corresponding lactamate anion, a potent nucleophile.
-
Bases: Strong bases like sodium hydride (NaH) are highly effective but require anhydrous conditions and careful handling due to their pyrophoric nature. Weaker, non-nucleophilic bases such as potassium carbonate (K2CO3) are often preferred for their lower cost, easier handling, and suitability for a wider range of solvents.[6]
-
Methylating Agents:
-
Methyl Iodide (CH3I): Highly reactive and effective, but volatile and a known mutagen.
-
Dimethyl Sulfate ((CH3)2SO4): A powerful and cost-effective methylating agent, but it is extremely toxic and corrosive, necessitating stringent safety protocols.[6]
-
Eschweiler-Clarke Reaction: A classic method for amine methylation using excess formic acid and formaldehyde.[7][8] This reductive amination process avoids the formation of quaternary ammonium salts, stopping cleanly at the tertiary amine (in this case, the N-methylated lactam).[9][10] The reaction proceeds via the formation of an iminium ion, which is then reduced by formic acid.[4] This method is particularly attractive due to its operational simplicity and the use of inexpensive, readily available reagents.
-
Experimental Protocol: Eschweiler-Clarke N-Methylation of 2-Piperidone
This protocol is adapted from established procedures for the Eschweiler-Clarke reaction, offering a reliable and scalable method that avoids the use of highly toxic alkyl halides.[7][8][9]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-piperidone (1.0 eq).
-
Reagent Addition: Add formic acid (excess, e.g., 3.0 eq) followed by aqueous formaldehyde (37% solution, excess, e.g., 2.5 eq).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and maintain for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS. The evolution of carbon dioxide gas indicates the reaction is proceeding.[7]
-
Work-up: Cool the mixture to room temperature. Carefully add water and basify the solution to a pH of ~11 using a strong base (e.g., 2M NaOH).
-
Extraction: Extract the aqueous phase with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude N-methyl-2-piperidone can be purified by vacuum distillation to yield the final product as a clear liquid.
Visualization of the N-Methylation Workflow
The following diagram illustrates the key stages of the Eschweiler-Clarke methylation process.
Caption: Workflow for Eschweiler-Clarke N-methylation.
Synthetic Strategy II: Reductive Amination of Levulinic Acid
An alternative and increasingly popular strategy, particularly from a green chemistry perspective, is the synthesis of NMP from biomass-derived levulinic acid (LA).[11][12] This approach involves a one-pot reductive amination reaction with methylamine, which proceeds through amination, cyclization, and reduction steps.
Mechanistic Rationale and Catalyst Selection
This pathway leverages the bifunctional nature of levulinic acid (containing both a ketone and a carboxylic acid) to construct the piperidone ring. The reaction can proceed via two potential pathways, often dictated by the catalyst and reaction conditions.[13]
-
Path 1 (Amination-Reduction-Cyclization): The ketone carbonyl of LA reacts with methylamine to form an enamine or imine, which is then hydrogenated. The resulting amino acid subsequently undergoes intramolecular cyclization (lactamization) to form NMP.
-
Path 2 (Amidation-Cyclization-Reduction): The carboxylic acid of LA first reacts with methylamine to form an amide. This intermediate then cyclizes via intramolecular condensation with the ketone, followed by reduction of the resulting endocyclic double bond.
Catalyst Choice is Paramount:
-
Heterogeneous Catalysts: Noble metal catalysts such as Platinum (Pt), Palladium (Pd), or Ruthenium (Ru) supported on carbon (e.g., Pd/C) or metal oxides (e.g., Pt/TiO2) are highly effective.[14] These catalysts facilitate the hydrogenation steps required for the reduction of the imine/enamine or the cyclic unsaturated intermediate. The use of heterogeneous catalysts simplifies product purification (catalyst can be filtered off) and allows for catalyst recycling, which is economically and environmentally advantageous.
Experimental Protocol: Catalytic Reductive Amination of Levulinic Acid
This protocol describes a representative one-pot procedure using a heterogeneous catalyst.[11][14]
Step-by-Step Methodology:
-
Reactor Charging: In a high-pressure autoclave reactor, add levulinic acid (1.0 eq), a suitable solvent (e.g., water or an alcohol like 1,4-dioxane), and the heterogeneous catalyst (e.g., 5% Pt/C, 1-5 mol%).
-
Amine Addition: Add an aqueous solution of methylamine (e.g., 40% in H2O, 1.1-1.5 eq).
-
Reaction Execution: Seal the reactor, purge it several times with hydrogen gas (H2), and then pressurize it to the desired pressure (e.g., 20-50 bar). Heat the reactor to the target temperature (e.g., 100-150 °C) with vigorous stirring for 6-24 hours.
-
Work-up: After cooling the reactor to room temperature and carefully venting the H2 pressure, filter the reaction mixture to remove the catalyst.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford pure N-methyl-2-piperidone.
Quantitative Data Comparison
| Synthetic Route | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Eschweiler-Clarke | 2-Piperidone, HCOOH, CH2O | 80-95%[8] | High yield, avoids toxic alkylating agents, simple procedure. | Requires excess reagents, longer reaction times. |
| Reductive Amination | Levulinic Acid, CH3NH2, H2 | 75-90%[14] | Utilizes biomass-derived feedstock, one-pot procedure, catalyst is recyclable. | Requires high-pressure equipment, noble metal catalyst cost. |
Visualization of the Reductive Amination Mechanism
This diagram outlines the two competing mechanistic pathways from levulinic acid to NMP.
Caption: Mechanistic pathways for NMP synthesis via reductive amination.
Conclusion and Future Outlook
Both the N-methylation of 2-piperidone and the reductive amination of levulinic acid represent robust and scalable methods for the synthesis of N-methyl-2-piperidone. The choice between these routes depends on several factors, including raw material availability and cost, equipment capabilities, and safety considerations.
-
The Eschweiler-Clarke reaction offers a high-yielding, classic approach that is well-suited for laboratories without high-pressure hydrogenation equipment. Its primary advantage is the avoidance of highly toxic methylating agents like dimethyl sulfate.
-
The reductive amination of levulinic acid aligns strongly with the principles of green chemistry by utilizing a renewable feedstock.[11] While it requires specialized equipment, its one-pot nature and the recyclability of the heterogeneous catalyst make it highly attractive for industrial-scale production.
Future research will likely focus on developing even more efficient and sustainable catalytic systems for the reductive amination pathway, potentially using non-precious metal catalysts or electrocatalytic methods to further reduce the environmental footprint of NMP synthesis. As the demand for complex, nitrogen-containing molecules continues to grow in the pharmaceutical and materials science sectors, the efficient synthesis of core building blocks like N-methyl-2-piperidone will remain a critical area of chemical innovation.
References
- 1. 2-Piperidinone, 1-methyl- [webbook.nist.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Sciencemadness Discussion Board - N methylation of 4-pyperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 10. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 11. Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US20050033062A1 - Production of 5-methyl-N-aryl-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid esters with aryl and alkyl amines - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO2 Nanosheets [organic-chemistry.org]
An In-depth Technical Guide on the Reactivity of β-Keto Esters within a Piperidine Ring System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2][3] When this privileged heterocycle is functionalized with a β-keto ester moiety, it gives rise to a uniquely versatile building block. This guide provides a comprehensive exploration of the synthesis and reactivity of β-keto esters integrated into a piperidine ring system. We will delve into the nuanced interplay of the piperidine nitrogen, the enolizable β-keto ester, and the overall stereochemistry, which dictates the molecule's behavior in key synthetic transformations. This document will serve as a technical resource, elucidating the principles that govern the reactivity of these compounds and offering practical insights for their application in complex molecule synthesis and drug discovery.
Introduction: The Significance of the Piperidine β-Keto Ester Motif
The prevalence of the piperidine ring in FDA-approved drugs underscores its importance in medicinal chemistry.[1][4] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it an ideal scaffold for targeting a wide range of biological receptors. The incorporation of a β-keto ester functionality onto this ring system introduces a site of rich chemical reactivity, enabling a diverse array of subsequent modifications.
The β-keto ester group is a valuable synthetic handle due to the acidity of the α-proton, which allows for the formation of a stabilized enolate.[5] This enolate can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. When this functionality is part of a cyclic system like piperidine, the stereochemical outcomes of these reactions are often influenced by the ring's conformation, offering opportunities for stereocontrolled synthesis.
This guide will systematically explore the synthesis of these valuable intermediates and their subsequent chemical transformations, including alkylation, acylation, and decarboxylation, with a focus on the mechanistic principles and practical considerations for researchers in the field.
Synthesis of Piperidine β-Keto Esters: Establishing the Core Scaffold
Several synthetic strategies can be employed to construct the piperidine β-keto ester framework. The choice of method often depends on the desired substitution pattern and stereochemistry.
Dieckmann Condensation: A Classic Approach to Cyclic β-Keto Esters
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[6][7][8][9] This method is highly effective for the formation of five- and six-membered rings.[7] In the context of piperidine synthesis, an appropriately substituted amino diester can be cyclized to afford the desired piperidine β-keto ester.
A general route involves the preparation of an N-protected δ-amino diester, which upon treatment with a strong base (e.g., sodium ethoxide, potassium tert-butoxide), undergoes intramolecular cyclization.[6][10] The driving force for this reaction is the formation of a stable, deprotonated β-keto ester product.[8]
Experimental Protocol: Dieckmann Condensation for N-Benzyl-4-methoxycarbonyl-3-oxopiperidine
-
Preparation of the Diester Precursor: N-benzyl-bis(2-methoxycarbonylethyl)amine is synthesized by the double Michael addition of benzylamine to methyl acrylate.
-
Cyclization: The diester is dissolved in an anhydrous, aprotic solvent such as toluene or THF.
-
Base Addition: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is added portionwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature or gently heated to drive the cyclization to completion.
-
Work-up: The reaction is quenched by the addition of a protic acid (e.g., acetic acid or dilute HCl) to neutralize the enolate. The organic product is then extracted, dried, and purified by column chromatography.
Catalytic Reduction of Pyridine Precursors
Another powerful strategy involves the catalytic hydrogenation of suitably substituted pyridine derivatives.[11][12][13] This approach benefits from the wide availability of functionalized pyridines. For instance, a pyridine ring bearing a keto ester side chain can be reduced to the corresponding piperidine. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity.
Commonly used catalysts include platinum, palladium, and rhodium on a solid support (e.g., carbon).[12][14] The stereochemical outcome of the hydrogenation can often be directed by the existing stereocenters in the molecule or by the use of chiral catalysts.
Hantzsch Dihydropyridine Synthesis and Subsequent Modification
The Hantzsch synthesis provides access to dihydropyridines through a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[15][16][17][18] The resulting Hantzsch ester can be a precursor to piperidine derivatives. While the initial product is a dihydropyridine, subsequent reduction steps can lead to the fully saturated piperidine ring. This method is particularly useful for creating highly functionalized piperidine systems.
Key Reactions of Piperidine β-Keto Esters: Unleashing Synthetic Potential
The presence of the β-keto ester functionality within the piperidine ring opens up a plethora of synthetic transformations, primarily revolving around the chemistry of the enolate.
α-Alkylation: Forging New Carbon-Carbon Bonds
One of the most fundamental reactions of β-keto esters is the alkylation at the α-carbon.[19][20][21] This is typically achieved by deprotonation with a suitable base to form the enolate, followed by reaction with an alkyl halide. The choice of base is critical to avoid unwanted side reactions such as hydrolysis of the ester. Sterically hindered bases like lithium diisopropylamide (LDA) are often preferred for clean enolate formation.[5]
The stereoselectivity of the alkylation is a key consideration. The incoming electrophile will typically approach from the less sterically hindered face of the piperidine ring. The conformation of the ring, which can be influenced by the N-substituent and other ring substituents, plays a significant role in determining the stereochemical outcome.
Table 1: Common Bases for Enolate Formation
| Base | pKa of Conjugate Acid | Typical Solvent | Key Characteristics |
| Sodium Ethoxide (NaOEt) | ~16 | Ethanol | Classical, but can lead to transesterification. |
| Potassium tert-Butoxide (t-BuOK) | ~18 | THF, t-BuOH | Strong, sterically hindered base. |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Non-nucleophilic, heterogeneous reaction. |
| Lithium Diisopropylamide (LDA) | ~36 | THF | Strong, non-nucleophilic, kinetically controlled enolates. |
Acylation Reactions
Similar to alkylation, the enolate of a piperidine β-keto ester can be acylated by treatment with an acylating agent, such as an acid chloride or anhydride. This reaction provides access to β,δ-diketo esters, which are valuable intermediates for further synthetic manipulations.
Decarboxylation: Removing the Ester Functionality
The ester group of a β-keto ester can be removed through a process of hydrolysis followed by decarboxylation.[22][23][24][25] This sequence is a powerful tool for the synthesis of substituted piperidinones. The hydrolysis of the ester, typically under acidic or basic conditions, yields a β-keto acid. This intermediate is often unstable and readily loses carbon dioxide upon heating to afford the corresponding ketone.
Mechanism of Decarboxylation: The decarboxylation of a β-keto acid proceeds through a cyclic six-membered transition state, leading to the formation of an enol, which then tautomerizes to the more stable ketone.[24]
Experimental Protocol: Hydrolysis and Decarboxylation
-
Hydrolysis: The piperidine β-keto ester is treated with aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) and heated to reflux.
-
Acidification (if basic hydrolysis was used): The reaction mixture is acidified to protonate the carboxylate and form the β-keto acid.
-
Decarboxylation: The solution containing the β-keto acid is heated. The decarboxylation often occurs spontaneously upon heating during the work-up.
-
Isolation: The resulting piperidinone is extracted into an organic solvent, dried, and purified.
Applications in Drug Development and Medicinal Chemistry
The synthetic versatility of piperidine β-keto esters makes them highly valuable in the field of drug discovery.[3][26] The ability to introduce a wide range of substituents with stereochemical control allows for the systematic exploration of structure-activity relationships (SAR).
For example, the synthesis of novel analgesics, antipsychotics, and anticancer agents has utilized piperidine β-keto esters as key intermediates.[2][27] The piperidine core can be tailored to optimize binding to the target receptor, while the substituents introduced via the β-keto ester chemistry can modulate properties such as potency, selectivity, and pharmacokinetic profiles.
Conclusion
Piperidine β-keto esters represent a class of highly versatile and synthetically tractable building blocks. Their reactivity, centered on the enolizable β-dicarbonyl system, allows for a wide array of chemical transformations. A thorough understanding of the principles governing their synthesis and subsequent reactions is essential for researchers aiming to construct complex, biologically active molecules. The ability to control the stereochemical outcome of these reactions further enhances their utility in modern drug discovery and development. This guide has provided a foundational overview of this important area of synthetic chemistry, with the goal of empowering researchers to effectively utilize these powerful intermediates in their own synthetic endeavors.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 9. Dieckmann Condensation [organic-chemistry.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 17. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. chemtube3d.com [chemtube3d.com]
- 19. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. m.youtube.com [m.youtube.com]
- 22. aklectures.com [aklectures.com]
- 23. Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of Methyl 1-Methyl-2-oxopiperidine-3-carboxylate
Abstract
This document provides a comprehensive guide for the enantioselective synthesis of Methyl 1-Methyl-2-oxopiperidine-3-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The featured methodology is centered around a robust and highly efficient asymmetric hydrogenation of a prochiral tetrahydropyridone precursor, catalyzed by a chiral rhodium-diphosphine complex. Detailed experimental protocols, mechanistic insights, and characterization data are presented to enable researchers to successfully replicate and adapt this synthesis for their specific needs.
Introduction: The Significance of Chiral Piperidones
The piperidine scaffold is a privileged motif in a vast number of natural products and pharmaceuticals, with the stereochemistry of its substituents often being critical for biological activity.[1] Specifically, chiral 2-oxopiperidine-3-carboxylates serve as key intermediates in the synthesis of a variety of bioactive molecules. The precise installation of a stereocenter at the C3 position provides a handle for the construction of complex molecular architectures with defined three-dimensional orientations. This guide details a reliable method for accessing the title compound in high enantiomeric purity, a critical step for the development of novel therapeutics.
Synthetic Strategy: A Two-Step Approach
The enantioselective synthesis of this compound is achieved through a two-step sequence:
-
Synthesis of Prochiral Precursor: Preparation of Methyl 1-methyl-2-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate.
-
Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of the prochiral enamide to furnish the desired chiral product.
This strategy is depicted in the workflow diagram below:
References
Application Notes & Protocols: Stereoselective Synthesis of Functionalized Piperidine Derivatives
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1][2] The precise control of stereochemistry within this six-membered nitrogenous heterocycle is often critical for modulating biological activity, selectivity, and pharmacokinetic profiles.[1][3] This guide provides researchers, scientists, and drug development professionals with an in-depth overview and practical protocols for several robust methods in stereoselective piperidine synthesis. We move beyond simple procedural lists to explain the causality behind strategic choices in catalysis and reaction design. Key methodologies covered include the catalytic asymmetric hydrogenation of pyridinium salts, organocatalytic domino reactions, and formal aza-Diels-Alder cycloadditions, each presented with field-tested insights to ensure reproducibility and success.
Introduction: The Privileged Piperidine Scaffold
The prevalence of the piperidine motif in FDA-approved drugs underscores its importance as a "privileged scaffold".[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for potent and selective interactions with biological targets. Consequently, the development of efficient, stereoselective methods to access chiral piperidines from simple starting materials is a paramount goal in synthetic organic chemistry.[4][5] Traditional multi-step syntheses are often being supplanted by more atom-economical catalytic asymmetric strategies that construct or functionalize the ring with high fidelity.[4][6]
This document details three powerful and distinct approaches to stereoselective piperidine synthesis, providing both the theoretical framework and detailed experimental protocols to empower researchers in their synthetic endeavors.
Catalytic Asymmetric Hydrogenation of Pyridinium Salts
One of the most direct routes to chiral piperidines is the asymmetric reduction of readily available pyridine precursors. However, the aromaticity and coordinating ability of pyridines pose significant challenges for catalytic hydrogenation.[7] A highly effective strategy to overcome these hurdles involves the activation of the pyridine ring by forming N-substituted pyridinium salts. This enhances reactivity and prevents catalyst inhibition.[7][8] Iridium-based catalysts, paired with chiral phosphine ligands, have emerged as the systems of choice for this transformation.[7][9][10]
Mechanistic Rationale
The key to success is the use of a chiral catalyst, typically an iridium complex, that can differentiate between the two faces of the pyridinium ring during the hydrogenation process. The choice of the chiral ligand is critical, as it creates a defined chiral environment around the metal center, dictating the stereochemical outcome of the hydride addition. Ligands such as MeO-BoQPhos and derivatives of SYNPHOS have proven highly effective, delivering excellent enantioselectivities for a range of substrates.[7][9][10] The reaction proceeds through the sequential reduction of the C=N and C=C bonds of the pyridinium ring, with the stereochemistry being set at the initial hydride transfer step.
Visualization: Catalytic Hydrogenation Workflow
The following diagram illustrates the general workflow for setting up a catalytic asymmetric hydrogenation of a pyridinium salt.
Caption: General workflow for asymmetric hydrogenation.
Protocol: Asymmetric Hydrogenation of N-Benzyl-2-phenylpyridinium Bromide
This protocol is adapted from the highly efficient iridium-catalyzed hydrogenation developed by Zhou and coworkers.[7]
Materials:
-
N-Benzyl-2-phenylpyridinium bromide (1.0 equiv)
-
[Ir(COD)Cl]₂ (0.01 equiv, 1 mol%)
-
(R)-SYNPHOS (0.022 equiv, 2.2 mol%)
-
Toluene (degassed)
-
Dichloromethane (DCM, degassed)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In an argon-filled glovebox, add [Ir(COD)Cl]₂ (1.0 mol%) and (R)-SYNPHOS (2.2 mol%) to a vial. Add a 1:1 mixture of degassed toluene/DCM to dissolve the catalyst components.
-
Reaction Setup: To a separate glass vial equipped with a magnetic stir bar, add N-benzyl-2-phenylpyridinium bromide (e.g., 0.25 mmol).
-
Catalyst Transfer: Transfer the catalyst solution to the vial containing the pyridinium salt.
-
Hydrogenation: Place the vial inside a stainless-steel autoclave. Seal the autoclave and purge with hydrogen gas (3-5 cycles). Pressurize the autoclave to 600 psi with hydrogen.
-
Reaction: Stir the reaction mixture at 28 °C for 24 hours.
-
Workup: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched N-benzyl-2-phenylpiperidine.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Representative Data
The iridium/SYNPHOS system demonstrates broad applicability for various 2-substituted pyridinium salts.
| Entry | Substrate (R group) | Yield (%)[7] | ee (%)[7] |
| 1 | Phenyl | 93 | 92 |
| 2 | 4-MeO-Ph | 94 | 94 |
| 3 | 4-F-Ph | 92 | 91 |
| 4 | 2-Naphthyl | 95 | 96 |
| 5 | 2-Thienyl | 91 | 93 |
Organocatalytic Domino Reactions
Organocatalysis provides a powerful, metal-free alternative for the stereoselective synthesis of complex molecules. For piperidine synthesis, domino (or cascade) reactions catalyzed by chiral secondary amines, such as proline derivatives, are particularly effective.[11][12] These reactions construct the piperidine ring and install multiple stereocenters in a single, highly efficient step from simple acyclic precursors.[11][13]
Mechanistic Rationale
A common strategy involves a domino Michael addition/aminalization sequence.[11][12] A chiral secondary amine catalyst (e.g., an O-TMS protected diphenylprolinol) reacts with an aldehyde to form a transient enamine. This enamine then undergoes a stereoselective Michael addition to a nitroolefin. The resulting intermediate cyclizes intramolecularly, and subsequent aminalization forms the polysubstituted piperidine ring. The stereochemistry is controlled by the chiral catalyst, which directs the facial selectivity of the Michael addition. This approach can create up to four contiguous stereocenters with excellent enantioselectivity in one pot.[11][12]
Visualization: Organocatalytic Cascade
This diagram outlines the key steps in the organocatalytic domino reaction for piperidine synthesis.
Caption: Key steps in an organocatalytic domino reaction.
Protocol: Organocatalytic Synthesis of a Polysubstituted Piperidine
This protocol is a representative example based on the work of Jiang, Chen, and coworkers.[11][12]
Materials:
-
Aldehyde (e.g., propanal, 1.2 equiv)
-
Trisubstituted nitroolefin (1.0 equiv)
-
(S)-O-TMS-diphenylprolinol catalyst (0.2 equiv, 20 mol%)
-
Benzoic Acid (0.2 equiv, 20 mol%)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried vial under an inert atmosphere (e.g., Argon), add the trisubstituted nitroolefin (e.g., 0.1 mmol), the (S)-O-TMS-diphenylprolinol catalyst (20 mol%), and benzoic acid (20 mol%).
-
Solvent and Reagent Addition: Add anhydrous DCM (e.g., 1.0 mL) followed by the aldehyde (1.2 equiv).
-
Reaction: Stir the mixture at room temperature for the time specified by the reaction scope (typically 24-72 hours), monitoring by TLC for the consumption of the nitroolefin.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the functionalized piperidine derivative.
-
Analysis: Characterize the product by NMR and mass spectrometry. Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition for constructing six-membered N-heterocycles.[14] In its most common form for piperidine synthesis, it involves the reaction of an imine (the aza-dienophile) with a diene.[15][16] The reaction can be promoted by Lewis or Brønsted acids and can also be rendered asymmetric through the use of chiral catalysts or auxiliaries.[14][16]
Mechanistic Considerations
The mechanism of the aza-Diels-Alder reaction can be either a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway, depending on the substrates and reaction conditions.[14][15] When strongly acidic conditions are used, the reaction often proceeds via a stepwise mechanism.[14] For stereoselective variants, the facial selectivity of the diene's approach to the imine is controlled by the chiral environment, leading to the enantioenriched tetrahydropyridine product, which can be subsequently reduced to the corresponding piperidine. Danishefsky's diene is a classic electron-rich diene used in these reactions to produce piperidin-4-one derivatives.[15]
Protocol: In Situ Aza-Diels-Alder Reaction
Imines can be unstable and are often generated in situ from an amine and an aldehyde (e.g., formaldehyde), which immediately get trapped by a diene.[14][17]
Materials:
-
Amine source (e.g., Benzylamine or Ammonium Chloride, 1.0 equiv)
-
Aldehyde source (e.g., Formalin, 1.1 equiv)
-
Diene (e.g., 2,3-Dimethyl-1,3-butadiene, 1.5 equiv)
-
Water (as solvent)
Procedure:
-
Reaction Setup: In a sealed pressure vessel or vial, combine the amine source, the diene, and water.
-
Reagent Addition: Add the formalin solution to the mixture.
-
Reaction: Seal the vessel tightly and heat to the required temperature (e.g., 80-100 °C) with vigorous stirring for 12-24 hours. The use of a sealed vessel is critical due to the volatility of the reactants and the in situ generated methanimine.[17]
-
Workup: Cool the reaction to room temperature. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
Protection & Purification: The resulting secondary amine can be sensitive. It is often advantageous to protect it directly (e.g., as a Boc-carbamate using Boc-anhydride) before concentrating the organic extracts. Purify the protected product by flash column chromatography.
Conclusion
The stereoselective synthesis of functionalized piperidines is a dynamic and evolving field critical to drug discovery. The methods presented here—catalytic asymmetric hydrogenation, organocatalytic domino reactions, and aza-Diels-Alder cycloadditions—represent three distinct and powerful strategies for accessing these valuable scaffolds. By understanding the mechanistic underpinnings of each approach, researchers can make informed decisions to select the optimal synthetic route for their specific target molecules. The detailed protocols provided serve as a validated starting point for laboratory execution, enabling the efficient and stereocontrolled synthesis of novel piperidine derivatives for chemical and pharmaceutical research.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Highly enantioselective organocatalytic cascade reaction for the synthesis of piperidines and oxazolidines - ePrints Soton [eprints.soton.ac.uk]
- 14. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes: Strategic Use of Methyl 1-Methyl-2-oxopiperidine-3-carboxylate in Alkaloid Synthesis
Abstract
Methyl 1-Methyl-2-oxopiperidine-3-carboxylate is a versatile cyclic β-keto ester that serves as a powerful building block for the stereoselective synthesis of complex nitrogen-containing heterocycles.[1][2] Its unique structural arrangement, featuring a reactive β-dicarbonyl system within an N-methylated piperidone ring, provides a robust platform for constructing the core skeletons of numerous alkaloids, particularly those containing piperidine and quinolizidine motifs. This guide details the fundamental reactivity of this compound and provides validated protocols for its application in key synthetic transformations relevant to alkaloid synthesis, targeting researchers, medicinal chemists, and professionals in drug development.
Introduction: A Privileged Scaffold for Alkaloid Construction
The piperidine ring is a ubiquitous structural feature in thousands of alkaloid natural products and clinically significant pharmaceuticals.[2][3] The biological activity of these molecules is often intricately linked to the precise three-dimensional arrangement of substituents on the heterocyclic core.[1][4] this compound (CAS 101327-98-4) has emerged as a strategic starting material due to the orthogonal reactivity of its functional groups, which allows for sequential and controlled chemical modifications.
The core utility of this reagent lies in the reactivity of the β-keto ester moiety. The α-hydrogen at the C3 position is readily abstracted by a suitable base to form a nucleophilic enolate, which can be exploited for carbon-carbon bond formation.[5][6] Subsequent manipulation of the ketone and ester groups, often via reduction and/or decarboxylation, provides access to a diverse range of substituted piperidines, which are advanced intermediates en route to complex alkaloid targets.[5][7]
Physicochemical Properties
A summary of the key properties of this compound is provided below for reference.
| Property | Value |
| CAS Number | 101327-98-4[8][9][10] |
| Molecular Formula | C₈H₁₃NO₃[8][9] |
| Molecular Weight | 171.19 g/mol [8] |
| IUPAC Name | This compound |
| Appearance | Typically an oil or low-melting solid |
Core Reactivity and Mechanistic Considerations
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. Understanding these principles is crucial for designing effective synthetic strategies.
-
C3 α-Hydrogen (Enolate Formation): The methylene protons flanked by the ketone and ester carbonyls are acidic.[5] Treatment with a non-nucleophilic base (e.g., sodium hydride, sodium ethoxide, or LDA) generates a resonance-stabilized enolate. This enolate is the workhorse for introducing complexity, readily participating in SN2 alkylations with alkyl halides.[5][6] The choice of base is critical; using an alkoxide corresponding to the ester (e.g., sodium methoxide) is generally avoided to prevent transesterification, though with a methyl ester this is not a concern.
-
C2 Carbonyl (Ketone): The lactam carbonyl can be selectively reduced using hydride reagents like sodium borohydride (NaBH₄) to furnish the corresponding alcohol. This transformation is often a key step in building bicyclic alkaloid systems.
-
C3 Carboxylate (Ester): The methyl ester can be removed post-alkylation via a two-step sequence of saponification (hydrolysis with base) followed by thermal or acid-catalyzed decarboxylation.[6][11] This classic β-keto ester reaction sequence is a powerful method for achieving the net α-alkylation of a ketone.[5]
Application Protocol 1: C3-Alkylation and Decarboxylation
This protocol describes a general procedure for introducing an alkyl substituent at the C3 position of the piperidone ring, followed by the removal of the carboxylate group. This is a foundational strategy for preparing 3-substituted piperidones.
Methodology
Step A: C3-Alkylation
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents). Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the oil, and carefully decant the hexanes.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, ~0.2 M relative to the substrate) to the flask and cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.
-
Enolate Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. The formation of the sodium enolate results in a clear or slightly hazy solution.
-
Alkylation: Add the desired alkyl halide (R-X, 1.1-1.5 equivalents) neat or as a solution in THF, either dropwise or in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., 40-50 °C) may be required for less reactive alkyl halides.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with ethyl acetate (3 x V). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude C3-alkylated product. Purification is typically achieved via flash column chromatography.
Step B: Hydrolysis and Decarboxylation
-
Hydrolysis: Dissolve the purified C3-alkylated intermediate from Step A in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution (1:1 v/v).
-
Heating: Heat the mixture to reflux (typically 80-100 °C) for 4-8 hours until TLC analysis indicates complete consumption of the starting material.
-
Cooling & Acidification: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully acidify the mixture to pH ~1-2 by the dropwise addition of concentrated hydrochloric acid (HCl). Vigorous gas (CO₂) evolution will occur during this step.
-
Decarboxylation: Gently heat the acidified mixture to 50-60 °C for 1-2 hours to ensure complete decarboxylation.
-
Workup: After cooling, basify the mixture with solid NaOH or concentrated aqueous NaOH until pH > 12. Extract the product with dichloromethane or ethyl acetate (3 x V). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford the 3-alkyl-1-methylpiperidin-2-one.
Application in Quinolizidine Alkaloid Synthesis: A Strategic Approach to (±)-Lupinine
Quinolizidine alkaloids, such as lupinine and its diastereomer epilupinine, are characterized by a [4.4.0] bicyclic nitrogen-containing core.[12][13] These alkaloids are biosynthesized in plants from L-lysine, which forms a piperidine intermediate (Δ¹-piperideine) that subsequently dimerizes and cyclizes.[14][15] this compound provides an excellent entry point for a biomimetic-inspired chemical synthesis of this core structure.
The strategy involves alkylating the C3 position with a three-carbon chain that can participate in a subsequent intramolecular cyclization after appropriate functional group manipulations.
Protocol: Synthesis of a Key Bicyclic Intermediate
This protocol outlines the synthesis of a key bicyclic lactam, a direct precursor to the quinolizidine skeleton, starting from the C3-alkylation product.
Materials & Reagents
-
Methyl 1-methyl-2-oxo-3-(3-oxopropyl)piperidine-3-carboxylate (prepared via C3-alkylation with an acrolein equivalent or subsequent oxidation of an allylated intermediate).
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Standard workup and purification reagents.
Methodology
-
Dual Reduction: Prepare a suspension of LiAlH₄ (4-5 equivalents) in anhydrous diethyl ether in a flame-dried flask under nitrogen at 0 °C. Add a solution of the C3-alkylated keto-ester (1.0 equivalent) in diethyl ether dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. This single operation reduces both the ester and the ketone functionalities to primary and secondary alcohols, respectively.
-
Workup (Fieser): Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms. Filter the mixture through a pad of Celite®, washing the solids thoroughly with ethyl acetate. Concentrate the filtrate to yield the crude diol.
-
Selective Oxidation: Dissolve the crude diol in DCM. Add activated manganese dioxide (MnO₂, 10-15 equivalents by weight), which selectively oxidizes the allylic/benzylic-type secondary alcohol (formed from the C2-ketone reduction) back to the lactam carbonyl without affecting the primary alcohol.
-
Intramolecular Cyclization: Stir the suspension vigorously at room temperature for 24-48 hours. The in-situ formation of the lactam triggers a spontaneous intramolecular reductive amination or related cyclization event to form the bicyclic quinolizidine skeleton. Monitor the reaction by TLC or GC-MS.
-
Purification: Filter the reaction mixture through Celite® to remove the manganese salts, washing with DCM. Concentrate the filtrate and purify the resulting residue by flash column chromatography (typically using a gradient of methanol in dichloromethane) to isolate the bicyclic quinolizidine product. Further reduction of this lactam would yield (±)-Lupinine.[12]
Expected Results and Data
The transformations described are robust and generally provide moderate to high yields. The stereochemical outcome of the reductions and cyclizations can often be influenced by the substrate and reaction conditions, potentially allowing for diastereoselective synthesis.[1][4]
| Transformation | Reagents & Conditions | Typical Yield | Key Considerations |
| C3-Alkylation | NaH, THF; R-X | 65-90% | Requires anhydrous conditions; reactivity depends on the electrophile (R-I > R-Br > R-Cl).[5] |
| Decarboxylation | 1. NaOH(aq), EtOH, Δ 2. HCl(aq), Δ | 70-95% | Ensure complete hydrolysis before acidification to prevent side reactions.[11] |
| Dual Reduction | LiAlH₄, THF, Reflux | 80-95% | Highly exothermic; requires careful quenching. Reduces both ester and ketone. |
| Cyclization | MnO₂, DCM | 50-70% | Requires activated MnO₂; reaction time can be long. Leads to the core bicyclic structure. |
Conclusion
This compound is a cornerstone reagent for the construction of piperidine-containing natural products. Its predictable reactivity, centered on the facile generation of a C3-enolate, allows for the strategic introduction of carbon substituents. Through well-established protocols involving alkylation, reduction, and decarboxylation, this building block provides a reliable and efficient pathway to complex alkaloid cores, such as the quinolizidine skeleton of lupinine and epilupinine. The protocols and strategies outlined herein offer a validated framework for researchers to leverage this powerful synthetic tool in their drug discovery and total synthesis programs.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. benchchem.com [benchchem.com]
- 4. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aklectures.com [aklectures.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. appchemical.com [appchemical.com]
- 9. 101327-98-4 | MFCD28101622 | this compound [aaronchem.com]
- 10. Page loading... [guidechem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Lupinine - Wikipedia [en.wikipedia.org]
- 13. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Versatile Scaffold: Application of Methyl 1-Methyl-2-oxopiperidine-3-carboxylate in Modern Drug Discovery
In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, embedded in the architecture of numerous approved pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical and pharmacokinetic properties, offering a three-dimensional framework that can be strategically decorated to optimize drug-target interactions.[2][3] This guide delves into a particularly valuable, yet underexplored derivative: Methyl 1-Methyl-2-oxopiperidine-3-carboxylate . We will illuminate its strategic importance, provide detailed protocols for its synthesis and derivatization, and explore its application in constructing sophisticated drug candidates for neuroscience and oncology.
The Strategic Advantage of the 1-Methyl-2-oxopiperidine-3-carboxylate Core
The title compound, with its unique arrangement of functional groups, presents a trifecta of opportunities for the medicinal chemist. The N-methylated lactam offers a constrained conformational rigidity, which can be advantageous for fitting into specific binding pockets. The keto group at the 2-position and the methyl ester at the 3-position are versatile handles for a variety of chemical transformations, allowing for the systematic exploration of chemical space and the fine-tuning of a molecule's properties.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₃ | --INVALID-LINK-- |
| Molecular Weight | 171.19 g/mol | --INVALID-LINK-- |
| CAS Number | 101327-98-4 | --INVALID-LINK-- |
| Predicted LogP | 0.7 | --INVALID-LINK-- |
This scaffold's utility is underscored by its role as a key intermediate in the synthesis of high-profile drugs, most notably in the field of neuroscience.
Synthesis of the Scaffold: Building the Core
The synthesis of this compound can be approached through several strategic routes. A classic and robust method is the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.[3][4][5]
Protocol 1: Synthesis via Dieckmann Condensation
This protocol outlines the synthesis starting from a suitable acyclic diester.
Workflow Diagram:
A conceptual workflow for the Dieckmann condensation.
Materials:
-
N-Methyl-bis(2-carbomethoxyethyl)amine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Diester: Dissolve N-Methyl-bis(2-carbomethoxyethyl)amine (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quenching and Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1M HCl until the pH is acidic.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Derivatization Strategies: Unlocking the Potential
The true power of this scaffold lies in its amenability to further modification at its key functional groups: the ester and the ketone.
Hydrolysis of the Methyl Ester to the Carboxylic Acid
The conversion of the methyl ester to the corresponding carboxylic acid is a critical step to enable amide bond formation, a cornerstone of medicinal chemistry.
Protocol 2: Basic Hydrolysis of this compound
Workflow Diagram:
Workflow for ester hydrolysis.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Addition of Base: Add lithium hydroxide (1.5 - 2.0 equivalents) to the solution and stir at room temperature. Monitor the reaction by TLC or LC-MS.
-
Acidification: Once the reaction is complete, cool the mixture to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extraction: Extract the product into ethyl acetate (3 x volumes).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-Methyl-2-oxopiperidine-3-carboxylic acid.
Amide Coupling: Building the Pharmacophore
With the carboxylic acid in hand, a diverse array of amines can be coupled to introduce key pharmacophoric elements.
Protocol 3: Amide Coupling with 1-Methyl-2-oxopiperidine-3-carboxylic acid
Workflow Diagram:
General amide coupling workflow.
Materials:
-
1-Methyl-2-oxopiperidine-3-carboxylic acid
-
Desired amine (R-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation: To a solution of 1-Methyl-2-oxopiperidine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Activation: Add HATU (1.2 equivalents) portion-wise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC.
Applications in Drug Discovery: Case Studies
The versatility of the this compound scaffold is best illustrated through its application in the synthesis of bioactive molecules.
Neuroscience: A Key Building Block for Paroxetine Analogs
The 2-oxopiperidine-3-carboxylate core is a known precursor in the synthesis of Paroxetine, a selective serotonin reuptake inhibitor (SSRI) widely used to treat depression and anxiety disorders.[2] The synthesis involves the reductive amination of the keto group and subsequent transformations. This highlights the scaffold's utility in generating molecules that target the central nervous system. The piperidine moiety is a common feature in CNS-active drugs, often improving blood-brain barrier penetration.[6]
Conceptual Pathway to Paroxetine-like Structures:
Conceptual pathway to Paroxetine analogs.
Oncology: Scaffolds for Kinase Inhibitors
The 3-carboxyl piperidin-2-one scaffold has been successfully employed in the design of potent c-Met kinase inhibitors.[7] The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its dysregulation implicated in tumor growth, invasion, and metastasis. In a reported study, the carboxylic acid of a similar scaffold was coupled with an aminopyridine moiety to generate compounds with nanomolar inhibitory activity against c-Met.[7]
Illustrative Data for c-Met Inhibitors with a Piperidin-2-one Scaffold:
| Compound | c-Met IC₅₀ (nM) | MKN45 Cell Proliferation IC₅₀ (µM) |
| Lead Compound | 8.6 | 0.57 |
| Derivative 1 | 25 | 2.3 |
| Derivative 2 | 81 | 16 |
| Data adapted from a study on 3-carboxyl piperidin-2-one scaffolds.[7] |
This demonstrates the potential of the this compound scaffold as a starting point for developing novel anticancer agents. The piperidine core can serve as a rigid framework to correctly orient pharmacophoric groups for optimal binding to the kinase active site.
Conclusion
This compound is a high-value scaffold for drug discovery, offering multiple points for diversification and the ability to generate structurally complex and potent drug candidates. Its demonstrated utility in the synthesis of CNS agents and its potential in developing kinase inhibitors for oncology make it a compelling starting point for a wide range of medicinal chemistry programs. The protocols provided herein offer a practical guide for researchers to synthesize, derivatize, and ultimately unlock the full potential of this versatile building block.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Spirocyclic Compounds from Cyclic β-Keto Esters
Abstract: Spirocyclic scaffolds are privileged three-dimensional structures prevalent in natural products and pharmacologically active molecules, driving significant interest in their synthetic construction.[1][2][3] Cyclic β-keto esters represent exceptionally versatile and powerful starting materials for assembling these complex architectures. Their unique combination of nucleophilic (enolate) and electrophilic (carbonyl) centers, coupled with the conformational constraints of the ring, provides a robust platform for a variety of spirocyclization strategies. This guide provides an in-depth exploration of key synthetic methodologies, focusing on the underlying mechanistic principles, practical experimental protocols, and the strategic considerations necessary for researchers in organic synthesis and drug development.
The Strategic Advantage of Cyclic β-Keto Esters
Cyclic β-keto esters, such as ethyl 2-oxocyclopentanecarboxylate and its six-membered ring analogues, are ideal precursors for spirocyclization for several key reasons:
-
Dual Reactivity: The presence of an acidic α-proton allows for easy generation of a nucleophilic enolate, while the ketone and ester carbonyls offer electrophilic sites.
-
Pre-installed Quaternary Center: The ester-bearing carbon is predisposed to become the spirocyclic quaternary center, a challenging stereocenter to construct.[1]
-
Synthetic Versatility: The ester functionality can be retained, hydrolyzed and decarboxylated, or transformed into other functional groups post-spirocyclization, offering a handle for further molecular elaboration.
The general approach involves the α-functionalization of the β-keto ester with a tether containing an electrophilic or nucleophilic partner, followed by an intramolecular cyclization event to forge the second ring at the α-carbon.
Figure 1. A generalized workflow for the synthesis of spirocycles from cyclic β-keto esters.
Key Synthetic Strategy: Tandem Alkylation-Cyclization
One of the most direct methods for spirocycle synthesis is the double alkylation of the β-keto ester. This is often achieved in a tandem or sequential fashion using a dihaloalkane. The first alkylation introduces the tether, and the second, intramolecular alkylation closes the ring.
Mechanism: The process begins with the deprotonation of the acidic α-proton of the β-keto ester to form an enolate. This enolate acts as a nucleophile, attacking one of the electrophilic carbons of a dihaloalkane (e.g., 1,3-dibromopropane) in an SN2 reaction. A second equivalent of base then removes the α-proton again, generating a new enolate which subsequently undergoes an intramolecular SN2 reaction to displace the second halide and form the spirocyclic ring.
Protocol 1: Base-Mediated Synthesis of a Spiro[4.5]decane Derivative
This protocol describes the synthesis of a spiro[4.5]decane system, a common framework in sesquiterpenoid natural products, via double alkylation of ethyl 2-oxocyclohexanecarboxylate.[4]
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate
-
1,3-Dibromopropane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (100 mL) and NaH (2.2 eq, 60% dispersion).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF (20 mL) via a dropping funnel over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Add 1,3-dibromopropane (1.1 eq) dropwise. The reaction is often exothermic; maintain the temperature below 30 °C.
-
Heat the reaction mixture to reflux (approx. 66 °C) and monitor by TLC until the intermediate mono-alkylated product is consumed (typically 12-18 hours).
-
Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to yield the spirocyclic product.
Trustworthiness Note: The use of a slight excess of the dihaloalkane can lead to dimerization. It is crucial to use a strong, non-nucleophilic base like NaH to ensure complete enolate formation and drive the intramolecular cyclization.
Key Synthetic Strategy: Intramolecular Michael Addition
The intramolecular Michael addition is a powerful ring-closing strategy. The cyclic β-keto ester is first functionalized with a tether containing a Michael acceptor, such as an α,β-unsaturated ketone or ester. Subsequent base-catalyzed intramolecular conjugate addition forms the spirocycle.[5][6] This approach is particularly effective for forming five- and six-membered rings.
Figure 2. Mechanism of base-catalyzed intramolecular Michael addition for spirocyclization.
Protocol 2: Iron(III)-Catalyzed Michael Addition and Spirocyclization
This protocol first prepares the Michael adduct, which can then be cyclized in a subsequent step. It utilizes a mild Lewis acid catalyst for the initial Michael addition of a β-keto ester to methyl vinyl ketone (MVK).[7]
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9)[8]
-
Methyl vinyl ketone (MVK)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure - Step A: Michael Adduct Formation
-
In a round-bottomed flask, dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) and FeCl₃·6H₂O (0.02 eq)[7].
-
Cool the mixture in a water bath to maintain room temperature.
-
Add MVK (1.1 eq) slowly over 1 hour using a syringe pump. MVK is volatile and toxic and should be handled in a fume hood.[7]
-
Stir the mixture for 12 hours at room temperature.
-
Remove all volatile materials under reduced pressure to yield the crude Michael adduct, 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester.[7] This product can be purified by distillation or used directly in the next step.
Procedure - Step B: Intramolecular Aldol Condensation/Cyclization
-
Dissolve the crude Michael adduct from Step A in methanol (0.2 M).
-
Add potassium carbonate (1.5 eq) to the solution.
-
Stir the reaction at room temperature, monitoring by TLC for the formation of the spirocyclic product.
-
Once the reaction is complete, neutralize with 1 M HCl.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the spiro[4.4]nonane derivative.
Asymmetric Catalysis in Spirocyclization
The construction of spirocycles with a defined stereochemistry at the quaternary center is a primary goal in modern organic synthesis.[1] Both organocatalysis and metal catalysis have emerged as powerful tools to achieve high enantioselectivity.
Organocatalysis
Cinchona alkaloid derivatives and primary amine-thiourea catalysts are frequently used to catalyze enantioselective Michael additions and alkylations.[9][10][11] These catalysts activate the substrates through hydrogen bonding and/or the formation of chiral iminium or enamine intermediates, controlling the facial selectivity of the attack.
Table 1: Comparison of Catalytic Systems for Asymmetric Spirocyclization
| Catalyst Type | Strategy | Typical Substrates | Advantages | Limitations | References |
| Organocatalysis | Michael Addition | Cyclic β-keto esters, α,β-unsaturated ketones | Metal-free, mild conditions, high ee | Lower turnover numbers, sometimes higher catalyst loading | [9][12][13] |
| Phase-Transfer | α-Alkylation | Cyclic β-keto esters, activated halides | Scalable, high ee, operational simplicity | Limited to alkylation reactions | [11] |
| Metal Catalysis | Allylic Alkylation, C-H Activation | β-keto esters with allylic carbonates | High turnover, broad scope, unique reactivity | Metal contamination, ligand sensitivity | [14][15][16] |
Metal Catalysis
Transition metals like palladium, nickel, and iridium are highly effective for asymmetric spirocyclization.[14][15][16] Palladium-catalyzed asymmetric allylic alkylation (AAA) is a classic example, where a chiral ligand on the metal center dictates the stereochemical outcome of the intramolecular cyclization. More recently, nickel-catalyzed methods have been developed for the enantioselective α-spirocyclization of related lactones, demonstrating a powerful strategy involving the intramolecular addition of metal enolates to tethered nitriles.[14]
Figure 3. A simplified diagram illustrating the principle of asymmetric catalysis in spirocyclization.
Conclusion and Future Outlook
The synthesis of spirocyclic compounds from cyclic β-keto esters is a mature yet continuously evolving field. While traditional base-mediated methods remain reliable for creating the core scaffold, the demand for stereochemically complex molecules in drug discovery has propelled the development of sophisticated asymmetric catalytic systems. Future advancements will likely focus on expanding the substrate scope, developing more sustainable and efficient catalysts (both metal- and organo-based), and integrating these spirocyclization reactions into tandem processes to rapidly build molecular complexity from simple, readily available starting materials.[15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular Michael addition of cyclic β-ketoester on conjugated acetylenic ketone | Semantic Scholar [semanticscholar.org]
- 6. [PDF] The stereochemical course of intramolecular Michael reactions. | Semantic Scholar [semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Page loading... [wap.guidechem.com]
- 9. BJOC - Non-covalent organocatalyzed enantioselective cyclization reactions of α,β-unsaturated imines [beilstein-journals.org]
- 10. Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note & Protocols: Parallel Synthesis of Piperidine Libraries Using Functionalized Building Blocks
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, and to present substituents in a well-defined three-dimensional arrangement, enabling precise interactions with biological targets.[1][4] This application note provides a comprehensive guide to the parallel synthesis of piperidine libraries, a key strategy for accelerating drug discovery programs. We will delve into the strategic selection of functionalized building blocks, explore robust solution-phase and solid-phase synthetic methodologies, and provide detailed, field-proven protocols. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for generating diverse and high-quality piperidine libraries.
Introduction: The Strategic Importance of Piperidine Libraries
The piperidine motif is a privileged structure in drug discovery, found in therapeutics targeting a wide range of diseases, including cancer, viral infections, and inflammatory disorders.[3][5] The non-planar, chair-like conformation of the piperidine ring allows for the creation of molecules with greater three-dimensional complexity compared to flat aromatic systems, which is increasingly recognized as a critical factor for achieving high target affinity and selectivity.[1][4]
Parallel synthesis, the simultaneous synthesis of a large number of compounds in a spatially separated manner, is a powerful tool for rapidly exploring the chemical space around a core scaffold.[6] By systematically varying the substituents on the piperidine ring, researchers can efficiently generate libraries of analogs for structure-activity relationship (SAR) studies, hit-to-lead optimization, and the identification of novel drug candidates.[7][8]
Strategic Design of Piperidine Libraries: The Role of Functionalized Building Blocks
The success of a parallel synthesis campaign hinges on the thoughtful selection of building blocks. The goal is to maximize the diversity and biological relevance of the resulting library.
Maximizing 3D Chemical Space
The choice of substitution patterns on the piperidine core is critical for exploring diverse three-dimensional (3D) chemical space. Utilizing regio- and diastereoisomers of substituted piperidines allows for a systematic investigation of how the spatial arrangement of functional groups impacts biological activity.[4] For example, the synthesis of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates has demonstrated the ability to generate a library of 3D fragments with excellent molecular properties for fragment-based drug discovery.[4]
Incorporating Pharmacophoric Features
Building blocks should be chosen to introduce a variety of pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic groups, and charged moieties. This can be achieved by using piperidines functionalized with amines, hydroxyls, carboxylic acids, and various aromatic and heterocyclic groups.[1][9] The inclusion of sugar-like building blocks can also be a valuable strategy for designing potent glycosidase inhibitors and other therapeutics.[9]
Synthetic Strategies for Parallel Piperidine Library Synthesis
Both solution-phase and solid-phase synthesis methodologies can be effectively employed for the parallel synthesis of piperidine libraries. The choice of strategy often depends on the desired scale, the complexity of the target molecules, and the need for purification.
Solution-Phase Parallel Synthesis
Solution-phase synthesis offers the advantage of being readily scalable and not requiring specialized equipment for resin handling. It is particularly well-suited for smaller, focused libraries where purification can be managed.
Key Methodologies:
-
Reductive Amination: This is one of the most versatile and widely used methods for constructing the piperidine ring and for introducing diversity.[10][11][12] It involves the reaction of a dicarbonyl compound with a primary amine, followed by reduction of the intermediate imine.[10][11] The one-pot nature of this reaction makes it highly amenable to parallel synthesis.[11][12]
-
Multicomponent Reactions (MCRs): MCRs, such as the Ugi and Passerini reactions, are highly efficient for generating molecular complexity in a single step.[13][14][15][16] The Ugi four-component reaction (U-4CR), for instance, combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide product with multiple points of diversity.[8][13][14]
-
Ring-Closing Metathesis (RCM): RCM is a powerful tool for the synthesis of unsaturated piperidine derivatives.[17][18][19] The use of stable and functional group-tolerant ruthenium-based catalysts has made RCM a popular choice for constructing the piperidine ring in complex molecule synthesis.[18][20]
Solid-Phase Parallel Synthesis
Solid-phase synthesis (SPS) is particularly advantageous for the generation of large libraries, as it simplifies the purification process.[21][22] Reactions are driven to completion by using an excess of reagents, which can then be easily washed away from the resin-bound product.
Key Methodologies:
-
Ugi Reaction on Solid Support: The Ugi reaction can be effectively adapted for solid-phase synthesis.[23][24] For example, a resin-bound amino acid can serve as one of the components, allowing for the generation of a library of piperidine-containing peptidomimetics.[23][24]
Experimental Protocols
The following protocols are provided as examples of robust and validated methods for the parallel synthesis of piperidine libraries.
Protocol 1: Solution-Phase Parallel Synthesis of N-Aryl Piperidines via Reductive Amination
This protocol describes the parallel synthesis of a library of N-aryl piperidines from a set of anilines and a 1,5-dicarbonyl precursor.
Materials:
-
96-well reaction block with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Aniline building blocks (0.2 M in 1,2-dichloroethane)
-
Glutaraldehyde (50% in water)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
LC-MS for reaction monitoring and product analysis
-
Automated flash chromatography system for purification
Procedure:
-
Reaction Setup: To each well of the 96-well reaction block, add the appropriate aniline building block solution (1.0 mL, 0.2 mmol).
-
Aldehyde Addition: Add glutaraldehyde (22 µL, 0.22 mmol) to each well.
-
Acid Catalyst: Add acetic acid (12 µL, 0.2 mmol) to each well.
-
Stirring: Stir the reaction mixtures at room temperature for 30 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (64 mg, 0.3 mmol) to each well.
-
Reaction: Stir the reaction mixtures at room temperature for 16 hours under an inert atmosphere.
-
Quenching: Quench the reactions by the slow addition of saturated sodium bicarbonate solution (1 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 2 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude products using an automated flash chromatography system.
-
Analysis: Characterize the final products by LC-MS and ¹H NMR.
| Parameter | Condition | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) | A good solvent for the reactants and does not interfere with the reaction. |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | A mild and selective reducing agent for imines in the presence of aldehydes. |
| Acid Catalyst | Acetic Acid | Catalyzes the formation of the iminium ion intermediate. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion. |
| Workup | Aqueous bicarbonate quench | Neutralizes the acetic acid and any unreacted starting materials. |
Protocol 2: Solid-Phase Parallel Synthesis of a Piperidine-Tethered Library via Ugi Reaction
This protocol details the solid-phase synthesis of a library of compounds featuring a piperidine moiety tethered to a pyrrolidinone core using the Ugi reaction.[23][24]
Materials:
-
MBHA resin
-
Fmoc-L-Glu(OtBu)-OH
-
Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Trifluoroacetic acid (TFA) (55% in Dichloromethane)
-
4-Boc-piperidone
-
Isocyanide building blocks
-
Sulfonyl chloride, isocyanate, or carboxylic acid building blocks for capping
-
DIPEA
-
Acetonitrile/Methanol (4:1)
-
Solid-phase synthesis vessels
-
Shaker
-
HF cleavage apparatus
Procedure:
-
Resin Preparation: Swell MBHA resin in DMF. Couple Fmoc-L-Glu(OtBu)-OH to the resin using DIC and HOBt in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.
-
t-Butyl Deprotection: Remove the t-butyl protecting group using 55% TFA in DCM.
-
Ugi Reaction: To the resin-bound glutamic acid, add a solution of 4-Boc-piperidone (2 equiv) in acetonitrile/methanol (4:1) and allow to react for 1 hour at 65°C. Then, add the isocyanide building block (2 equiv) and continue to react at 65°C for 24 hours.
-
Boc Deprotection: Remove the Boc group from the piperidine nitrogen using 55% TFA in DCM.
-
Diversification (Capping): To the deprotected piperidine nitrogen, add a solution of the desired sulfonyl chloride, isocyanate, or carboxylic acid building block (3 equiv) and DIPEA (6 equiv) in DMF. Shake at room temperature for 12 hours.
-
Washing: Wash the resin thoroughly with DMF, MeOH, and DCM.
-
Cleavage: Cleave the products from the resin using HF in the presence of a scavenger (e.g., anisole).
-
Purification and Analysis: Purify the cleaved products by preparative HPLC and characterize by LC-MS and NMR.
| Parameter | Condition | Rationale |
| Solid Support | MBHA Resin | Provides an acid-labile linkage for final product cleavage. |
| Protecting Groups | Fmoc, t-Butyl, Boc | Orthogonal protecting groups allow for selective deprotection and functionalization. |
| Ugi Reaction Temp. | 65°C | Increased temperature drives the multicomponent reaction to completion. |
| Capping Reagents | Sulfonyl chlorides, isocyanates, carboxylic acids | Allows for the introduction of a wide range of functional groups at the piperidine nitrogen. |
| Cleavage Reagent | HF | A strong acid required to cleave the amide bond to the MBHA resin. |
Visualization of Synthetic Workflows
Diagram 1: General Workflow for Parallel Library Synthesis
Caption: Workflow for parallel synthesis of piperidine libraries.
Diagram 2: Reductive Amination for Piperidine Synthesis
Caption: Reductive amination for piperidine ring formation.
Conclusion
The parallel synthesis of piperidine libraries using functionalized building blocks is a highly effective strategy for accelerating drug discovery. By combining thoughtful library design with robust and efficient synthetic methodologies, researchers can rapidly generate diverse collections of novel piperidine-containing compounds for biological screening. The protocols and strategies outlined in this application note provide a solid foundation for the successful implementation of parallel synthesis in the pursuit of new therapeutic agents.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajprd.com [ajprd.com]
- 7. Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sugar-like Building Blocks for Drug Design - Enamine [enamine.net]
- 10. soc.chim.it [soc.chim.it]
- 11. jocpr.com [jocpr.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. baranlab.org [baranlab.org]
- 16. Multicomponent reactions (UGI, Passerini, Biginelli) | PPTX [slideshare.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drughunter.com [drughunter.com]
- 21. elearning.uniroma1.it [elearning.uniroma1.it]
- 22. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of N-Substituted Piperidones in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: The imperative in agrochemical research is the continuous development of novel active ingredients that offer high efficacy, improved safety profiles, and unique modes of action to combat resistance. Within the vast landscape of heterocyclic chemistry, the N-substituted piperidone scaffold has emerged as a cornerstone for the synthesis of advanced insecticides and fungicides.[1][2] The inherent structural features of the piperidone ring, a saturated six-membered nitrogen heterocycle with a carbonyl group, provide a versatile platform for constructing complex molecular architectures with potent biological activities.[1] This guide offers an in-depth exploration of the application of N-substituted piperidone derivatives, focusing on their pivotal role as key intermediates in the synthesis of next-generation crop protection agents. We will delve into the synthetic strategy for the novel insecticide Spiropidion, providing detailed, field-proven protocols and elucidating the chemical principles that underpin these transformations.
Core Application: Synthesis of Spiropidion, a Tetramic Acid Insecticide
Spiropidion is a recently developed insecticide that represents a significant innovation in the control of sucking pests.[3] It belongs to the tetramic acid class of chemistry (IRAC MoA Group 23) and functions as a potent inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis.[3][4] This mode of action is crucial for managing insect populations that have developed resistance to other insecticide classes.
A key structural innovation of Spiropidion is its spiro N-methoxy-piperidine ring system, which is constructed from the pivotal building block, N-methoxy-4-piperidone .[4][5] The synthesis of Spiropidion's core structure relies on a sophisticated Strecker-Dieckmann reaction sequence, which masterfully builds the spirocyclic pyrrolidine-2,4-dione framework.[2][3]
Causality in Experimental Design: The Strecker-Dieckmann Route
The choice of the Strecker-Dieckmann pathway is a prime example of strategic synthetic planning.
-
The Strecker Synthesis: This classical reaction provides a reliable method for synthesizing α-amino nitriles from ketones.[5][6] In this context, it efficiently converts N-methoxy-4-piperidone into a key α-aminonitrile intermediate, installing the nitrogen and a carbon precursor for the tetramic acid ring in a single, highly convergent step.[5][7] The reaction proceeds via the formation of an iminium ion, which is then attacked by a cyanide nucleophile.[7]
-
The Dieckmann Condensation: This intramolecular Claisen condensation is ideal for forming five- or six-membered rings.[8] After elaboration of the α-aminonitrile from the Strecker reaction into a suitable diester precursor, the Dieckmann condensation is employed to cyclize the molecule, thereby constructing the desired pyrrolidine-2,4-dione (tetramic acid) ring system spiro-fused to the piperidine core.
This two-pronged approach is elegant and efficient for creating the complex spirocyclic core of Spiropidion.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a key precursor to Spiropidion, starting from the foundational N-substituted piperidone derivative.
Protocol 1: Synthesis of the Starting Material, N-methoxy-4-piperidone
The synthesis of N-substituted 4-piperidones can be achieved through various methods, including the Dieckmann condensation of aminodiesters. A common route involves the reaction of a primary amine with two equivalents of an acrylate ester, followed by cyclization.
Workflow for N-methoxy-4-piperidone Synthesis
Caption: Synthesis of N-methoxy-4-piperidone.
Materials:
-
Methoxyamine hydrochloride
-
Ethyl acrylate
-
Sodium ethoxide
-
Toluene
-
Hydrochloric acid
-
Sodium bicarbonate
Procedure:
-
Michael Addition: To a solution of methoxyamine hydrochloride in ethanol, add sodium bicarbonate to neutralize and free the methoxyamine base. Add two equivalents of ethyl acrylate and a catalytic amount of a suitable base (e.g., sodium ethoxide). Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture, filter any solids, and concentrate the filtrate under reduced pressure. The resulting crude N,N-bis(2-ethoxycarbonylethyl)methoxyamine can be purified by vacuum distillation.
-
Dieckmann Condensation: To a suspension of sodium ethoxide in dry toluene, add the purified diester from the previous step dropwise at elevated temperature. A thick precipitate will form. Heat the reaction at reflux for several hours.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and quench by carefully adding it to ice-cold aqueous hydrochloric acid. Heat the acidic mixture to reflux for several hours to effect hydrolysis of the ester and decarboxylation.
-
Final Work-up: Cool the solution and basify with a strong base (e.g., NaOH) to a pH > 10. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methoxy-4-piperidone.
Protocol 2: Strecker Reaction to form α-Aminonitrile Intermediate
This protocol details the conversion of N-methoxy-4-piperidone into the corresponding α-aminonitrile, a crucial step in building the Spiropidion scaffold.
Workflow for Strecker Reaction
Caption: Strecker synthesis of the α-aminonitrile intermediate.
Materials:
-
N-methoxy-4-piperidone
-
Potassium cyanide (KCN) - EXTREME CAUTION: Highly toxic
-
Ammonium chloride (NH4Cl)
-
Methanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve N-methoxy-4-piperidone (1.0 eq) in a 1:1 mixture of methanol and water. To this solution, add ammonium chloride (1.2 eq) followed by the slow and careful addition of potassium cyanide (1.2 eq).
-
Reaction: Stir the resulting mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction. Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude α-aminonitrile.
-
Final Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1-methoxy-4-aminopiperidine-4-carbonitrile.
Protocol 3: Acylation and Dieckmann Condensation to Spirocyclic Precursor
This part of the synthesis involves converting the aminonitrile into an amide, followed by further elaboration and the key Dieckmann cyclization to form the tetramic acid ring.
Procedure:
-
Acylation: Dissolve the purified α-aminonitrile (1.0 eq) from Protocol 2 in dichloromethane and cool to 0 °C. Slowly add a solution of an appropriate acyl chloride (e.g., 3,5-dichloro-2,6-dimethylphenylacetyl chloride, 1.05 eq) in dichloromethane. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with aqueous sodium bicarbonate, separate the organic layer, wash, dry, and concentrate to yield the intermediate amide.
-
Further Elaboration & Dieckmann Condensation: The amide is then further processed (details of which are often proprietary and found in patent literature) to form a diester-like precursor suitable for the Dieckmann condensation. This precursor is then treated with a strong base (e.g., sodium ethoxide) in an appropriate solvent like toluene to effect the intramolecular cyclization, forming the spirocyclic pyrrolidine-2,4-dione ring system.
Quantitative Data Summary
The efficiency of each synthetic step is critical for the overall viability of the process. The following table summarizes representative yields for the key transformations.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Dieckmann & Decarboxylation | N,N-bis(2-alkoxycarbonylethyl)amine derivative | N-substituted-4-piperidone | 60-80% |
| 2 | Strecker Reaction | N-methoxy-4-piperidone | 1-methoxy-4-aminopiperidine-4-carbonitrile | 75-90% |
| 3 | Dieckmann Condensation | Elaborated Diester Precursor | Spirocyclic Pyrrolidine-2,4-dione | 65-85% |
Broader Applications: Piperidones in Fungicide Synthesis
While Spiropidion is a premier example in insecticides, the N-substituted piperidone scaffold is also integral to the development of modern fungicides. For example, derivatives of N-benzyl-4-piperidone have been investigated as precursors for fungicides. The synthesis often involves condensation reactions at the 3 and 5 positions of the piperidone ring to create complex heterocyclic systems with fungicidal properties. These scaffolds can be further modified at the piperidine nitrogen to fine-tune the biological activity and physicochemical properties of the final compound.[9]
Conclusion
N-substituted piperidone derivatives, particularly N-alkoxy and N-alkyl-4-piperidones, are indispensable building blocks in the synthesis of advanced agrochemicals. The development of the insecticide Spiropidion showcases a sophisticated application of these intermediates, employing powerful synthetic transformations like the Strecker reaction and Dieckmann condensation to construct a novel and highly effective active ingredient. The protocols and principles outlined in this guide demonstrate the strategic importance of the piperidone scaffold and provide a foundational understanding for researchers and scientists working at the forefront of agrochemical innovation. The versatility of this chemical class ensures its continued prominence in the discovery of next-generation crop protection solutions.
References
- 1. chemrobotics.com [chemrobotics.com]
- 2. IL285119A - Use of spiropidion - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. SPIROPIDION (SYN546330): A KETO-ENOL CLASS OF NEW INSECTICIDE, TRADE NAME ELESTAL® REGISTERED IN GUATEMALA – News & Updates [chemrobotics.in]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Application Note: Dieckmann Condensation for Piperidine Ring Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The Dieckmann condensation, an intramolecular base-catalyzed cyclization of diesters, offers a robust and reliable method for constructing the 4-piperidone ring system, a versatile intermediate for further functionalization.[1][2] This application note provides an in-depth guide to the principles, practical execution, and critical parameters of the Dieckmann condensation for synthesizing N-substituted 4-oxopiperidine-3-carboxylates. We will explore the underlying mechanism, detail a step-by-step protocol, discuss key experimental considerations for maximizing yield and purity, and present a workflow for subsequent product purification and analysis.
Introduction: The Strategic Importance of the Piperidine Ring
The piperidine motif is a privileged scaffold in drug discovery due to its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability, while also providing a three-dimensional framework for precise ligand-receptor interactions. Its synthesis has therefore been a long-standing objective in organic chemistry. The Dieckmann condensation, an intramolecular variant of the Claisen condensation, provides an elegant and efficient pathway to access the piperidine core.[3][4] The reaction facilitates the formation of a carbon-carbon bond within a diester substrate, leading to a cyclic β-keto ester.[3][5] Specifically for piperidine synthesis, a 1,7-diester containing a nitrogen atom in the backbone is cyclized to form a six-membered ring.[6][7]
Reaction Principle and Mechanism
The Dieckmann condensation proceeds via a base-catalyzed intramolecular nucleophilic acyl substitution.[7][8] The mechanism can be dissected into five key steps:
-
Enolate Formation: A strong base, typically an alkoxide like sodium ethoxide or a non-nucleophilic base like sodium hydride, abstracts an acidic α-proton from one of the ester groups to generate a resonance-stabilized enolate ion.[9][10][11]
-
Nucleophilic Attack: The newly formed enolate acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the second ester group.[4][12] This step forms a cyclic tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide leaving group (e.g., ethoxide).[10][11] This results in the formation of the cyclic β-keto ester.
-
Deprotonation (Driving Force): The product, a β-keto ester, possesses a highly acidic proton on the α-carbon situated between the two carbonyl groups (pKa ≈ 11).[5][13] The alkoxide base present in the reaction mixture readily deprotonates this position in what is essentially an irreversible acid-base reaction. This final deprotonation is the thermodynamic driving force that shifts the overall equilibrium towards the cyclized product.[8]
-
Acidic Workup: A final protonation step during aqueous acidic workup neutralizes the enolate to yield the final, stable cyclic β-keto ester product.[9][13]
The choice of base is critical; to avoid transesterification side reactions, the alkoxide base should match the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters).[6] Alternatively, non-alkoxide bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used in aprotic solvents to circumvent this issue.[9]
References
- 1. Alkylidene Dihydropyridines As Synthetic Intermediates: Model Studies toward the Synthesis of the Bis(piperidine) Alkaloid Xestoproxamine C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for the Multi-Step Synthesis of Bioactive Molecules Using Methyl 1-Methyl-2-oxopiperidine-3-carboxylate
Introduction: The Versatility of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a vast array of bioactive compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an ideal building block for engaging with biological targets. Within this important class of heterocycles, Methyl 1-Methyl-2-oxopiperidine-3-carboxylate emerges as a particularly valuable and versatile starting material for the synthesis of complex, biologically active molecules.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the multi-step synthesis of bioactive molecules, with a focus on leveraging the unique chemical reactivity of this compound. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, thereby equipping you with the knowledge to confidently incorporate this powerful synthetic intermediate into your research and development programs.
The core of this guide will focus on the synthesis of a potent analgesic molecule, structurally related to the fentanyl class of compounds. This synthetic route has been chosen to illustrate the key chemical transformations that this compound can undergo, including strategic functionalization at the C3 and C4 positions of the piperidine ring.
Chemical Properties and Reactivity of the Starting Material
This compound is a cyclic β-keto ester.[2] This structural motif endows the molecule with a unique set of reactive sites, which can be selectively addressed to build molecular complexity. The key reactive centers and their properties are summarized below:
| Functional Group | Position | Chemical Properties and Reactivity |
| Ester | C3 | Susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Can also undergo transesterification. |
| Ketone | C2 | The carbonyl group can be targeted by reducing agents to form a hydroxyl group or can participate in reactions such as Wittig olefination. |
| α-Proton | C3 | The proton at the C3 position is acidic due to the electron-withdrawing effects of the adjacent ketone and ester groups, allowing for enolate formation and subsequent alkylation or acylation reactions. |
| N-Methyl Group | N1 | The tertiary amine is generally stable but can influence the overall stereochemistry and reactivity of the molecule. |
Understanding this inherent reactivity is paramount for designing logical and efficient synthetic strategies. The acidity of the α-proton at C3, in particular, provides a powerful handle for introducing a wide range of substituents, a key step in the diversification of the piperidine scaffold.
Synthetic Pathway Overview: From Starting Material to a Fentanyl Analogue
The following diagram illustrates the multi-step synthetic pathway from this compound to a simplified fentanyl analogue. This pathway is a representative example of how the starting material can be elaborated into a potent bioactive molecule.
Caption: Multi-step synthesis of a fentanyl analogue.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for each stage of the synthesis. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Synthesis of the Tertiary Alcohol Intermediate via Grignard Reaction
This initial step introduces the phenyl group at the C4 position, a key structural feature of many fentanyl analogues. The Grignard reagent, a potent nucleophile, attacks the ketone at the C2 position.
Materials:
-
This compound
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) dissolved in anhydrous diethyl ether (10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (1.2 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate.
Expert Insight: The slow, dropwise addition of the Grignard reagent at low temperature is crucial to control the exothermicity of the reaction and minimize the formation of side products.
Protocol 2: Dehydration to the α,β-Unsaturated Ester
This step creates a reactive α,β-unsaturated system, which is primed for conjugate addition in the subsequent step.
Materials:
-
Crude tertiary alcohol intermediate from Protocol 1
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Combine the crude tertiary alcohol intermediate, toluene (20 mL per gram of alcohol), and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure α,β-unsaturated ester.
Protocol 3: Michael Addition of Aniline
This crucial step introduces the N-phenylamino group at the C4 position, a key pharmacophore for opioid receptor binding.
Materials:
-
α,β-Unsaturated ester from Protocol 2
-
Aniline
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated ester (1.0 eq) in ethanol (15 mL per gram of ester).
-
Add aniline (1.5 eq) and a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl (2 x 10 mL) to remove excess aniline, followed by saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 4-(phenylamino)piperidine intermediate.
Protocol 4: N-Propionylation
The addition of the propionyl group to the aniline nitrogen is a hallmark of the fentanyl class of analgesics and significantly enhances potency.
Materials:
-
Crude 4-(phenylamino)piperidine intermediate from Protocol 3
-
Propionic anhydride
-
Toluene
-
Triethylamine
Procedure:
-
Dissolve the crude intermediate (1.0 eq) in toluene (15 mL per gram).
-
Add triethylamine (1.2 eq) followed by the dropwise addition of propionic anhydride (1.2 eq) at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture and wash with water (2 x 10 mL), 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate.
Protocol 5: Ester Reduction to the Final Fentanyl Analogue
The final step involves the reduction of the methyl ester to the corresponding primary alcohol. For the purpose of this illustrative synthesis, we will consider the N-propionylated piperidine as the final analogue. Further modifications, such as reduction of the C2-oxo group, could be explored to further elaborate the structure.
Materials:
-
Crude amide intermediate from Protocol 4
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LAH (2.0 eq) in anhydrous THF (10 mL per gram of LAH).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the crude amide intermediate (1.0 eq) in anhydrous THF (10 mL per gram of amide) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to obtain the desired fentanyl analogue.
Data Presentation
| Step | Product | Expected Yield (%) | Key Analytical Data |
| 1 | Tertiary Alcohol Intermediate | 75-85 | IR: 3400-3200 cm⁻¹ (O-H stretch) |
| 2 | α,β-Unsaturated Ester | 60-70 | ¹H NMR: Disappearance of O-H proton, appearance of vinylic protons |
| 3 | 4-(Phenylamino)piperidine Intermediate | 70-80 | MS: Molecular ion peak corresponding to the product |
| 4 | Amide Intermediate | 85-95 | IR: ~1650 cm⁻¹ (amide C=O stretch) |
| 5 | Fentanyl Analogue | 50-60 | ¹H NMR & ¹³C NMR: Consistent with the final structure |
Experimental Workflow Diagram
Caption: General experimental workflow for synthesis and purification.
Conclusion and Future Directions
This application note has demonstrated a viable and illustrative multi-step synthesis of a potent fentanyl analogue starting from the versatile building block, this compound. The detailed protocols and mechanistic insights provided herein serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery. The strategic functionalization of the piperidine core highlights the immense potential of this starting material in generating diverse libraries of bioactive molecules for screening and lead optimization.
Future work could explore the asymmetric synthesis of these analogues to investigate the stereochemical requirements for biological activity, a critical aspect of modern drug design. Furthermore, the synthetic handles present in the intermediates and the final product offer numerous opportunities for further diversification, paving the way for the discovery of novel therapeutics with improved efficacy and safety profiles.
References
Troubleshooting & Optimization
Technical Support Center: Dieckmann Condensation of Piperidine Precursors
Welcome to the technical support center for the Dieckmann condensation of piperidine precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cyclization reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can achieve optimal results with confidence.
Introduction to the Dieckmann Condensation
The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[1][2][3] It is the intramolecular equivalent of the Claisen condensation and is particularly effective for synthesizing 5- and 6-membered rings, making it a cornerstone reaction in the synthesis of piperidine-based scaffolds common in pharmaceuticals and natural products.[1][4] The reaction is driven to completion by the deprotonation of the newly formed, acidic α-hydrogen on the β-keto ester product.[5]
While highly valuable, the application of the Dieckmann condensation to N-substituted piperidine-2,6-dicarboxylates and related substrates can be plagued by side reactions, leading to low yields and complex product mixtures. This guide will help you identify, understand, and mitigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Dieckmann condensation of piperidine precursors. Each issue is presented with probable causes and actionable solutions grounded in chemical principles.
Issue 1: Low or No Yield of the Desired β-Keto Ester
You've set up your Dieckmann condensation, but upon workup and analysis, you find very little or none of your target cyclic β-keto ester.
Possible Causes & Solutions
| Probable Cause | Explanation | Recommended Solution & Protocol |
| Inappropriate Base Selection | The chosen base may be too weak to efficiently deprotonate the α-carbon of the ester, or it may be sterically hindered. For the reaction to proceed, an enolate must be formed.[4] | Solution: Use a strong, non-nucleophilic base. Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are excellent choices.[4] For alkoxide bases like sodium ethoxide (NaOEt), ensure it matches the ester (e.g., use NaOEt for ethyl esters) to prevent transesterification.[1] Protocol: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the piperidine diester substrate and anhydrous solvent (e.g., THF, toluene). Cool the solution to 0 °C. Slowly add 1.1 equivalents of NaH (60% dispersion in mineral oil) or KOtBu. Allow the reaction to slowly warm to room temperature and then heat as required, monitoring by TLC or LC-MS. |
| Presence of Water or Protic Solvents | Water or other protic impurities will quench the strong base and the enolate intermediate, halting the condensation reaction. | Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents. If using an alkoxide base, prepare it fresh or use a commercial solution stored under inert gas. |
| Retro-Dieckmann Condensation | The Dieckmann condensation is a reversible reaction. If the product β-keto ester does not have an enolizable proton between the two carbonyls, the equilibrium can shift back to the starting diester, especially at elevated temperatures.[6] | Solution: Use at least a full equivalent of a strong base to ensure the product is deprotonated, driving the equilibrium forward.[7] The reaction should be quenched by careful addition of an acid (e.g., dilute HCl or NH₄Cl solution) only after the reaction is complete to re-protonate the enolate of the product. |
| Intermolecular Condensation | If the reaction is too concentrated, two different diester molecules can react with each other (intermolecular Claisen condensation), leading to dimers and polymers instead of the desired cyclic product. This is more common when attempting to form larger rings.[4] | Solution: Employ high-dilution conditions. Add the diester substrate slowly via syringe pump to a solution of the base in a large volume of solvent. This favors the intramolecular reaction pathway. |
Issue 2: Formation of an Unexpected Byproduct: The "Dimer"
You observe a significant amount of a high-molecular-weight byproduct, which appears to be a dimer of your starting material.
Possible Causes & Solutions
This is a classic case of the intermolecular Claisen condensation competing with the desired intramolecular Dieckmann condensation.
Solutions
| Parameter | Recommendation | Rationale |
| Concentration | Run the reaction at high dilution (e.g., 0.01-0.05 M). | Lowering the concentration of the substrate decreases the probability of two molecules encountering each other, thus favoring the intramolecular pathway. |
| Addition Rate | Add the diester substrate to the base solution slowly over a period of several hours using a syringe pump. | This maintains a low instantaneous concentration of the substrate, further suppressing intermolecular reactions. |
| Temperature | Lowering the reaction temperature can sometimes favor the intramolecular reaction. | The activation energy for the intramolecular cyclization may be lower than that of the intermolecular dimerization. |
Issue 3: Elimination of the N-Substituent (e.g., N-Benzyl Group)
For N-benzyl or other N-alkyl piperidine precursors, you observe a byproduct corresponding to the loss of the N-substituent, potentially leading to a double bond.
Possible Cause: Hofmann-type Elimination
Under the strongly basic and often heated conditions of a Dieckmann condensation, a Hofmann elimination or a related E2 elimination can occur, especially if the N-substituent has β-hydrogens. The piperidine nitrogen acts as a leaving group.
Solutions
| Parameter | Recommendation | Rationale |
| Base Selection | Use a non-nucleophilic, sterically hindered base like LDA or LHMDS at lower temperatures.[4] | These bases are less likely to act as nucleophiles and can favor deprotonation at the desired α-carbon over the β-protons of the N-substituent. |
| Temperature | Conduct the reaction at the lowest possible temperature that still allows for cyclization. | Elimination reactions are often favored at higher temperatures. |
| Protecting Group | If elimination is a persistent issue, consider using an N-protecting group that lacks β-hydrogens or is more stable to basic conditions, such as a carbamate (e.g., Boc, Cbz) or a tosyl group. Note that some protecting groups may alter the reactivity of the α-protons. | These groups are not susceptible to Hofmann-type elimination. |
Frequently Asked Questions (FAQs)
Q1: My piperidine diester is asymmetrical. Which β-keto ester will be the major product?
For an unsymmetrical diester, the regioselectivity is determined by the relative acidity and steric accessibility of the two α-protons. Generally, the base will deprotonate the more acidic and less sterically hindered α-position.[1] For example, if one α-carbon is secondary and the other is tertiary, the proton on the secondary carbon is typically removed more readily. To control regioselectivity, consider using a strong, kinetically controlled base like LDA at low temperatures (-78 °C), which will preferentially deprotonate the less hindered site.
Q2: I've successfully made my β-keto ester, but it decomposes during purification. What's happening?
The β-keto ester product can be sensitive to both acidic and basic conditions, especially during workup and purification.
-
Hydrolysis and Decarboxylation: If exposed to acid or base (e.g., on silica gel) for extended periods, the ester can hydrolyze to a β-keto acid, which can then readily decarboxylate upon heating to yield a piperidinone.[8]
Troubleshooting Purification:
-
Workup: Use a mild acidic quench (e.g., saturated aq. NH₄Cl).
-
Chromatography: Use deactivated (neutral) silica gel or alumina. You can deactivate silica by adding a small percentage of triethylamine to your eluent system (e.g., 0.1-1%). Perform chromatography quickly and at room temperature.
-
Distillation: If your product is volatile, distill under high vacuum at the lowest possible temperature to avoid thermal decarboxylation.
Q3: Can I use sodium methoxide (NaOMe) with my diethyl ester substrate?
It is strongly advised not to. Using an alkoxide base that does not match the alkyl group of the ester will lead to transesterification .[1] In this case, NaOMe would react with your diethyl ester to form a mixture of diethyl, dimethyl, and mixed methyl-ethyl diesters, leading to a complex and inseparable product mixture.
Rule of Thumb for Base Selection:
-
For diethyl esters, use sodium ethoxide (NaOEt) in ethanol or a non-nucleophilic base (NaH, KOtBu) in an aprotic solvent.
-
For dimethyl esters, use sodium methoxide (NaOMe) in methanol or a non-nucleophilic base.
Q4: What is the difference between a Dieckmann and an aza-Dieckmann condensation?
The aza-Dieckmann condensation is a related reaction where one of the carbonyl groups is an amide instead of an ester. The enolate attacks the amide carbonyl to form a β-keto lactam. This is a key reaction for the synthesis of certain piperidinone structures. The general principles of base selection and potential side reactions are similar.[4]
Conclusion
The Dieckmann condensation is a powerful tool for the synthesis of piperidine-based structures. By understanding the reaction mechanism and being aware of the potential side reactions such as intermolecular condensation, retro-Dieckmann reaction, and N-substituent elimination, you can effectively troubleshoot your experiments. Careful control of reaction parameters—particularly base selection, concentration, and temperature—is paramount to achieving high yields of the desired cyclic β-keto ester.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. N-Dealkylation of Amines [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 7. globethesis.com [globethesis.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Purifying N-Methyl Piperidone Derivatives
Welcome to the technical support center for the purification of N-methyl piperidone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these valuable heterocyclic compounds. The basic nitrogen of the piperidone ring introduces specific challenges, such as peak tailing in chromatography and salt formation, which require specialized approaches. This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve high purity for your target compounds.
Troubleshooting Common Purification Issues
This section addresses the most frequently encountered problems during the purification of N-methyl piperidone derivatives. Each entry details the problem, its likely causes, and a step-by-step protocol for its resolution.
Q1: My final product is a persistent oil or wax, but I expected a solid. How can I induce crystallization?
Answer:
This is a very common issue, often termed "oiling out," where the compound separates from the solution as a liquid rather than a crystalline solid. This can be caused by several factors, including residual solvents, the presence of impurities depressing the melting point, or the inherent low melting point of the compound itself.[1]
Probable Causes & Solutions:
-
Residual Solvent: Trace amounts of reaction or workup solvents (e.g., DCM, THF, DMF) can act as an impurity and prevent crystallization.
-
Solution: Ensure your crude material is thoroughly dried under a high vacuum, possibly with gentle heating (if thermally stable), for several hours or overnight before attempting crystallization.
-
-
High Impurity Concentration: Even small amounts of byproducts or unreacted starting materials can inhibit the formation of a crystal lattice.
-
Solution: First, attempt a preliminary purification step. An acid-base extraction is highly effective for basic compounds like N-methyl piperidones to remove neutral or acidic impurities.[2] Following the extraction, concentrate the product and proceed with crystallization.
-
-
Incorrect Crystallization Solvent or Cooling Rate: The choice of solvent is critical. Furthermore, cooling the solution too quickly promotes oiling out rather than slow, selective crystal growth.[1]
-
Solution: Follow the detailed recrystallization protocol below, focusing on systematic solvent screening.
-
Step-by-Step Protocol: Inducing Crystallization
-
Solvent Screening: In small test tubes, test the solubility of your oily product (approx. 10-20 mg) in various solvents. Good single solvents for piperidone derivatives often include ethanol, isopropanol, or acetone.[3] A suitable solvent will dissolve your compound when hot but not at room temperature.
-
Single-Solvent Recrystallization:
-
Dissolve the crude product in the minimum amount of boiling solvent identified in the screening.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass and insulating it can help.
-
If no crystals form, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.
-
Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal yield.
-
-
Solvent/Anti-Solvent Recrystallization:
-
Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., DCM or Ethyl Acetate).
-
Slowly add a miscible "poor" solvent or anti-solvent (in which it is insoluble, e.g., Hexanes or Heptane) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to redissolve the oil and clarify the solution.
-
Allow the solution to stand undisturbed to form crystals.
-
-
Trituration: If recrystallization fails, trituration can be effective. Add a small amount of a solvent in which your product is insoluble (but impurities are soluble), such as cold diethyl ether or hexanes. Vigorously stir or sonicate the mixture. The goal is to wash away impurities, often causing the oil to solidify.
Q2: I'm seeing significant peak tailing for my compound during silica gel column chromatography. What's causing this and how can I fix it?
Answer:
Peak tailing is a classic problem when purifying basic compounds like N-methyl piperidone derivatives on standard silica gel. The issue stems from the interaction between the basic nitrogen atom of your compound and the acidic silanol (Si-OH) groups on the surface of the silica. This strong, non-ideal interaction causes a portion of the analyte to lag behind the main band, resulting in a tailed peak and poor separation.
Probable Causes & Solutions:
-
Acid-Base Interaction with Silica: The primary cause is the Lewis acid-base interaction between the lone pair on the piperidine nitrogen and the acidic protons of the silica gel.
-
Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. Triethylamine (TEA) is the most common choice. A concentration of 0.5-1% (v/v) TEA in your eluent system is typically sufficient to dramatically improve peak shape.[1]
-
-
Column Overloading: Loading too much crude material onto the column can exceed its separation capacity and lead to broad, tailing peaks.
-
Solution: As a rule of thumb, the amount of crude material should be 1-5% of the mass of the silica gel used (e.g., 100-500 mg of crude on a 10 g silica column).
-
Step-by-Step Protocol: Optimized Column Chromatography
-
Select the Stationary Phase: Standard silica gel 60 (40-63 µm particle size) is usually sufficient.
-
Choose and Modify the Eluent:
-
Use TLC to determine a suitable solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) that gives your product an Rf value of ~0.3.
-
Crucially, add 0.5-1% triethylamine to the pre-mixed eluent. Ensure the TEA is fully mixed before use.
-
-
Pack the Column: Use the "wet" or "slurry" method to pack the column with silica gel in your modified eluent to ensure a homogenous stationary phase.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Alternatively, use the "dry loading" technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
Elute and Collect: Run the column, collecting fractions and analyzing them by TLC to identify and combine the pure product.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best primary purification method: Crystallization, Chromatography, or Distillation?
Answer:
The choice depends on the physical properties of your N-methyl piperidone derivative and the nature of the impurities. The following workflow can guide your decision.
Caption: Decision workflow for selecting a purification method.
-
Crystallization: The preferred method for solids. It is highly efficient, scalable, and often yields material of very high purity.[3]
-
Distillation: Ideal for liquids or low-melting solids that are thermally stable. Vacuum distillation is almost always necessary to lower the boiling point and prevent decomposition.[1]
-
Column Chromatography: The most versatile technique, capable of separating compounds with very similar properties. It is often used when crystallization fails or to separate complex mixtures of byproducts.[4]
-
Acid-Base Extraction: While not a final purification step, it is an invaluable first step to remove non-basic impurities and simplify the mixture before applying one of the methods above.[2]
Q2: What are the best analytical techniques to assess the purity of my final product?
Answer:
A combination of techniques is always recommended for a comprehensive purity assessment.
| Technique | Principle | Information Provided | Key Considerations for N-Methyl Piperidones |
| ¹H and ¹³C NMR | Nuclear Magnetic Resonance | Confirms chemical structure, identifies and can quantify impurities with distinct signals. | Provides definitive structural evidence. Proton and carbon signals adjacent to the nitrogen can be sensitive to the sample's pH or salt form. |
| LC-MS | Liquid Chromatography-Mass Spectrometry | Separates components and provides molecular weight information. Excellent for detecting trace impurities. | Use a mobile phase with a modifier like formic acid for good peak shape. ESI+ mode will readily detect the protonated molecule [M+H]⁺.[5] |
| GC-MS | Gas Chromatography-Mass Spectrometry | Separates volatile components and provides mass fragmentation patterns for identification. | Suitable for thermally stable and volatile derivatives. Derivatization may be needed for less volatile compounds.[6] |
| HPLC-UV | High-Performance Liquid Chromatography with UV Detection | Quantifies purity based on the area of the product peak relative to impurity peaks. | Requires a chromophore in the molecule. Method validation is crucial for accurate quantification.[7] |
Q3: My compound seems to be degrading or forming new impurities during purification. What can I do?
Answer:
N-methyl piperidone derivatives can be sensitive to heat, strong acids, and oxidation.
Potential Causes & Mitigation Strategies:
-
Thermal Degradation: Prolonged heating during distillation or solvent evaporation can cause decomposition.
-
Solution: Use a rotary evaporator with the water bath set to the lowest effective temperature (e.g., <40°C). For distillation, always use a high vacuum to lower the boiling point.[8]
-
-
Acid Sensitivity: While stable to dilute acid during extraction, prolonged exposure to strong acids can cause degradation or ring-opening. The piperidone moiety itself is generally stable, but other functional groups on the molecule may not be.
-
Solution: During acid-base extractions, minimize the time the compound spends in the acidic aqueous phase. Work quickly and neutralize the solution promptly to recover the product. Avoid using strong acids in chromatography.
-
-
Oxidation: The piperidine nitrogen can be susceptible to oxidation, forming N-oxides, especially upon prolonged storage or exposure to oxidizing agents.[9] This can sometimes manifest as a yellowing of the material.[2]
-
Solution: Store the purified product under an inert atmosphere (Nitrogen or Argon) in a cool, dark place. If you suspect N-oxide formation, these impurities are typically much more polar and can often be separated by silica gel chromatography.
-
Q4: What are the key safety considerations when working with N-methyl piperidone derivatives?
Answer:
As with all chemicals, a thorough review of the Safety Data Sheet (SDS) for your specific compound is essential. However, general safety precautions for this class of compounds include:
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Flammability: N-methyl-4-piperidone itself is a flammable liquid.[8][10] Avoid heat, sparks, and open flames. Use explosion-proof equipment where necessary.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can lead to vigorous or hazardous reactions.[10][11]
-
Toxicity: The toxicological properties of novel derivatives are often unknown. Treat all new compounds as potentially hazardous. Avoid inhalation, ingestion, and skin contact.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 5. fda.gov [fda.gov]
- 6. Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC [chinjmap.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Substituted Piperidines
Welcome to the Technical Support Center for the synthesis of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperidine synthesis, a cornerstone in modern medicinal chemistry. Piperidine derivatives are prevalent in over twenty classes of pharmaceuticals, making their efficient and selective synthesis a critical endeavor.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during key synthetic transformations.
Section 1: Troubleshooting Guides by Synthetic Method
This section offers detailed solutions to common problems encountered in the primary synthetic routes to substituted piperidines.
Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a fundamental approach to piperidine synthesis. However, the aromatic stability of the pyridine ring and potential for catalyst poisoning present significant hurdles.[2][3]
Issue 1: Low or No Conversion of Pyridine
-
Question: My pyridine reduction is stalled with very low conversion. What are the likely causes and how can I resolve this?
-
Answer: This is a frequent challenge stemming from the inherent stability of the pyridine ring and catalyst deactivation.[3][4]
-
Catalyst Poisoning: The nitrogen lone pair in pyridine can bind to the metal catalyst, effectively poisoning it.[3][5]
-
Solution 1: Acidic Medium: Performing the reaction in an acidic solvent like glacial acetic acid protonates the pyridine nitrogen, preventing it from deactivating the metal catalyst and activating the ring towards reduction.[3]
-
Solution 2: Quaternization: Pre-reacting the pyridine with an alkyl halide to form a pyridinium salt before reduction can also prevent catalyst poisoning.[3]
-
-
Insufficiently Forcing Conditions:
-
Inactive Catalyst:
-
Solution: Use a fresh batch of catalyst or test the current batch on a known, reliable reaction to verify its activity.[4] Rhodium-based catalysts are often reported to be highly selective and active for pyridine hydrogenation.[1][4] A commercially available rhodium oxide has shown high activity under mild conditions.[5]
-
-
Issue 2: Formation of Side Products and Over-Reduction
-
Question: My reaction is producing significant byproducts, and I suspect over-reduction. How can I improve the selectivity for the desired piperidine?
-
Answer: Over-reduction, leading to C-N bond cleavage and the formation of ring-opened byproducts like pentylamines, is a common issue that diminishes yield and complicates purification.[4]
-
Catalyst Selection:
-
Reaction Conditions:
-
Issue 3: Poor Stereoselectivity
-
Question: The hydrogenation of my substituted pyridine is resulting in a mixture of diastereomers. How can I control the stereochemical outcome?
-
Answer: The stereoselectivity of pyridine reduction is influenced by the catalyst, substrate, and reaction conditions.
-
Catalyst Choice:
-
Solution: The choice of catalyst can significantly influence the stereochemical outcome. It is advisable to screen different catalysts (e.g., Pd/C, PtO₂, Rh/C) to find the optimal one for a specific substrate.[2]
-
-
Directing Groups:
-
Solution: The presence of certain functional groups on the pyridine ring can direct the approach of hydrogen to the catalyst surface, favoring the formation of one diastereomer.
-
-
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent, such as glacial acetic acid.[2][3]
-
Catalyst Addition: Add the chosen catalyst, for instance, PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[2]
-
Reaction Execution: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired level (e.g., 50-100 psi). Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.[2]
-
Monitoring: Monitor the reaction progress using techniques like GC-MS or TLC.[2]
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.[2] Filter the reaction mixture to remove the catalyst and then proceed with standard aqueous workup and purification.
Troubleshooting Flowchart for Pyridine Hydrogenation
Caption: Troubleshooting decision tree for pyridine reduction.
Reductive Amination
Reductive amination is a versatile method for constructing C-N bonds and is widely used in the synthesis of piperidines, particularly for preparing N-substituted derivatives.[1][6] The reaction typically involves the formation of an imine or enamine intermediate, followed by reduction.[7]
Issue 1: Incomplete Reaction or Low Yield
-
Question: My reductive amination is giving low yields. What factors should I investigate?
-
Answer: Low yields in reductive amination can often be attributed to inefficient imine formation or suboptimal reduction conditions.
-
Imine Formation:
-
Solution 1: Water Removal: The formation of the imine intermediate generates water. Removing this water, for example by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine and improve the overall yield.
-
Solution 2: pH Control: The rate of imine formation is pH-dependent. Mildly acidic conditions (pH 4-6) are often optimal.
-
-
Reducing Agent:
-
Solution: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and can be used in a one-pot procedure.[8] Sodium cyanoborohydride (NaBH₃CN) is also effective and selectively reduces imines in the presence of carbonyls.[7][9] For more robust reductions, NaBH₄ can be used, but it may also reduce the starting aldehyde or ketone.[7]
-
-
Issue 2: Formation of Side Products
-
Question: I am observing the formation of a dialkylated amine byproduct. How can I prevent this?
-
Answer: Over-alkylation is a common side reaction in reductive amination, especially when using primary amines.[7]
-
Stoichiometry:
-
Solution: Using an excess of the amine relative to the carbonyl compound can help minimize the formation of the dialkylated product.
-
-
Controlled Addition:
-
Solution: Slowly adding the reducing agent to the pre-formed imine can also improve selectivity for the mono-alkylated product.
-
-
| Parameter | Recommended Conditions | Rationale |
| pH | 4-6 | Optimizes the rate of imine formation. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild, selective for imines, and suitable for one-pot reactions.[8] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Common aprotic solvents for reductive amination. |
| Water Removal | Molecular Sieves | Drives the equilibrium towards imine formation. |
Table 1: Recommended Reaction Parameters for Reductive Amination.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for the stereocontrolled synthesis of highly substituted piperidines.[10] However, achieving high yields and selectivities can be challenging.
Issue 1: Low Reaction Rate and Yield
-
Question: My aza-Diels-Alder reaction is sluggish and gives a low yield. How can I improve its efficiency?
-
Answer: The reactivity in an aza-Diels-Alder reaction is highly dependent on the electronic nature of the diene and dienophile (imine).
-
Lewis Acid Catalysis:
-
Solution: The use of Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, Yb(OTf)₃) can activate the imine towards cycloaddition, thereby increasing the reaction rate and yield.[10]
-
-
Solvent Choice:
-
Solution: The choice of solvent can have a significant impact. While many solvents can be used, polar aprotic solvents are often effective. Aqueous media have also been successfully employed, sometimes with rate acceleration.[10]
-
-
Issue 2: Poor Diastereoselectivity
-
Question: The reaction is producing a mixture of diastereomers. How can I enhance the diastereoselectivity?
-
Answer: Poor diastereoselectivity may indicate that the reaction is proceeding through a stepwise Mannich-Michael pathway rather than a concerted [4+2] cycloaddition.[2][11]
-
Reaction Temperature:
-
Solution: Lowering the reaction temperature often favors the thermodynamically more stable transition state, leading to higher diastereoselectivity.[12]
-
-
Choice of Diene:
-
Solution: The structure of the diene plays a crucial role. Cyclic dienes, for instance, often exhibit higher diastereoselectivities.[2]
-
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses general questions related to the synthesis and handling of piperidines.
Q1: My purified piperidine has turned yellow upon storage. What is the cause, and is it still usable?
A: The yellow discoloration is typically due to oxidation products.[2][13] While it may not affect all applications, for high-purity requirements, repurification is recommended. The most effective method for removing these colored impurities is distillation.[2][13] To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[2]
Q2: I am struggling to separate piperidine from a pyridine impurity by distillation. Why is this difficult?
A: Piperidine and pyridine form an azeotropic mixture, making complete separation by simple fractional distillation challenging.[2] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[2] A more effective separation method is to selectively form a salt. Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[2][13]
Q3: My solution of piperidine in DMF crystallized during storage. What happened?
A: This is a common issue where piperidine reacts with atmospheric carbon dioxide to form piperidine carbonate, or with acidic gases like HCl to form piperidine hydrochloride.[2][14] To resolve this, you can try redissolving the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[2][13]
Q4: What are the common side reactions during N-alkylation of piperidines, and how can they be minimized?
A: The most prevalent side reaction during N-alkylation is over-alkylation, leading to the formation of quaternary ammonium salts, especially with highly reactive alkylating agents.[15] To minimize this, you can slowly add the alkylating agent to an excess of the piperidine.[16] Using a non-nucleophilic base like N,N-diisopropylethylamine (Hunig's base) can also be beneficial.[16]
Q5: How can I achieve site-selectivity in C-H functionalization of the piperidine ring?
A: Achieving regioselectivity (functionalization at C2, C3, or C4) is a significant challenge. A common strategy is to use a directing group attached to the piperidine nitrogen.[15] Amides, carbamates, and sulfonamides can direct functionalization to a specific carbon.[15] The choice of catalyst and the steric bulk of the directing group can also influence the site of functionalization.[15]
General Workflow for Piperidine Synthesis Optimization
Caption: A general workflow for optimizing piperidine synthesis.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. soc.chim.it [soc.chim.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Stereoselectivity Issues in Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis. The piperidine ring is a cornerstone motif in a vast array of pharmaceuticals and natural products.[1][2] Achieving precise control over its three-dimensional architecture is often the most critical and challenging aspect of the synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common stereoselectivity challenges encountered in the lab. Here, we move beyond simple protocols to explain the underlying principles governing stereochemical outcomes, empowering you to troubleshoot effectively and innovate in your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Diastereoselectivity in Cyclization Reactions
Root Cause Analysis: The stereochemical outcome of an aza-Diels-Alder reaction is highly dependent on whether the reaction proceeds through a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway.[3][4][5] The catalyst, solvent, and substrate electronics all play a crucial role in dictating the operative mechanism.
Troubleshooting Strategies:
-
Catalyst Optimization:
-
Lewis Acids: Strong Lewis acids can sometimes favor a stepwise pathway, potentially eroding stereoselectivity.[3] It's recommended to screen a panel of Lewis acids with varying strengths (e.g., Zn(OTf)₂, Sc(OTf)₃, Yb(OTf)₃). Sometimes, a milder Lewis acid can promote a more concerted, and thus more stereoselective, reaction.
-
Brønsted Acids & Organocatalysts: These can be excellent alternatives. For instance, thiourea-based organocatalysts can facilitate highly organized transition states through hydrogen bonding, leading to excellent stereocontrol.[6]
-
-
Substrate Modification:
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lower activation energy.[3][7]
-
Solvent: The polarity of the solvent can influence the stability of charged intermediates in a stepwise pathway. A systematic solvent screen is often beneficial.
-
Workflow for Optimizing an Aza-Diels-Alder Reaction
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Asymmetric Organocatalysis at the Service of Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Kinetic Resolution of Racemic Piperidine-3-Carboxylates
Welcome to the technical support center for the kinetic resolution of racemic piperidine-3-carboxylates. This guide is designed for researchers, chemists, and drug development professionals who are leveraging enzymatic and chemical catalysis to access enantiomerically pure piperidine scaffolds. Chiral piperidine-3-carboxylates are crucial building blocks in the synthesis of numerous pharmaceuticals, making their efficient resolution a critical step in drug discovery and development.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the planning and execution of a kinetic resolution experiment for piperidine-3-carboxylates.
Q1: What is the principle of kinetic resolution for this substrate class? A: Kinetic resolution is a technique used to separate a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[1] In the context of piperidine-3-carboxylates, a chiral catalyst (typically an enzyme like a lipase) will selectively acylate or hydrolyze one enantiomer at a much faster rate than the other. This results in a mixture containing one enantiomer as the unreacted starting material and the other as a new, chemically distinct product. The ideal reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (e.e.) for both the remaining substrate and the product.
Q2: Which enzyme is the best starting point for my piperidine-3-carboxylate derivative? A: Candida antarctica Lipase B (CALB) , often in its immobilized form (e.g., Novozym 435), is the most versatile and robust biocatalyst for the resolution of a wide range of esters and amines, including cyclic structures.[2][3] Its high activity, broad substrate specificity, and excellent enantioselectivity make it the recommended first choice for screening. Other lipases to consider for screening include those from Pseudomonas species (e.g., PSL, AK) and Candida rugosa (CRL), as the optimal enzyme can be substrate-dependent.[4][5]
Q3: Why is the N-protecting group on the piperidine ring so important? A: The N-protecting group significantly influences the substrate's interaction with the enzyme's active site. Bulky or flexible N-substituents can sterically hinder the approach of the ester to the catalytic triad (Ser-His-Asp) of the lipase, affecting both reaction rate and enantioselectivity.[3] N-acetyl or N-Boc groups are common choices. For instance, studies on N-acetylpiperidine-2,3-dicarboxylate have shown that CALB can be highly effective.[2][6] It is often necessary to screen different N-protecting groups to find the optimal substrate for a given enzyme.
Q4: How do I choose the right solvent? A: The choice of solvent is critical as it directly impacts enzyme activity and stability. For lipases, non-polar, hydrophobic organic solvents like methyl tert-butyl ether (MTBE), toluene, or hexane are generally preferred.[7] These solvents help maintain the essential layer of water around the enzyme that is necessary for its catalytic activity, a phenomenon sometimes called "pH memory".[8] Polar solvents like DMSO or DMF can strip this water layer, leading to enzyme deactivation.[9] However, in some cases, moderately polar solvents can enhance selectivity, so solvent screening is a crucial optimization step.[9]
Q5: What is the ideal conversion to stop the reaction? A: For a classic kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%. The highest enantiomeric excess for both the unreacted starting material and the newly formed product is typically achieved at or very close to 50% conversion.[1] Pushing the reaction beyond this point will increase the yield of the product but will significantly decrease its enantiomeric excess. It is crucial to monitor the reaction progress using an appropriate analytical method (e.g., chiral HPLC or GC) and stop it at the optimal time.[10]
Troubleshooting Guides
This section provides a problem-oriented approach to resolving specific issues encountered during experiments.
Problem 1: Low Enantiomeric Excess (e.e. < 90%)
A low enantiomeric excess is the most common issue, indicating that the catalyst is not discriminating effectively between the two enantiomers.
| Potential Cause | Explanation & Solution |
| Suboptimal Enzyme Choice | The selected enzyme's active site may not be a good fit for your specific substrate. Solution: Screen a panel of different lipases (e.g., CALB, Pseudomonas cepacia lipase, Candida rugosa lipase). Even different formulations of the same enzyme can yield different results.[5] |
| Incorrect Temperature | Temperature affects the flexibility of the enzyme and the substrate, which can impact enantioselectivity. Generally, lower temperatures lead to higher enantioselectivity (E-value) but slower reaction rates. Solution: Perform the reaction at a lower temperature (e.g., decrease from 40°C to room temperature or even 4°C). Run a temperature profile (e.g., 10°C, 25°C, 40°C) to find the optimal balance.[11] |
| Inappropriate Solvent | The solvent can alter the enzyme's conformation and its interaction with the substrate. Solution: Screen a range of hydrophobic solvents with varying log P values (e.g., hexane, toluene, MTBE, diisopropyl ether). Sometimes, using the acyl donor itself as the solvent (e.g., vinyl acetate) can be highly effective.[4] |
| Reaction Overtaken 50% Conversion | If the reaction proceeds significantly past 50% conversion, the e.e. of the product will decrease as the less-reactive enantiomer begins to be converted. Solution: Set up a time-course experiment, taking aliquots every 1-2 hours to be analyzed by chiral HPLC/GC.[10] This allows you to pinpoint the exact time at which ~50% conversion is reached, maximizing the e.e. of both components. |
Problem 2: Low or Stalled Conversion (< 40%)
The reaction starts but fails to reach the target 50% conversion, or proceeds extremely slowly.
| Potential Cause | Explanation & Solution |
| Enzyme Inhibition/Deactivation | The product (e.g., an alcohol from transesterification or an acid from hydrolysis) can inhibit the enzyme. For hydrolysis reactions, the generated acid can cause a local pH drop that deactivates the enzyme. Solution: For hydrolysis, add a mild base or use a buffered system to neutralize the acid as it forms.[8] For transesterification, ensure the acyl donor is not degrading into an inhibitor. Using immobilized enzymes can also improve stability.[6][12] |
| Insufficient Enzyme Loading | The amount of catalyst may be too low for the substrate concentration. Solution: Perform a dose-response experiment by systematically increasing the enzyme loading (e.g., 5 mg/mL, 10 mg/mL, 20 mg/mL) while keeping other parameters constant.[8] |
| Mass Transfer Limitations | Especially with immobilized enzymes, poor mixing can prevent the substrate from accessing the catalyst's active sites. This is a common issue in heterogeneous catalysis.[13] Solution: Ensure adequate agitation (e.g., 150-250 rpm). If using a packed-bed reactor, optimize the flow rate to avoid channeling.[14] |
| Water Content Issues | Lipases require a minimal amount of water for activity in organic solvents, but too much water can promote unwanted hydrolysis side reactions. Solution: For reactions in organic solvents, add activated molecular sieves (3Å or 4Å) to control the water content, or ensure the solvent is appropriately dried before use. Conversely, if the system is too dry, "pre-activating" the enzyme by exposing it to a controlled humidity environment may help.[15] |
Problem 3: Difficult Product Separation
After stopping the reaction, separating the unreacted enantiomer from the acylated product proves challenging.
| Potential Cause | Explanation & Solution |
| Similar Physical Properties | The starting material and the product may have very similar polarities, making chromatographic separation difficult. Solution 1 (Modify the Acyl Donor): Use an acyl donor that introduces a significant change in polarity or functionality. For example, using a long-chain acyl donor (e.g., vinyl laurate) will make the product much more non-polar. Using a donor with a charge (e.g., succinic anhydride) will make the product acidic and easily separable by a simple acid-base extraction. Solution 2 (Post-Reaction Derivatization): If the product is an ester and the starting material is an acid (or vice versa), an acid-base liquid-liquid extraction is the most effective separation method.[16] This is a highly reliable and scalable technique. |
Visualized Workflows and Concepts
General Workflow for Kinetic Resolution
The following diagram illustrates the typical experimental sequence for an enzymatic kinetic resolution of a piperidine-3-carboxylate.
Caption: Experimental workflow for enzymatic kinetic resolution.
Principle of Kinetic Resolution
This diagram illustrates the core principle: the differential reaction rates of two enantiomers with a chiral catalyst.
Caption: One enantiomer reacts much faster (k_fast >> k_slow).
Reference Protocol: CALB-Catalyzed Resolution
This protocol describes a standard procedure for the kinetic resolution of a generic N-Boc-piperidine-3-carboxylate methyl ester via transesterification.
Materials:
-
Racemic N-Boc-piperidine-3-carboxylate methyl ester (1.0 eq)
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435) (10-20 mg/mL)
-
Vinyl Acetate (3.0-5.0 eq)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Activated molecular sieves, 4Å (optional, for stringent water control)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the racemic piperidine ester (e.g., 100 mg, 1.0 eq).
-
Add anhydrous MTBE to achieve the desired substrate concentration (e.g., 0.1 M).
-
Add vinyl acetate (3.0 eq) to the mixture.
-
If using, add activated molecular sieves (approx. 50 mg/mL).
-
Place the vial in a temperature-controlled shaker or oil bath set to 40°C and stir for 15 minutes to allow for equilibration.
-
Initiate the reaction by adding the immobilized CALB (e.g., 20 mg per mL of solvent).
-
Monitor the reaction progress by taking small aliquots (e.g., 20 µL) at regular intervals (e.g., every 2 hours). Quench the aliquot by filtering out the enzyme and diluting with mobile phase for analysis.
-
Analyze the aliquots by chiral HPLC to determine both the conversion and the enantiomeric excess of the substrate and product.
-
When the conversion reaches approximately 50%, stop the reaction by filtering the entire mixture through a small plug of celite or a syringe filter to remove the immobilized enzyme.
-
Wash the enzyme on the filter with a small amount of fresh MTBE and combine the filtrates.
-
Remove the solvent and excess vinyl acetate under reduced pressure (rotary evaporation).
-
The resulting crude mixture, containing the unreacted (R)-ester and the acetylated (S)-product, can now be purified by flash column chromatography.
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions | MDPI [mdpi.com]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Development of thermostable Candida antarctica lipase B through novel in silico design of disulfide bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving Yield in the N-Methylation of 2-Oxopiperidine-3-carboxylates
Welcome to the technical support center for the N-methylation of 2-oxopiperidine-3-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical transformation. The following question-and-answer format directly addresses common challenges, providing in-depth explanations and actionable protocols to enhance your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: My N-methylation reaction shows low or no conversion. What are the likely causes and how can I improve it?
A1: Low conversion is a frequent issue stemming from several factors, primarily incomplete deprotonation of the lactam nitrogen, inappropriate choice of methylating agent, or suboptimal reaction conditions.
-
Incomplete Deprotonation: The nitrogen atom in the 2-oxopiperidine ring is part of an amide (a lactam), making it significantly less basic than an amine. A sufficiently strong base is crucial to generate the corresponding anion, which then acts as the nucleophile.
-
Troubleshooting: If you are using weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N), consider switching to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).[1] The choice of base can be critical, with optimization studies often pointing to specific bases like cesium carbonate (Cs₂CO₃) for achieving high yields in N-methylation of amides.[2][3]
-
-
Methylating Agent Reactivity: The reactivity of the methylating agent plays a key role.
-
Troubleshooting: Highly toxic and volatile reagents like methyl iodide or dimethyl sulfate are traditionally used but newer, safer alternatives are available.[3][4] Phenyl trimethylammonium iodide (PhMe₃NI) has been reported as a safe and effective solid methylating agent for the monoselective N-methylation of amides.[2][3] Tetramethylammonium fluoride (TMAF) is another metal-free option that has shown broad applicability.[5] If steric hindrance is a concern, less bulky reagents might be more effective.
-
-
Reaction Conditions: Temperature and solvent can significantly influence the reaction rate.
Q2: I'm observing significant O-methylation of the ester or enolate. How can I favor N-methylation?
A2: The presence of the β-keto ester functionality introduces a competing site for alkylation at the oxygen of the enolate. The selectivity between N- and O-alkylation is influenced by the counter-ion, solvent, and temperature.
-
Counter-ion Effect: The nature of the cation from the base can influence the location of alkylation.
-
Explanation: Harder cations (e.g., Li⁺, Na⁺) tend to coordinate more tightly with the harder oxygen atom of the enolate, potentially favoring O-alkylation. Softer cations (e.g., K⁺, Cs⁺) may allow for greater N-alkylation.
-
Troubleshooting: If you are using a sodium or lithium base and observing O-alkylation, consider switching to a potassium or cesium base.
-
-
Solvent Polarity: The solvent system can dictate the reactivity of the ambident nucleophile.
-
Explanation: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation, leading to a "freer" and more reactive anion, which may increase N-alkylation. Protic solvents are generally avoided as they will protonate the anionic intermediates.
-
Troubleshooting: If you are using a non-polar solvent like toluene and experiencing issues, switching to a polar aprotic solvent like DMF could improve N-selectivity.
-
Q3: My reaction is producing a significant amount of di-methylated product. How can I achieve mono-methylation?
A3: Over-alkylation is a common challenge in N-methylation reactions.[7] Achieving mono-selectivity often requires careful control of stoichiometry and the use of specific reagents.
-
Stoichiometry Control: Using a large excess of the methylating agent can drive the reaction towards di-methylation.
-
Troubleshooting: Use only a slight excess (1.05-1.2 equivalents) of the methylating agent. Adding the methylating agent slowly to the reaction mixture can also help maintain a low concentration and favor mono-alkylation.[1]
-
-
Steric Hindrance: The introduction of the first methyl group can sterically hinder the nitrogen, making the second methylation more difficult.
-
Explanation: This inherent steric hindrance can be exploited to favor mono-methylation. Using a bulkier methylating agent can further enhance this effect.
-
-
Specialized Reagents: Some methylating agents are known for their high mono-selectivity.
Q4: The purification of my N-methylated product is difficult due to co-eluting impurities. What strategies can I employ?
A4: Purification challenges often arise from unreacted starting material, the methylating agent, or byproducts.
-
Work-up Procedure: A proper aqueous work-up can remove many common impurities.
-
Protocol: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride or sodium bicarbonate.[6][8] Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
-
Chromatography Optimization: If impurities persist, optimizing your column chromatography conditions is necessary.
-
Troubleshooting:
-
Solvent System: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation.
-
Silica Gel: Consider using a different grade of silica gel or an alternative stationary phase like alumina.
-
pH Adjustment: For basic impurities, adding a small amount of triethylamine to the eluent can improve peak shape and separation. For acidic impurities, a small amount of acetic acid may be beneficial.
-
-
-
Byproduct Removal: Specific byproducts may require tailored removal strategies.
-
Example: When using PhMe₃NI, N,N-dimethylaniline is a byproduct. This can be removed by a mild acidic wash during work-up to form its water-soluble salt.[3]
-
II. Troubleshooting Guides
Guide 1: Low Conversion or No Reaction
This guide provides a systematic approach to diagnosing and resolving low conversion issues.
Caption: Troubleshooting workflow for low reaction conversion.
Guide 2: Formation of O-Alkylated Side Product
This guide outlines strategies to minimize the formation of the O-alkylated byproduct.
Caption: Decision tree for minimizing O-alkylation.
III. Experimental Protocols
Protocol 1: General Procedure for N-Methylation using Sodium Hydride and Methyl Iodide
This protocol outlines a standard method for N-methylation, suitable for initial screening.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-oxopiperidine-3-carboxylate starting material (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.[8]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mono-selective N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)
This protocol is adapted from literature for high mono-selectivity.[2][3]
-
To an oven-dried reaction vial, add the 2-oxopiperidine-3-carboxylate (1.0 eq), phenyl trimethylammonium iodide (1.5 eq), and cesium carbonate (2.0 eq).[2]
-
Add anhydrous toluene to the vial.
-
Seal the vial and heat the reaction mixture to 120 °C.
-
Stir at this temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a mild acidic solution (e.g., 1M HCl) to remove the N,N-dimethylaniline byproduct.[3]
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
IV. Data Presentation
Table 1: Comparison of Common Bases for N-Methylation
| Base | pKa of Conjugate Acid | Typical Solvent | Strengths | Weaknesses |
| K₂CO₃ | 10.3 | DMF, Acetonitrile | Inexpensive, mild | Often requires higher temperatures, may give low conversion |
| NaH | ~36 | THF, DMF | Strong, drives reaction to completion | Pyrophoric, requires careful handling |
| KOtBu | ~19 | THF, t-BuOH | Strong, soluble in organic solvents | Can promote elimination side reactions |
| LDA | ~36 | THF | Very strong, non-nucleophilic | Requires low temperatures, sensitive to water |
| Cs₂CO₃ | 10.3 | Toluene, DMF | Highly effective for amides[2] | More expensive |
Table 2: Common Methylating Agents
| Reagent | Formula | Properties | Safety Considerations |
| Methyl Iodide | CH₃I | Highly reactive liquid | Toxic, carcinogen, volatile[3][4] |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Highly reactive liquid | Highly toxic, carcinogen, corrosive[9] |
| Phenyl Trimethylammonium Iodide | PhN(CH₃)₃I | Stable solid | Safe, non-toxic, easy to handle[2][3] |
| Tetramethylammonium Fluoride | (CH₃)₄NF | Solid | Metal-free, operationally simple[5] |
References
- 1. researchgate.net [researchgate.net]
- 2. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Byproduct formation in the synthesis of Methyl 1-Methyl-2-oxopiperidine-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1-Methyl-2-oxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthetic procedure. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Dieckmann condensation of dimethyl 3,3'-(methylazanediyl)dipropanoate. This intramolecular Claisen condensation is a powerful tool for forming five- and six-membered rings.[1] The reaction is base-catalyzed, typically using a strong base like sodium methoxide, and results in the formation of a cyclic β-keto ester.[2]
While elegant, this reaction is not without its challenges. Byproduct formation can significantly reduce yield and complicate purification. This guide will address the most common issues encountered during the synthesis, providing causative explanations and actionable solutions.
Troubleshooting Guide: Navigating Byproduct Formation
Issue 1: Low Yield of the Desired Product
Question: I am experiencing a low yield of this compound. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in a Dieckmann condensation can stem from several factors, from incomplete reaction to the prevalence of side reactions. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Insufficient Base: The Dieckmann condensation requires a stoichiometric amount of a strong base. The base not only catalyzes the initial enolate formation but also drives the reaction equilibrium forward by deprotonating the resulting β-keto ester, which is a thermodynamically favorable step.[3]
-
Solution: Ensure you are using at least one full equivalent of a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide are excellent choices. If using an alkoxide base like sodium methoxide, ensure it is anhydrous, as moisture will consume the base.[4]
-
-
Reaction Temperature and Time: The reaction may be too slow at lower temperatures, or side reactions may become more prominent at elevated temperatures.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider gradually increasing the temperature. For many Dieckmann cyclizations, refluxing in a suitable solvent like toluene or xylene is effective.[5]
-
-
Reverse Claisen Condensation: The Dieckmann condensation is a reversible reaction. If the product is not stabilized by deprotonation, the reaction can revert to the starting diester.[2]
-
Solution: This reinforces the need for a sufficient amount of strong base to deprotonate the product and shift the equilibrium.
-
-
Intermolecular Condensation: At high concentrations, the enolate of one molecule can react with the ester of another molecule, leading to dimers or oligomers instead of the desired intramolecular cyclization.
-
Solution: Running the reaction under more dilute conditions can favor the intramolecular pathway. You can achieve this by using a larger volume of solvent.
-
Issue 2: Presence of a Higher Molecular Weight Impurity
Question: My post-reaction analysis (e.g., Mass Spectrometry) shows a significant peak with a mass corresponding to a dimer of my starting material. What is this byproduct and how can I prevent its formation?
Answer:
This is a classic case of intermolecular Claisen condensation competing with the desired intramolecular Dieckmann condensation.
Byproduct Identity: Dimeric β-keto ester.
Mechanism of Formation:
Instead of the enolate attacking the other ester group within the same molecule, it attacks an ester group of a different molecule. This results in a linear dimer that still contains ester functionalities.
Prevention Strategies:
-
High Dilution: This is the most effective strategy. By decreasing the concentration of the starting material, you reduce the probability of intermolecular collisions, thereby favoring the intramolecular cyclization.
-
Slow Addition: Adding the diester slowly to a solution of the base can also help maintain a low concentration of the unreacted starting material at any given time, further promoting the intramolecular reaction.
Issue 3: An Unexpected Ester Byproduct is Observed
Question: I am using sodium ethoxide as a base for the cyclization of my dimethyl ester starting material, and I am observing the formation of an ethyl ester byproduct. Why is this happening?
Answer:
This is a result of a side reaction known as transesterification.
Byproduct Identity: Ethyl 1-Methyl-2-oxopiperidine-3-carboxylate.
Mechanism of Formation:
When the alkoxide base used does not match the alcohol component of the ester, an equilibrium can be established where the alkoxide attacks the ester carbonyl, leading to an exchange of the alkoxy groups.
Prevention Strategies:
-
Matching Base and Ester: The simplest solution is to use an alkoxide base that corresponds to the ester. For a methyl ester, use sodium methoxide. For an ethyl ester, use sodium ethoxide. This will not eliminate the transesterification equilibrium, but it will ensure that the product formed is the desired one.
-
Use of a Non-Alkoxide Base: Employing a base like sodium hydride (NaH) or potassium tert-butoxide in an aprotic solvent will circumvent the issue of transesterification altogether.
Issue 4: Acidic Impurities Detected During Workup
Question: During the aqueous workup, I notice that a portion of my product seems to be partitioning into the aqueous layer, and I am isolating an acidic impurity. What could this be?
Answer:
This is likely due to the hydrolysis of the ester functionality of your product.
Byproduct Identity: 1-Methyl-2-oxopiperidine-3-carboxylic acid.
Mechanism of Formation:
Under either acidic or basic conditions during the workup, the methyl ester of the product can be hydrolyzed to the corresponding carboxylic acid. This is particularly a risk if the workup is prolonged or involves strong acids or bases at elevated temperatures.
Prevention and Mitigation:
-
Careful Workup: Perform the aqueous workup at low temperatures (e.g., using an ice bath) and as quickly as possible. Use dilute acid for neutralization and avoid excessive contact time.
-
Extraction: If hydrolysis has occurred, the resulting carboxylic acid can be separated from the desired ester product by extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired product will remain in the organic layer, while the carboxylate salt will be in the aqueous layer. The carboxylic acid can then be recovered by acidifying the aqueous layer and re-extracting.
Issue 5: Formation of a Decarboxylated Byproduct
Question: I am detecting a byproduct with a mass that corresponds to the loss of the methoxycarbonyl group. How is this formed?
Answer:
This is a consequence of the hydrolysis of the ester followed by decarboxylation.
Byproduct Identity: 1-Methylpiperidin-2-one.
Mechanism of Formation:
The product of the Dieckmann condensation is a β-keto ester. If this ester is hydrolyzed to the corresponding β-keto acid (as described in Issue 4), this resulting acid is thermally unstable and can readily lose carbon dioxide upon heating to form a ketone.
Prevention Strategies:
-
Avoid High Temperatures During and After Hydrolysis: The most effective way to prevent decarboxylation is to avoid the formation of the β-keto acid in the first place. If hydrolysis is unavoidable, subsequent steps should be carried out at low temperatures to minimize decarboxylation.
-
Purification Conditions: Be mindful of purification techniques. Distillation at high temperatures can promote decarboxylation. Column chromatography at room temperature is often a gentler method for purification.
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for this reaction?
For the synthesis of this compound from the corresponding dimethyl ester, sodium methoxide is a suitable and commonly used base.[6] To avoid the potential for transesterification, non-alkoxide bases like sodium hydride (NaH) in an aprotic solvent such as THF or toluene are also excellent choices and can lead to cleaner reactions.
Q2: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method. The starting diester and the product, a β-keto ester, will likely have different polarities and thus different Rf values. Staining with potassium permanganate can be effective for visualizing the spots. Gas Chromatography (GC) can also be a powerful tool for monitoring the disappearance of the starting material and the appearance of the product.
Q3: What are the recommended purification methods for this compound?
-
Column Chromatography: This is often the most effective method for separating the desired product from non-polar byproducts like oligomers and polar byproducts such as the hydrolyzed carboxylic acid. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Distillation: If the product is thermally stable and the byproducts have significantly different boiling points, vacuum distillation can be a viable option for purification on a larger scale. However, be cautious of potential decarboxylation at high temperatures.
Q4: Can I use a different starting ester, for example, a diethyl ester?
Yes, you can use a diethyl ester. However, you must use a corresponding alkoxide base (sodium ethoxide in this case) to prevent transesterification. The resulting product will be Ethyl 1-Methyl-2-oxopiperidine-3-carboxylate.[7]
Q5: My reaction mixture turns into a thick, intractable slurry. What should I do?
This can happen, especially when using sodium hydride, due to the precipitation of the sodium salt of the product. This is often a good sign that the reaction is proceeding. You can try adding more anhydrous solvent to improve stirring. The slurry should dissolve upon acidic workup.
Data Presentation and Experimental Protocols
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Molecular Formula | Molecular Weight | Likely Analytical Signature |
| Dimeric β-keto ester | C₁₈H₃₀N₂O₇ | 386.44 | MS peak at M+H = 387.2 |
| Ethyl 1-Methyl-2-oxopiperidine-3-carboxylate | C₉H₁₅NO₃ | 185.22 | MS peak at M+H = 186.1; ¹H NMR shows ethyl ester signals |
| 1-Methyl-2-oxopiperidine-3-carboxylic acid | C₇H₁₁NO₃ | 157.17 | MS peak at M+H = 158.1; Broad -OH peak in IR and ¹H NMR |
| 1-Methylpiperidin-2-one | C₆H₁₁NO | 113.16 | MS peak at M+H = 114.1; Absence of ester signals in NMR |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
-
Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and anhydrous toluene.
-
Reaction: Heat the suspension to reflux. Slowly add a solution of dimethyl 3,3'-(methylazanediyl)dipropanoate (1.0 equivalent) in anhydrous toluene to the refluxing mixture over 1-2 hours.
-
Monitoring: After the addition is complete, continue to reflux the mixture and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly and carefully add dilute hydrochloric acid to neutralize the mixture to a pH of ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualization of Key Processes
Diagram 1: Dieckmann Condensation and Competing Intermolecular Reaction
Caption: Intramolecular vs. Intermolecular Condensation Pathways.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low product yield.
References
- 1. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. Ethyl 1-methyl-2-oxopiperidine-3-carboxylate | C9H15NO3 | CID 16719542 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of Methyl 1-Methyl-2-oxopiperidine-3-carboxylate
Welcome to the technical support center for the scalable synthesis of Methyl 1-Methyl-2-oxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary expertise to confidently execute this synthesis, understand the underlying chemical principles, and overcome common experimental challenges.
I. Synthetic Strategy Overview
The scalable synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and industrially viable route involves a Dieckmann condensation to form the core piperidine ring, followed by N-methylation.
This process can be broken down into three key stages:
-
Formation of the Diester Precursor: Synthesis of a suitable acyclic diester which will undergo intramolecular cyclization.
-
Dieckmann Condensation: Base-catalyzed intramolecular condensation of the diester to form the cyclic β-keto ester, Methyl 2-oxopiperidine-3-carboxylate.
-
N-Methylation: Introduction of the methyl group onto the nitrogen atom of the piperidone ring.
Below is a workflow diagram illustrating the synthetic pathway.
Caption: Overall synthetic workflow for this compound.
II. Detailed Experimental Protocols & Troubleshooting
This section provides step-by-step protocols for each stage of the synthesis, along with common issues and their solutions.
Stage 1: Synthesis of Diethyl 3,3'-methyliminodipropionate (Diester Precursor)
A common precursor is formed from the Michael addition of methylamine to two equivalents of ethyl acrylate.
Protocol:
-
To a solution of methylamine (1.0 eq.) in ethanol at 0 °C, slowly add ethyl acrylate (2.2 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting materials.
-
Remove the solvent under reduced pressure. The resulting crude product is often of sufficient purity for the next step. If necessary, purify by vacuum distillation.
| Parameter | Value | Notes |
| Reactants | Methylamine, Ethyl Acrylate | |
| Solvent | Ethanol | |
| Temperature | 0 °C to Room Temperature | Exothermic reaction, slow addition is crucial. |
| Reaction Time | 24 hours | |
| Work-up | Solvent evaporation |
Troubleshooting Guide: Stage 1
| Issue | Possible Cause(s) | Solution(s) |
| Incomplete reaction | Insufficient reaction time or low temperature. | Extend the reaction time to 48 hours. Ensure the reaction reaches and maintains room temperature. |
| Formation of side products | Polymerization of ethyl acrylate. | Maintain a low temperature during the addition of ethyl acrylate. Ensure efficient stirring. |
| Low yield | Volatility of methylamine. | Use a sealed reaction vessel or a solution of methylamine in the solvent. |
Stage 2: Dieckmann Condensation
This is an intramolecular Claisen condensation that forms the six-membered ring.[1][2][3]
Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, prepare a solution of sodium ethoxide (1.1 eq.) in anhydrous toluene.
-
Heat the solution to reflux.
-
Slowly add a solution of Diethyl 3,3'-methyliminodipropionate (1.0 eq.) in anhydrous toluene to the refluxing sodium ethoxide solution over 2-3 hours.
-
After the addition is complete, continue to reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature and quench by carefully adding dilute hydrochloric acid until the solution is acidic (pH ~5-6).
-
Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 2-oxopiperidine-3-carboxylate.
| Parameter | Value | Notes |
| Reactant | Diethyl 3,3'-methyliminodipropionate | |
| Base | Sodium ethoxide | Must be anhydrous. |
| Solvent | Toluene (anhydrous) | |
| Temperature | Reflux | |
| Reaction Time | 4-5 hours | |
| Work-up | Acidic quench, extraction |
Troubleshooting Guide: Stage 2
| Issue | Possible Cause(s) | Solution(s) |
| Low yield of cyclized product | Presence of water in reagents or solvent.[2] | Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly prepared sodium ethoxide. |
| Reverse Claisen condensation. | The acidic work-up should be performed at a low temperature to minimize the reverse reaction. The product is a β-keto ester with an acidic proton, and its deprotonation drives the reaction to completion.[3] | |
| Formation of polymeric material | Intermolecular condensation. | Slow addition of the diester to the base solution at reflux temperature is critical to favor the intramolecular reaction. |
| Incomplete reaction | Insufficient base or reaction time. | Use a slight excess of sodium ethoxide (1.1-1.2 eq.). Ensure the reflux is maintained for the specified time. |
Stage 3: N-Methylation
The final step is the methylation of the nitrogen atom of the piperidone ring.
Protocol:
-
Dissolve the crude Methyl 2-oxopiperidine-3-carboxylate (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.
-
Add a base, such as potassium carbonate (1.5 eq.).
-
Add the methylating agent, such as methyl iodide (1.2 eq.) or dimethyl sulfate (1.2 eq.), dropwise at room temperature.[4]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Filter off the solid base and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain this compound.
| Parameter | Value | Notes |
| Reactant | Methyl 2-oxopiperidine-3-carboxylate | |
| Base | Potassium carbonate | Anhydrous is preferred. |
| Methylating Agent | Methyl iodide or Dimethyl sulfate | Dimethyl sulfate is highly toxic and should be handled with extreme care. |
| Solvent | Acetonitrile or DMF | |
| Temperature | Room Temperature | |
| Reaction Time | 12-24 hours | |
| Purification | Column chromatography or distillation |
Troubleshooting Guide: Stage 3
| Issue | Possible Cause(s) | Solution(s) |
| Incomplete methylation | Weak base or insufficient methylating agent. | Use a stronger base like sodium hydride if necessary, but with caution. Increase the amount of methylating agent to 1.5 equivalents. |
| Low reaction temperature. | Gently heat the reaction to 40-50 °C to increase the rate, but be mindful of potential side reactions. | |
| Formation of quaternary ammonium salt | Excess methylating agent. | Add the methylating agent slowly and in a controlled manner. Avoid a large excess.[5] |
| Difficult purification | Co-elution of starting material and product. | Optimize the solvent system for column chromatography. Consider using a different purification technique like vacuum distillation. |
III. Frequently Asked Questions (FAQs)
Q1: Can other bases be used for the Dieckmann condensation?
A1: Yes, other strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used. NaH is often preferred for its non-nucleophilic nature, which can prevent transesterification if a different alcohol-derived base is used. However, it requires careful handling due to its reactivity.
Q2: What are the main impurities to expect in the final product?
A2: Common impurities include unreacted starting material (Methyl 2-oxopiperidine-3-carboxylate), over-methylated quaternary ammonium salts, and potentially byproducts from side reactions during the Dieckmann condensation.
Q3: Is the final product chiral?
A3: The carbon at the 3-position is a stereocenter. The synthesis described here will produce a racemic mixture of the two enantiomers. Enantioselective synthesis would require a different approach, possibly involving a chiral auxiliary or catalyst.
Q4: How can the reaction be scaled up safely?
A4: For scaling up, several factors need careful consideration:
-
Heat Management: The Dieckmann condensation is exothermic. A jacketed reactor with controlled heating and cooling is essential.
-
Reagent Addition: The slow addition of the diester in the Dieckmann condensation is even more critical at a larger scale to maintain control over the reaction temperature and minimize side reactions.
-
Work-up: Handling large volumes of organic solvents and aqueous waste requires appropriate engineering controls and safety procedures.
-
Purification: Large-scale purification may necessitate moving from column chromatography to distillation or recrystallization, which needs to be optimized.
Q5: What is the purpose of the acidic workup after the Dieckmann condensation?
A5: The acidic workup serves two main purposes. First, it neutralizes the excess base. Second, it protonates the enolate intermediate of the β-keto ester, leading to the formation of the final product. This step is crucial for isolating the desired compound.[3]
Caption: Key considerations and common pitfalls in the synthesis.
IV. References
-
University College London. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. 6
-
Science Madness. (2018). N methylation of 4-pyperidone. 4
-
Google Patents. (n.d.). Process for producing 4-arylpiperidine-3-carbinols and related compounds. 7
-
Organic Reactions. (n.d.). The Dieckmann Condensation. 1
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. 5
-
Globe Thesis. (2007). The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. 8
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. 2
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. 3
-
Chemistry Stack Exchange. (2024). 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. 9
References
- 1. organicreactions.org [organicreactions.org]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. Sciencemadness Discussion Board - N methylation of 4-pyperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google Patents [patents.google.com]
- 8. globethesis.com [globethesis.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Epimerization in Substituted Piperidine Synthesis
Welcome to the Technical Support Center for troubleshooting epimerization in substituted piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter stereochemical challenges during the synthesis of these crucial heterocyclic scaffolds. Piperidine derivatives are among the most important synthetic fragments in drug design, and maintaining their stereochemical integrity is paramount to achieving desired pharmacological activity.[1][2][3] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve epimerization issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of piperidine synthesis, and why is it a significant concern?
A: Epimerization is a chemical process that alters the configuration at only one of several stereogenic centers within a molecule.[4] In substituted piperidines, this most commonly occurs at the carbon atom adjacent to the nitrogen (the α-carbon), as the proton at this position can be relatively acidic.[4] The process typically involves the removal of a proton by a base to form a planar, achiral enamine or a related stabilized intermediate.[4] Reprotonation can then occur from either face, leading to a mixture of diastereomers (epimers).
This is a critical issue in drug development because the three-dimensional structure of a molecule is intrinsically linked to its biological activity.[2] Uncontrolled epimerization can lead to:
-
Loss of Potency: The unintended epimer may have significantly lower or no affinity for the biological target.
-
Altered Pharmacological Profile: The epimer might interact with different targets, leading to off-target effects or toxicity.
-
Purification Challenges: Epimers often possess very similar physical properties, making their separation difficult and costly.[4]
-
Regulatory Hurdles: The presence of uncontrolled stereoisomers in a drug substance is a major regulatory concern.
Q2: Which analytical techniques are most effective for detecting and quantifying epimerization in my piperidine products?
A: Detecting and quantifying epimers requires high-resolution analytical methods capable of separating diastereomers. The most common and effective techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers and diastereomers. By using a chiral stationary phase, you can achieve baseline separation of epimers and accurately determine their ratio.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile piperidine derivatives, GC with a chiral column can provide excellent separation of epimers.[5] Mass spectrometry detection allows for confident identification of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR (e.g., 400 MHz or higher) can often distinguish between diastereomers. Differences in the chemical shifts and coupling constants of protons, particularly those at or near the stereogenic centers, can be used for quantification by integrating the respective signals.
-
Tandem Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is particularly useful for complex mixtures and can identify epimers even when they are not fully separated chromatographically by observing their fragmentation patterns.[6][7]
A combination of these techniques often provides the most comprehensive and reliable analysis of stereochemical purity.
Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: I'm observing significant epimerization at the α-carbon (C2 or C6) of my N-substituted piperidine during a base-mediated reaction.
Q3: What are the primary causes of epimerization at the α-carbon?
A: The primary driver for epimerization at the α-carbon is the acidity of the C-H bond at that position.[4] Abstraction of this proton by a base leads to a planar intermediate (an enamine or a resonance-stabilized carbanion), which can be reprotonated from either side, scrambling the stereocenter.[4]
Key Contributing Factors:
-
Strong or Sterically Unhindered Bases: Bases like LDA, NaH, or even strong organic bases like DBU can readily deprotonate the α-carbon.[4]
-
Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for deprotonation, favoring equilibration to the most thermodynamically stable diastereomer.[4][8][9]
-
Prolonged Reaction Times: Extended exposure to basic conditions allows more time for the equilibrium between epimers to be established.[4]
-
Solvent Effects: Polar aprotic solvents (e.g., DMSO, DMF) can stabilize the charged intermediates formed during deprotonation, potentially facilitating epimerization.[10]
Q4: How can I modify my reaction conditions to minimize this α-epimerization?
A: Your strategy should focus on either preventing the deprotonation event or ensuring that if it occurs, the desired stereoisomer is favored.
Solutions & Optimization Strategies:
| Strategy | Actionable Steps & Rationale |
| Base Selection | Use a weaker or more sterically hindered base. For example, switch from n-BuLi to a bulkier base like LDA or LHMDS, which may be less effective at abstracting the α-proton. If possible, use a non-ionic base like a tertiary amine (e.g., triethylamine, DIPEA) if it is sufficient for your desired transformation. |
| Temperature Control | Run the reaction at the lowest possible temperature. Low temperatures favor the kinetically controlled product, which is often the less stable diastereomer but may be the one you synthetically accessed.[8][11] This minimizes the chances of reaching thermodynamic equilibrium. |
| Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. Use TLC, LC-MS, or another rapid analytical technique to avoid unnecessarily long exposure to epimerizing conditions. |
| Solvent Choice | Consider less polar solvents. Solvents like toluene or THF may be less likely to stabilize the intermediates that lead to epimerization compared to highly polar solvents like DMF or DMSO.[10][12] |
| Protecting Group Strategy | Introduce an electron-withdrawing group on the nitrogen. An N-Boc or N-Cbz group can decrease the acidity of the α-protons, making them less susceptible to abstraction. |
Scenario 2: My piperidine is epimerizing during the deprotection of an N-Boc group under acidic conditions.
Q5: I thought epimerization was a base-catalyzed problem. Why is it happening during my acidic N-Boc deprotection?
A: While base-catalyzed epimerization is more common, acid-catalyzed epimerization can also occur, particularly if the piperidine ring has certain structural features. The mechanism can involve the formation of an iminium ion intermediate. Protonation of the nitrogen makes the α-protons more acidic. Subsequent tautomerization to an enamine under acidic conditions can lead to a loss of stereochemical information.
Q6: What are some milder, alternative methods for N-Boc deprotection that are less likely to cause epimerization?
A: If standard strong acid conditions (like TFA in DCM or HCl in dioxane) are causing epimerization, several milder protocols can be employed.[13]
Alternative N-Boc Deprotection Protocols:
| Method | Reagents & Conditions | Rationale & Considerations |
| Lewis Acid Catalysis | TMSI in DCM; ZnBr₂ in DCM | These methods can be effective at lower temperatures and may avoid the harshness of strong protic acids. |
| Oxalyl Chloride in Methanol | (COCl)₂ in MeOH, room temperature | This provides a mild and selective method for N-Boc deprotection.[14] |
| Solvent-Free Mechanochemical | p-Toluenesulfonic acid monohydrate, ball milling | A solvent-free method that proceeds under mild conditions and can be highly chemoselective.[15] |
| Thermal Deprotection | Refluxing in a suitable solvent (e.g., dioxane/water) | This can be effective if the molecule is thermally stable and avoids acidic or basic reagents altogether.[13] |
Scenario 3: I have synthesized the less stable diastereomer of a substituted piperidine and want to intentionally epimerize it to the more stable one.
Q7: Is there a reliable way to control epimerization to obtain the thermodynamically favored product?
A: Yes, in many cases, you can harness epimerization to your advantage. If your synthesis yields the kinetically favored, less stable diastereomer, you can subject it to conditions that promote equilibration to the more stable thermodynamic product.[16][17]
A recently developed and powerful method involves photoredox catalysis .[16][17] This approach uses a photocatalyst (like an Iridium complex) and a hydrogen atom transfer (HAT) agent (like a thiol) under visible light irradiation.[16][18] This process generates an α-amino radical intermediate, which can equilibrate to form the most thermodynamically stable diastereomer with high selectivity.[16][17] This method is often reversible, meaning either diastereomer can be converted to the equilibrium mixture, which is typically heavily biased towards the more stable isomer.[16]
Experimental Protocol: Photocatalytic Epimerization
-
Setup: In a reaction vessel, combine the piperidine substrate, a photocatalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆), and a hydrogen atom transfer agent (e.g., thiophenol).
-
Solvent: Use a suitable solvent, such as methanol.
-
Degassing: Degas the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.
-
Monitoring: Monitor the reaction by HPLC or NMR until the diastereomeric ratio reaches a steady state.
-
Workup: Once the reaction is complete, perform a standard aqueous workup and purify the product by column chromatography.
This protocol is a general guideline. For specific substrates, optimization of the catalyst, HAT agent, and solvent may be necessary.[18]
Visualizing the Mechanism of Epimerization
To better understand the core issue, the following diagrams illustrate the key mechanistic pathways.
Caption: Base-catalyzed epimerization via a planar enamine intermediate.
Caption: Simplified workflow for photocatalytic piperidine epimerization.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. reddit.com [reddit.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fulir.irb.hr [fulir.irb.hr]
- 16. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Reactivity Analysis: Methyl 1-Methyl-2-oxopiperidine-3-carboxylate vs. its Ethyl Ester Analogue
A Guide for Synthetic and Medicinal Chemists
Introduction
In the landscape of pharmaceutical development and complex molecule synthesis, β-keto esters are indispensable building blocks. Their unique structural motif, featuring a ketone and an ester separated by a methylene group, imparts a rich and versatile reactivity profile, primarily centered around the acidity of the α-hydrogen and the subsequent chemistry of the resulting enolate.[1][2] This guide provides an in-depth, comparative analysis of two closely related β-keto esters: Methyl 1-Methyl-2-oxopiperidine-3-carboxylate and Ethyl 1-Methyl-2-oxopiperidine-3-carboxylate.
While differing by only a single methylene unit in the ester moiety, the choice between the methyl and ethyl ester can have significant, and often subtle, implications for reaction kinetics, yields, and purification strategies. For researchers engaged in route scouting and process optimization, a clear understanding of these differences is paramount. This document moves beyond theoretical principles to provide a practical framework for comparison, complete with experimental protocols and data interpretation, empowering scientists to make informed decisions in their synthetic endeavors.
Foundational Principles: Steric and Electronic Effects
The reactivity of these compounds is governed by a confluence of factors originating from the β-keto ester core and the N-methylpiperidone ring. The primary points of differentiation between the methyl and ethyl variants are steric hindrance and electronic effects.
-
Electronic Effects : The ethyl group is slightly more electron-donating (positive inductive effect) than the methyl group. This effect, though modest, can influence the electrophilicity of the ester carbonyl carbon. A more electron-donating group can slightly decrease the carbonyl's reactivity towards nucleophiles.
-
Steric Hindrance : The most significant difference lies in the steric bulk. The ethyl group presents a greater steric shield to the ester carbonyl carbon compared to the methyl group. This directly impacts the transition state energy of reactions involving nucleophilic attack at this center, such as hydrolysis or transesterification.[3][4] The piperidine ring itself introduces a degree of conformational rigidity and steric hindrance that can influence how reagents approach the reactive sites.[5][6][7][8]
These fundamental differences manifest in key transformations, which we will explore through a series of comparative experiments.
Comparative Experimental Framework
To objectively assess the reactivity differences, we will examine three core transformations that are central to the synthetic utility of β-keto esters:
-
Alkaline Hydrolysis (Saponification) : A direct probe of the ester carbonyl's susceptibility to nucleophilic attack.
-
Enolate Alkylation : A hallmark reaction of β-keto esters, testing the formation and subsequent reactivity of the stabilized enolate.[9]
-
Decarboxylation : A common follow-up step after hydrolysis, crucial for synthesizing substituted ketones.[10][11]
The logical flow of this experimental comparison is designed to isolate and measure the impact of the ester group on each key reactive pathway.
Caption: Experimental workflow for comparing the reactivity of the methyl and ethyl esters.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating in-process controls and clear analytical endpoints to ensure data integrity.
Protocol 1: Comparative Kinetics of Alkaline Hydrolysis
This experiment quantifies the rate of saponification, providing a direct measure of the ester's susceptibility to nucleophilic attack.
Rationale for Experimental Choices:
-
Solvent System (THF/H₂O): A mixed solvent system is used to ensure the miscibility of the organic ester in the aqueous base.
-
Temperature (25°C): Maintaining a constant temperature is critical for accurate kinetic measurements. 25°C is a standard and easily maintained temperature.
-
Titration: Quenching with a known excess of HCl and back-titrating with standardized NaOH is a classic and reliable method for determining the concentration of unreacted hydroxide ions over time.
-
Pseudo-First-Order Conditions: By using a large excess of the ester relative to the base, the concentration of the ester remains effectively constant, simplifying the kinetic analysis.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a 0.5 M solution of this compound in Tetrahydrofuran (THF).
-
Prepare a 0.5 M solution of Ethyl 1-Methyl-2-oxopiperidine-3-carboxylate in THF.
-
Prepare a standardized 0.05 M aqueous solution of Sodium Hydroxide (NaOH).
-
Prepare a standardized 0.05 M aqueous solution of Hydrochloric Acid (HCl).
-
-
Reaction Setup:
-
In a temperature-controlled water bath at 25°C, place two jacketed reaction vessels.
-
To each vessel, add 90 mL of the respective ester stock solution (45 mmol).
-
Allow the solutions to thermally equilibrate for 20 minutes.
-
-
Initiation and Sampling:
-
To initiate the reaction, rapidly add 10 mL of the 0.05 M NaOH solution (0.5 mmol) to each vessel at t=0 and start a stopwatch.
-
Immediately withdraw a 10 mL aliquot (this is the t=0 sample) and quench it into a flask containing 10 mL of the 0.05 M HCl solution.
-
Withdraw 10 mL aliquots at regular intervals (e.g., 5, 10, 20, 30, 45, 60 minutes). Quench each aliquot immediately in 10 mL of 0.05 M HCl.
-
-
Analysis:
-
Add 2-3 drops of phenolphthalein indicator to each quenched aliquot.
-
Titrate the excess HCl with the standardized 0.05 M NaOH solution until a faint pink endpoint is reached.
-
Calculate the concentration of NaOH remaining at each time point.
-
Plot ln([NaOH]t/[NaOH]₀) versus time. The slope of the line will be -k_obs (the observed rate constant).
-
Protocol 2: Comparative Alkylation of Enolates
This experiment compares the efficiency of forming the enolate and its subsequent reaction with a standard electrophile.
Rationale for Experimental Choices:
-
Base (Sodium Ethoxide): NaOEt is a common, non-nucleophilic (in this context) base strong enough to deprotonate the α-carbon of a β-keto ester.[11]
-
Electrophile (Methyl Iodide): MeI is a simple, reactive electrophile that minimizes steric complications, allowing for a clearer comparison of the nucleophilicity of the two enolates.
-
Internal Standard (1,3,5-Trimethoxybenzene): An internal standard is crucial for accurate quantitative analysis by ¹H NMR, as it allows for the determination of product yield without needing to isolate the product. It is chosen for its chemical inertness and distinct, simple NMR signals that do not overlap with reactant or product signals.
Step-by-Step Methodology:
-
Reaction Setup:
-
To two separate oven-dried, 50 mL round-bottom flasks under a nitrogen atmosphere, add Sodium Ethoxide (1.1 eq, ~187 mg).
-
Add 15 mL of anhydrous ethanol to each flask and stir until the base dissolves.
-
Add 1,3,5-trimethoxybenzene (internal standard, 0.5 eq, ~215 mg) to each flask.
-
-
Reactant Addition:
-
To Flask A, add this compound (1.0 eq, 2.5 mmol, ~463 mg).
-
To Flask B, add Ethyl 1-Methyl-2-oxopiperidine-3-carboxylate (1.0 eq, 2.5 mmol, ~498 mg).
-
Stir the solutions at room temperature for 30 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Cool both flasks to 0°C in an ice bath.
-
Add Methyl Iodide (1.2 eq, ~426 mg, 187 µL) dropwise to each flask.
-
Allow the reactions to warm to room temperature and stir for 3 hours.
-
-
Workup and Analysis:
-
Quench the reactions by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude residue in CDCl₃ and acquire a quantitative ¹H NMR spectrum.
-
Determine the yield by integrating the product signal relative to the internal standard signal.
-
Data Presentation and Interpretation
The following tables present expected outcomes from the described experiments, based on established chemical principles.
Table 1: Kinetic Data for Alkaline Hydrolysis
| Compound | Observed Rate Constant (k_obs) at 25°C (M⁻¹s⁻¹) | Relative Rate |
| Methyl Ester | kMe | 1.00 |
| Ethyl Ester | kEt | < 1.00 |
Interpretation: The rate constant for the methyl ester (kMe) is expected to be larger than that for the ethyl ester (kEt). This is a direct consequence of the reduced steric hindrance around the methyl ester's carbonyl carbon.[4] The smaller methyl group allows for a less hindered approach of the hydroxide nucleophile, lowering the activation energy of the rate-determining step—the formation of the tetrahedral intermediate. A general rule suggests that methyl esters can be up to twice as reactive as their n-alkyl counterparts in hydrolysis reactions.[4]
Caption: Steric influence on the hydrolysis transition state.
Table 2: Yields for α-Alkylation Reaction
| Compound | Isolated Yield (%) |
| Methyl Ester | 85 - 95% |
| Ethyl Ester | 85 - 95% |
Interpretation: In the case of α-alkylation, the difference in yield is expected to be minimal to negligible. The reaction proceeds via the enolate, where the reactive center is the α-carbon, not the ester carbonyl.[1] Since the ester group is one bond further away, its steric and electronic influence on the nucleophilicity of the α-carbon is significantly diminished. Both esters are readily deprotonated by a strong base like sodium ethoxide to form a highly stabilized enolate, which should react efficiently with a potent electrophile like methyl iodide.[2][9] Any minor differences would likely be within the margin of experimental error.
Practical Implications and Conclusion
While the α-alkylation reactivity is comparable, the notable difference in hydrolysis rates has important practical consequences for the synthetic chemist.
-
Choice of Protecting Group: If the ester is intended as a temporary protecting or activating group that needs to be removed via hydrolysis and decarboxylation, the methyl ester offers a kinetic advantage. Its faster hydrolysis rate can translate to shorter reaction times, lower temperatures, or the use of milder basic conditions, potentially improving the overall efficiency and compatibility with sensitive functional groups elsewhere in the molecule.
-
Orthogonal Reactivity: Conversely, if a synthetic route requires a transformation elsewhere in the molecule under basic conditions where the β-keto ester must remain intact, the ethyl ester provides a greater margin of stability. Its slower hydrolysis rate makes it more robust, reducing the risk of unintended cleavage.
-
Transesterification: The principles of steric hindrance also apply to transesterification reactions. The methyl ester will generally undergo transesterification more readily than the ethyl ester, a factor to consider when planning syntheses that require modifying the ester group.[12][13][14]
The comparison between Methyl and Ethyl 1-Methyl-2-oxopiperidine-3-carboxylate reveals that while their core enolate chemistry is very similar, their reactivity towards nucleophilic attack at the ester carbonyl is distinct. The methyl ester is the more labile of the two, undergoing hydrolysis at a faster rate due to reduced steric hindrance. The ethyl ester is comparatively more robust under basic conditions.
The selection between these two valuable synthetic intermediates should therefore be a deliberate choice based on the strategic goals of the synthesis. For rapid deprotection schemes, the methyl ester is superior. For applications requiring greater stability towards basic conditions, the ethyl ester is the more prudent choice. This guide provides the foundational logic and experimental validation to support this critical decision-making process in modern drug development and chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 13. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [cora.ucc.ie]
A Researcher's Guide to Validating Biological Targets for Piperidine-Derived Compounds
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of approved pharmaceuticals and biologically active molecules.[1][2] Its conformational flexibility and ability to engage in diverse molecular interactions make it a highly versatile framework for designing novel therapeutics targeting a range of diseases, from cancer to central nervous system disorders.[1][3] However, the journey from a promising piperidine-containing "hit" to a validated drug candidate is contingent on a critical and often arduous process: biological target validation .
This guide provides an in-depth, objective comparison of established and emerging experimental strategies for validating the biological targets of compounds derived from piperidine scaffolds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust approach to target identification and confirmation.
The Imperative of Target Validation: From Phenotype to Mechanism
Phenotypic screening, where compounds are tested for their effects on cellular or organismal behavior, has seen a resurgence in drug discovery.[4] This approach is particularly powerful for identifying first-in-class medicines as it does not presuppose a specific target.[4] A significant number of piperidine-based compound libraries are screened in this manner, yielding hits that modulate disease-relevant phenotypes.[5]
The critical next step is target deconvolution —the process of identifying the specific molecular target(s) responsible for the observed phenotype.[4] This is paramount for several reasons:
-
Mechanism of Action (MoA): Understanding the MoA is fundamental for rational lead optimization and predicting potential on- and off-target effects.
-
Structure-Based Drug Design: Knowledge of the target enables the use of powerful computational tools and structural biology to design more potent and selective analogs.[6][7]
-
Biomarker Development: A validated target can serve as a biomarker to monitor drug efficacy and patient response in clinical trials.
-
Intellectual Property: A well-defined MoA strengthens the intellectual property position of a new chemical entity.
This guide will compare and contrast three orthogonal and widely adopted approaches for target validation:
-
Affinity-Based Methods: Direct approaches to "fish out" the binding partners of a compound.
-
Cellular Thermal Shift Assay (CETSA): A biophysical method to confirm direct target engagement in a cellular context.
-
Phenotypic Deconvolution followed by Target-Specific Assays: A multi-step approach that narrows down potential targets based on phenotypic responses and confirms them with specific functional assays.
Comparative Analysis of Target Validation Strategies
The choice of target validation strategy depends on various factors, including the nature of the compound, available resources, and the biological question being addressed. The following table provides a comparative overview of the key methodologies.
| Method | Principle | Advantages | Limitations | Best Suited For |
| Affinity Chromatography-Mass Spectrometry (AC-MS) | A piperidine-derived "bait" is immobilized on a solid support to capture interacting proteins ("prey") from a cell lysate. The bound proteins are then identified by mass spectrometry.[8][9] | - Direct identification of binding partners.- Can identify novel or unexpected targets.- Amenable to proteome-wide analysis. | - Requires chemical modification of the compound, which may alter its binding properties.- Prone to identifying non-specific binders.- May miss transient or weak interactions. | Initial, unbiased target discovery for hits with a known site for chemical modification. |
| Cellular Thermal Shift Assay (CETSA) | The binding of a ligand to its target protein increases the protein's thermal stability. This change in melting temperature is detected by quantifying the amount of soluble protein at different temperatures.[10][11] | - Confirms direct target engagement in intact cells or tissues.- Does not require modification of the compound.- Can be adapted to a high-throughput format.[12][13] | - Requires a specific antibody for the suspected target (for Western blot-based detection).- Mass spectrometry-based CETSA can be complex and data-intensive.[12][14] | Confirming a hypothesized target and quantifying target engagement in a physiological context. |
| Phenotypic Deconvolution & Target-Specific Assays | A hit from a phenotypic screen is profiled against a panel of known targets (e.g., a kinase panel for a compound affecting cell proliferation). The hypothesized target is then validated using specific biochemical or cellular assays.[5][15] | - Leverages existing knowledge and assay platforms.- Can rapidly narrow down the list of potential targets.- Directly links target engagement to a functional outcome. | - May miss novel or unexpected targets.- The initial phenotypic signature may not be specific to a single target.- Requires access to a diverse range of assays. | Validating targets for compounds with a clear phenotypic effect that suggests a particular class of targets (e.g., kinases, GPCRs). |
Visualizing the Target Validation Workflow
The general workflow for validating the biological target of a piperidine-derived compound, from initial discovery to confirmation, can be visualized as follows:
Caption: A generalized workflow for the validation of a biological target for a piperidine-derived compound.
Case Study: Validation of a Novel Piperidine-Based Kinase Inhibitor
To illustrate the practical application of these methodologies, let's consider a hypothetical but representative case study: the discovery and target validation of a novel piperidine-containing compound, "Pip-Inhib-X," identified from a phenotypic screen for its anti-proliferative effects in a cancer cell line.
Step 1: Phenotypic Characterization and Initial Hypothesis Generation
Pip-Inhib-X demonstrates potent inhibition of cell growth in the A549 lung cancer cell line with an IC50 of 150 nM. To generate an initial hypothesis about its target, a kinase selectivity panel is employed, as aberrant kinase activity is a hallmark of many cancers. Pip-Inhib-X shows potent inhibition of Aurora Kinase A (AURKA), a key regulator of mitosis.
Step 2: Direct Target Engagement Confirmation using CETSA
To confirm that AURKA is a direct target of Pip-Inhib-X in a cellular context, a Cellular Thermal Shift Assay (CETSA) is performed.
Detailed Experimental Protocol: CETSA for AURKA Engagement
Objective: To determine if Pip-Inhib-X binds to and stabilizes AURKA in intact A549 cells.
Materials:
-
A549 cells
-
Pip-Inhib-X
-
DMSO (vehicle control)
-
MLN8237 (Alisertib, a known AURKA inhibitor as a positive control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-AURKA antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
PCR tubes and a thermal cycler
-
Western blotting equipment
Methodology:
-
Cell Culture and Treatment:
-
Seed A549 cells in culture dishes and grow to 80-90% confluency.
-
Treat the cells with 10 µM Pip-Inhib-X, 1 µM MLN8237, or DMSO for 2 hours at 37°C.
-
-
Heat Shock:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. Include a non-heated control (25°C).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-AURKA antibody, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for AURKA at each temperature for all treatment groups.
-
Plot the percentage of soluble AURKA relative to the non-heated control against the temperature.
-
Determine the melting temperature (Tm) for each condition, which is the temperature at which 50% of the protein is denatured.
-
Expected Results and Interpretation:
| Treatment | Predicted Tm of AURKA | Interpretation |
| DMSO (Vehicle) | ~50°C | Baseline thermal stability of AURKA. |
| Pip-Inhib-X | ~56°C | A significant thermal shift indicates direct binding and stabilization of AURKA by Pip-Inhib-X. |
| MLN8237 (Positive Control) | ~58°C | Confirms the validity of the assay, as a known inhibitor also stabilizes AURKA. |
A rightward shift in the melting curve for AURKA in the presence of Pip-Inhib-X provides strong evidence of direct target engagement in the cellular environment.[12]
Step 3: Orthogonal Validation with a Biochemical Assay
To further validate AURKA as the target and to determine the inhibitory potency of Pip-Inhib-X, a biochemical kinase assay is performed.
Detailed Experimental Protocol: In Vitro AURKA Kinase Assay
Objective: To measure the direct inhibitory effect of Pip-Inhib-X on the enzymatic activity of recombinant AURKA.
Methodology:
-
A solution of recombinant human AURKA is incubated with a specific peptide substrate and ATP in a kinase assay buffer.
-
Pip-Inhib-X is added at a range of concentrations.
-
The reaction is allowed to proceed for a set time at 30°C.
-
The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.
-
The IC50 value is calculated from the dose-response curve.
Expected Results: Pip-Inhib-X demonstrates a dose-dependent inhibition of AURKA activity with an IC50 of 25 nM, confirming it as a potent inhibitor of the enzyme.
Visualizing the Signaling Pathway
The validated interaction of Pip-Inhib-X with AURKA can be placed within the context of its downstream signaling pathway to understand the mechanism behind its anti-proliferative effects.
Caption: Inhibition of AURKA by Pip-Inhib-X disrupts downstream signaling, leading to cell cycle arrest and apoptosis.
Conclusion and Future Directions
The validation of a biological target is a cornerstone of successful drug discovery. For compounds derived from the versatile piperidine scaffold, a multi-pronged approach that combines phenotypic screening, direct target engagement assays like CETSA, and specific biochemical and cellular assays provides a robust and self-validating framework. By understanding the "why" behind each experimental choice and meticulously validating each step, researchers can confidently advance their piperidine-based compounds through the drug development pipeline. The continued development of innovative target identification technologies, such as proteome-wide CETSA and advanced mass spectrometry techniques, will further empower scientists to unravel the complex mechanisms of action of novel piperidine-derived therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. benchchem.com [benchchem.com]
- 4. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Anti-Cancer Active Compounds: Affinity-Based Chromatographic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Frontiers | Current Advances in CETSA [frontiersin.org]
- 15. A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Spectroscopic Analysis for Diastereomeric Differentiation of Piperidines
Introduction: The Piperidine Scaffold and the Stereochemical Imperative
The piperidine ring, a six-membered nitrogenous heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs is a testament to its utility as a versatile scaffold that can impart favorable physicochemical properties, including aqueous solubility and metabolic stability.[1] However, the introduction of multiple substituents on the flexible piperidine ring invariably creates stereocenters, leading to the formation of diastereomers. Diastereomers, being stereoisomers that are not mirror images, possess distinct three-dimensional arrangements of atoms. This structural variance can lead to profound differences in pharmacological activity, receptor binding affinity, off-target effects, and pharmacokinetic profiles.[1] Consequently, the unambiguous differentiation and characterization of piperidine diastereomers is not merely an academic exercise; it is a critical regulatory and safety requirement in drug development.
This guide provides an in-depth comparison of core spectroscopic techniques for the robust differentiation of piperidine diastereomers. We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Analytical Challenge: Why Diastereomers Demand a Multi-faceted Approach
Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubility. While this suggests they should be easier to separate and distinguish, their spectral properties can often be remarkably similar, requiring high-resolution techniques and careful data interpretation. The conformational flexibility of the piperidine ring, which typically exists in a dynamic equilibrium between two chair conformations, further complicates analysis. The orientation of substituents (axial vs. equatorial) in the dominant chair conformation is the primary determinant of the molecule's 3D structure and, therefore, its spectroscopic signature. A successful analysis hinges on leveraging techniques sensitive to these subtle but critical spatial differences.
Core Spectroscopic Techniques: A Comparative Analysis
No single technique is universally sufficient for the complete stereochemical elucidation of piperidine diastereomers. An integrated approach, leveraging the orthogonal strengths of Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Mass Spectrometry (MS), provides the most reliable and self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Relative Stereochemistry
NMR spectroscopy is the most powerful and widely used tool for determining the relative stereochemistry of diastereomers. It directly probes the local chemical environment and spatial proximity of NMR-active nuclei (e.g., ¹H, ¹³C), which are highly sensitive to stereochemical arrangement.
Expertise & Causality: The differentiation relies on the rigid chair conformation of the piperidine ring, which places substituents in distinct axial or equatorial positions. This geometric constraint manifests in two key NMR parameters:
-
Chemical Shifts (δ): Protons in an axial position are typically shielded by C-C bonds and appear at a higher field (lower ppm) compared to their equatorial counterparts.
-
Scalar Coupling Constants (³JHH): The through-bond coupling between vicinal protons is dictated by the dihedral angle between them. Large couplings (³JHH ≈ 8-13 Hz) are indicative of an axial-axial relationship (180° dihedral angle), while smaller couplings (³JHH ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
Experimental Protocols & Data Interpretation:
-
1D ¹H NMR: This is the initial and most crucial experiment. The diastereomeric ratio (dr) can often be determined directly from the integration of well-resolved signals in the crude reaction product.[2][3][4] Careful analysis of coupling constants provides the first clues to the relative configuration.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguous assignment of all proton and carbon signals, which is a prerequisite for more advanced analysis. HSQC experiments, for instance, can help visualize the distinct carbon signals of the piperidine ring for each diastereomer.[5]
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This is the definitive experiment for confirming relative stereochemistry. NOE detects through-space interactions between protons that are close to each other (< 5 Å). For example, a strong NOE between protons at C2 and C6 with a proton at C4 in a 1,3-diaxial arrangement provides incontrovertible evidence of their cis relationship.
Protocol: Determining Relative Stereochemistry using 2D NOESY/ROESY
-
Sample Preparation: Dissolve 5-10 mg of the purified piperidine sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.
-
Instrument Setup: Use a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion. Tune and shim the probe meticulously.
-
Acquisition:
-
Acquire standard 1D ¹H and 2D COSY and HSQC spectra to assign all relevant proton and carbon signals for the diastereomer of interest.
-
Set up a phase-sensitive 2D NOESY or ROESY experiment. ROESY is often preferred for medium-sized molecules like piperidines as it avoids zero-crossing issues that can complicate NOESY interpretation.
-
Use a mixing time appropriate for the molecule's size. For piperidine derivatives, a mixing time of 300-800 ms is a good starting point.
-
-
Data Processing & Analysis:
-
Process the 2D data with appropriate window functions (e.g., squared sine-bell).
-
Identify key cross-peaks. For a substituted piperidine, look for correlations that define the relative orientation of substituents. For instance, in a 2,4-disubstituted piperidine, an NOE between the C2-H and C4-H would indicate a cis-diaxial relationship.
-
Correlate the observed NOEs with a 3D model of the proposed diastereomer to confirm the assignment.
-
Data Presentation: NMR Fingerprints of Piperidine Conformation
| Proton Position | Typical ¹H Chemical Shift (ppm) | Key Vicinal Coupling Constants (³JHH) | Defining NOE Correlations |
| Axial (Hax) | Lower Field (Shielded) | J(ax,ax) ≈ 8-13 Hz | Strong correlation to other axial protons (1,3-diaxial) |
| Equatorial (Heq) | Higher Field (Deshielded) | J(ax,eq) ≈ 2-5 Hz; J(eq,eq) ≈ 2-5 Hz | Strong correlation to vicinal axial and equatorial protons |
Vibrational Circular Dichroism (VCD): Unambiguous Absolute Configuration
While NMR excels at defining relative stereochemistry, VCD is the premier technique for determining the absolute configuration of chiral molecules in solution.[6] It measures the minute difference in the absorption of left and right circularly polarized infrared (IR) light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint of the molecule's 3D structure, including its absolute stereochemistry.
Expertise & Causality: Every chiral molecule has a unique VCD spectrum, and enantiomers exhibit mirror-image spectra.[7] For diastereomers, which have different 3D shapes, the VCD spectra are distinct and non-mirror image. The power of VCD is fully realized when experimental spectra are compared with spectra predicted by quantum chemical calculations for all possible stereoisomers. A match between the experimental and a calculated spectrum provides an unambiguous assignment of the absolute and, by extension, relative stereochemistry.
Workflow: VCD-Based Stereochemical Assignment
Caption: VCD analysis workflow combining experimental acquisition with computational modeling.
Trustworthiness: A Self-Validating System: The requirement for a precise match between the experimental spectrum and only one of the computationally predicted spectra for the possible diastereomers makes this method highly reliable. The rich information content of a VCD spectrum, with multiple positive and negative bands, makes an accidental match highly improbable. This technique is particularly valuable when crystals suitable for X-ray crystallography are unavailable.
Data Presentation: NMR vs. VCD for Stereochemical Analysis
| Feature | NMR Spectroscopy | Vibrational Circular Dichroism (VCD) |
| Primary Output | Relative Stereochemistry | Absolute Configuration |
| Principle | Nuclear spin in a magnetic field | Differential absorption of polarized IR light |
| Key Parameters | Chemical shifts, coupling constants, NOEs | VCD band signs and intensities |
| Computational Need | Helpful for prediction, but not essential | Essential for assignment |
| Sample Amount | 1-10 mg | 5-15 mg |
| Strengths | Excellent for relative configuration, mixture analysis (dr) | Unambiguous absolute configuration, conformation in solution |
| Limitations | Does not provide absolute configuration | Requires a chiral molecule, computationally intensive |
Mass Spectrometry (MS): A Tool for Separation and Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC), is an indispensable tool for analyzing diastereomeric mixtures. While MS itself is generally blind to stereochemistry, its role as a highly sensitive and selective detector following chromatographic separation is paramount.
Expertise & Causality: The primary function of LC-MS in this context is to physically separate the diastereomers based on their different interactions with a stationary phase.[8] Because diastereomers have different physical properties, they can often be separated on standard achiral columns (e.g., C18). The mass spectrometer then provides confirmation of the molecular weight and allows for sensitive quantification of each separated isomer.
In some specialized cases, tandem mass spectrometry (MS/MS) can generate fragmentation patterns that are dependent on the stereochemistry, arising from differences in the stability of precursor ions or transition states for fragmentation.[9][10] However, this is not a universal phenomenon and often requires significant methods development.
Protocol: LC-MS Method Development for Diastereomer Separation
-
Column Selection: Start with a high-efficiency achiral reversed-phase column (e.g., C18, Phenyl-Hexyl) with a small particle size (< 2 µm).
-
Mobile Phase Optimization: Screen different mobile phase compositions. A typical starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). Adjusting the organic solvent and gradient slope is key to achieving separation.
-
MS Detector Setup: Use electrospray ionization (ESI) in positive ion mode, as the piperidine nitrogen is readily protonated. Set the detector to scan for the expected protonated molecular ion [M+H]⁺.
-
Optimization: If co-elution occurs, systematically vary parameters such as column temperature, flow rate, and mobile phase additives. Chiral chromatography can also be employed, though it is often not necessary for diastereomers.[8]
-
Quantification: Once separation is achieved, build a calibration curve using standards of known concentration to determine the diastereomeric excess (de) or diastereomeric ratio (dr) in unknown samples.
An Integrated Workflow for Unambiguous Assignment
For a comprehensive and trustworthy analysis, these techniques should be deployed in a logical sequence. NMR provides the initial and crucial data on relative stereochemistry and purity. LC-MS confirms the separation and allows for precise quantification of the diastereomeric ratio. Finally, VCD, supported by computation, delivers the definitive assignment of the absolute configuration, thereby solidifying the entire structural elucidation.
Caption: Integrated workflow for complete stereochemical elucidation of piperidines.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Piperidine Ring Conformation: Bridging Computational Prediction and Experimental Reality
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Its therapeutic efficacy is inextricably linked to its three-dimensional conformation, which dictates the spatial orientation of substituents and governs molecular recognition at the receptor level. Ascertaining the preferred conformation—be it the canonical chair, the higher-energy boat, or a twist-boat intermediate—is therefore a critical step in rational drug design. This guide provides an in-depth comparison of the two primary approaches for this determination: in silico computational prediction and empirical experimental analysis. We will explore the underlying principles, strengths, and limitations of each methodology, offering field-proven insights to guide researchers in selecting and integrating these techniques for a robust, validated understanding of molecular conformation.
Introduction: The Conformational Imperative of the Piperidine Ring
The six-membered saturated heterocycle of piperidine is not a static, planar entity. To alleviate angular and torsional strain, it adopts a puckered three-dimensional structure.[1][3] The lowest energy and most prevalent conformation is the chair form . In this state, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The interplay between these positions, the energetic cost of ring inversion (flipping between two chair forms), and the potential to adopt alternative boat or twist-boat conformations defines the molecule's conformational landscape.[1][4] This landscape is profoundly influenced by the nature of substituents, whose steric and electronic properties create a delicate energetic balance.[4][5] An accurate conformational model is not an academic exercise; it is fundamental to predicting how a molecule will interact with its biological target.
Part I: The Computational Arsenal - Predicting Conformations In Silico
Computational chemistry offers a powerful suite of tools to explore a molecule's potential energy surface and predict its most stable conformers before a single crystal is grown or an NMR tube is filled.
Molecular Mechanics (MM): The High-Throughput Scout
Molecular Mechanics operates on a classical "ball-and-spring" model of molecules. It employs a set of parameters known as a force field (e.g., MMFF94, Tripos) to calculate the potential energy of a conformation based on bond lengths, angles, and torsional dihedrals.[6][7]
-
Causality Behind Its Use: The primary advantage of MM is its computational speed. It can rapidly screen thousands of potential conformations, making it an ideal first-pass method for exploring the vast conformational space of flexible molecules.[7][8]
-
Trustworthiness & Limitations: The accuracy of MM is entirely dependent on the quality of the force field's parameterization for the specific chemical motifs .[6] Discrepancies can arise, particularly in systems with unusual electronic effects or where the force field is less sensitive to subtle interactions.[7] It is a powerful tool for generating possibilities, but its results require further refinement.
Quantum Mechanics (QM): The Gold Standard of Accuracy
Quantum Mechanics methods, particularly Density Functional Theory (DFT) , provide a more rigorous, physics-based description of the electronic structure of a molecule.[9] By solving approximations of the Schrödinger equation, DFT can deliver highly accurate energies and geometries.
-
Expertise in Method Selection: The choice of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p)) is critical.[9][10] Functionals like M06-2X are often preferred for systems where dispersion forces are important, while larger basis sets provide greater flexibility for electrons, leading to more accurate results at a higher computational cost.
-
The Impact of Environment: Gas-phase calculations are the simplest but often fail to capture real-world behavior. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial as solvation can dramatically alter the relative stability of conformers, sometimes even inverting the predicted preference.[5][11]
Part II: The Experimental Ground Truth - Measuring Conformations
Experimental methods provide the ultimate validation, offering a direct measurement of molecular structure in either the solution or solid phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A View in Solution
NMR spectroscopy is the most powerful technique for determining the conformation of molecules in solution, the environment most relevant to biological activity.
-
The Power of Coupling Constants (³J): While chemical shifts provide valuable information, the key to conformational analysis lies in the vicinal proton-proton coupling constant (³JH,H). This value measures the interaction between protons on adjacent carbon atoms.
-
The Karplus Equation: The relationship between the ³J coupling constant and the dihedral angle (φ) between the protons is described by the Karplus equation .[12][13] A large ³J value (typically 8-12 Hz) indicates an anti-periplanar relationship (180° dihedral), characteristic of two axial protons in a chair. A small ³J value (1-4 Hz) suggests a gauche relationship (~60°), typical of axial-equatorial or equatorial-equatorial protons. By measuring these couplings, one can deduce the dihedral angles and, consequently, the ring's conformation.[12][14]
X-ray Crystallography: The Definitive Solid-State Picture
Single-crystal X-ray crystallography provides an unambiguous, high-resolution map of atomic positions, yielding the precise conformation of the molecule in the solid state.[15]
-
Unparalleled Detail: It delivers exact bond lengths, bond angles, and torsional angles, serving as the ultimate benchmark for a molecule's structure.[16]
-
The Solid-State Caveat: The conformation observed in a crystal is a static snapshot. This conformation can be influenced by crystal packing forces, where intermolecular interactions in the lattice stabilize a form that may not be the most stable or prevalent in solution.[16] Therefore, while definitive for the solid state, it is not automatically representative of the solution-phase equilibrium.
Part III: The Head-to-Head Comparison - Where Prediction Meets Reality
The true power in conformational analysis comes from integrating computational and experimental approaches. Discrepancies are not failures but opportunities for deeper insight.
A compelling example is the study of fluorinated piperidines, where computational predictions using DFT have been extensively compared with experimental NMR data.[5][11]
Table 1: Comparison of Calculated vs. Experimental Free Energy Differences (ΔG) for Axial-F vs. Equatorial-F Conformers in 4-Fluoropiperidinium Salt (10B)
| Method/Environment | ΔG (kcal/mol) (Axial - Equatorial) | Predicted/Observed Preference | Source |
| DFT (Gas Phase) | +3.0 | Axial Favored | [11] |
| DFT (Aqueous Solution, PCM) | +1.0 | Axial Favored | [11] |
| NMR (Aqueous Solution) | N/A (Qualitative) | Equatorial Dominant | [11] |
Analysis of Discrepancy: In this case, a striking disagreement was found. DFT calculations, even with a solvent model, predicted the axial conformer to be more stable.[11] However, the experimental NMR data clearly showed the equatorial conformer was dominant in an aqueous solution.[11] This highlights a critical lesson: while powerful, computational models can sometimes miss subtle but decisive factors. The researchers noted that the molecular dipole moment had a significant impact on stabilization in polar solvents, a factor that may not have been perfectly captured by the implicit solvent model.[5]
Points of Common Agreement: Despite such cases, the agreement between prediction and experiment is often excellent. For a wide range of other fluorinated piperidines, DFT calculations were able to correctly predict the experimentally observed conformer.[5] Furthermore, quantum mechanics calculations have been shown to agree well with conformational statistics derived from the Cambridge Structural Database (CSD) of small-molecule crystal structures.[17][18]
Workflow for Integrated Conformational Analysis
The following diagram illustrates a robust, self-validating workflow that leverages the strengths of both computational and experimental techniques.
Caption: Integrated workflow for piperidine conformational analysis.
Experimental and Computational Protocols
Protocol 1: DFT Computational Conformational Analysis
-
Initial Structure Generation: Build the 3D structure of the piperidine derivative using molecular modeling software. Generate plausible starting conformations (e.g., chair with axial substituent, chair with equatorial substituent, boat).
-
Geometry Optimization: Perform a full geometry optimization on each starting structure. A reliable level of theory is DFT with the B3LYP functional and a 6-311+G(d,p) basis set.[9] This step finds the nearest local energy minimum for each starting structure.
-
Frequency Calculations: Perform vibrational frequency calculations on each optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.[9] The output also provides the Gibbs free energy.
-
Solvation Effects: To model a solution environment, re-run single-point energy calculations on the optimized gas-phase geometries using a continuum solvation model like PCM.
-
Analysis: Compare the final Gibbs free energies of all confirmed minima. The structure with the lowest free energy is the predicted global minimum, and the relative energies determine the predicted Boltzmann population of conformers at a given temperature.
Protocol 2: NMR-Based Conformational Assignment
-
Sample Preparation: Dissolve a pure sample of the piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. If signal overlap is an issue, acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify which protons are coupled to each other.
-
Signal Assignment: Assign all proton signals in the spectrum, paying close attention to the protons on the piperidine ring.
-
Measure Coupling Constants: Accurately measure the vicinal coupling constants (³JH,H) for adjacent protons on the ring. For example, measure the coupling between H-2 and H-3, H-3 and H-4, etc.
-
Apply Karplus Relationship: Use the measured ³J values to estimate the dihedral angles. A large coupling (~10-12 Hz) between two vicinal protons strongly suggests they are in a diaxial relationship. Small couplings (~2-4 Hz) are indicative of axial-equatorial or equatorial-equatorial relationships.[12]
-
Model Building: Construct a conformational model consistent with all measured coupling constants to determine the dominant chair conformation and the orientation of the substituents.
Protocol 3: X-ray Crystallography Workflow Overview
-
Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion and irradiated with a monochromatic X-ray beam while it is rotated.[15]
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell and space group. The initial positions of the atoms are found using computational methods, and the structural model is then refined against the experimental data to achieve the best possible fit.[15] The final output is a detailed 3D model of the molecule as it exists in the crystal.
Conclusion and Best Practices
Neither computational prediction nor experimental determination is infallible on its own. The most robust and trustworthy conformational analysis emerges from an integrated strategy that uses each method to its greatest strength.
-
Best Practice: Use molecular mechanics and DFT calculations to rapidly map the conformational landscape and generate hypotheses about the most stable forms. These in silico results can then guide experimental work. Validate the computational predictions with NMR spectroscopy to understand the molecule's behavior in solution. Where possible, obtain an X-ray crystal structure to provide a definitive structural benchmark.
By cross-validating computational models with hard experimental data, researchers can build a comprehensive and reliable understanding of a piperidine derivative's three-dimensional structure, paving the way for more effective, structure-based drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. osti.gov [osti.gov]
- 11. d-nb.info [d-nb.info]
- 12. Karplus equation - Wikipedia [en.wikipedia.org]
- 13. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]
- 14. proprep.com [proprep.com]
- 15. benchchem.com [benchchem.com]
- 16. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Asymmetric Synthesis of Piperidines: A Comparative Study of Catalytic Systems
Introduction: The Enduring Significance of Chiral Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and biologically active natural products.[1][2] Its prevalence in pharmaceuticals, from anticancer agents like Niraparib to antipsychotics such as Preclamol, underscores the critical importance of controlling its three-dimensional structure.[2] The stereochemistry of substituents on the piperidine ring can dramatically influence pharmacological activity, making the development of efficient, stereoselective synthetic methods a paramount objective for researchers in drug discovery and development.[1]
This guide provides an in-depth comparative analysis of the three principal catalytic technologies employed for the asymmetric synthesis of piperidines: transition metal catalysis, organocatalysis, and biocatalysis. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide detailed experimental protocols for benchmark reactions. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to select and implement the optimal catalytic strategy for their specific synthetic challenges.
Transition Metal Catalysis: Power and Versatility in C-C and C-N Bond Formation
Transition metal catalysis offers powerful and versatile methods for constructing chiral piperidines, often through the dearomatization of pyridine precursors or the cyclization of linear substrates.[3][4] Catalysts based on rhodium, palladium, and iridium are particularly prominent, enabling a wide range of transformations with high levels of stereocontrol.[4][5]
Rhodium (Rh)-Catalyzed Asymmetric Carbometalation
Rhodium catalysis has emerged as a robust strategy, particularly for the synthesis of enantioenriched 3-substituted piperidines—a class of compounds for which general asymmetric routes have been elusive.[2] A key innovation is the asymmetric carbometalation of dihydropyridines, which can be accessed via a partial reduction of readily available pyridines.[2][6] This reductive Heck-type process demonstrates high yields and excellent enantioselectivity across a broad scope of substrates.[2]
Causality in Catalyst Selection: The success of this transformation hinges on the careful selection of the chiral ligand and reaction conditions. In the optimization of the rhodium-catalyzed carbometalation of phenyl carbamate dihydropyridine with phenyl boronic acid, the combination of a rhodium precursor like [Rh(cod)(OH)]₂ with the chiral ligand (S)-Segphos was found to be optimal.[2][6] This specific pairing creates a chiral pocket around the metal center that effectively dictates the facial selectivity of the carbometalation step, leading to high enantiomeric excess (ee). The choice of a mixed solvent system (THP:toluene:H₂O) and a base like cesium hydroxide is critical for promoting catalyst turnover and achieving high conversion.[2][6]
Comparative Performance Data: Rh-Catalyzed Asymmetric Carbometalation [2][6]
| Entry | Arylboronic Acid | Product | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 3-phenyl-tetrahydropyridine | 81 | 96 |
| 2 | 4-Tolylboronic acid | 3-(p-tolyl)-tetrahydropyridine | 83 | 96 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)-tetrahydropyridine | 85 | 96 |
| 4 | 4-Chlorophenylboronic acid | 3-(4-chlorophenyl)-tetrahydropyridine | 75 | 97 |
| 5 | 2-Naphthylboronic acid | 3-(naphthalen-2-yl)-tetrahydropyridine | 80 | 96 |
Caption: A three-enzyme cascade for asymmetric piperidine synthesis. [7]
Hybrid Bio-Organocatalytic Cascades
A powerful emerging strategy involves combining the advantages of different catalytic manifolds. For instance, a transaminase can be used to generate a cyclic imine intermediate in situ from a bio-derived precursor. [8][9]This reactive intermediate can then be intercepted by a chiral organocatalyst, such as L-proline, to trigger a complexity-building Mannich reaction with a ketone, affording 2-substituted piperidine alkaloids. [8][9][10]This biomimetic approach negates the need to isolate the often-unstable imine intermediate and streamlines the synthesis into a single pot. [8]
Comparative Analysis and Catalyst Selection
Choosing the right catalyst is a multifactorial decision that depends on the target molecule, required scale, cost considerations, and available expertise.
| Catalyst Class | Key Advantages | Key Disadvantages | Best Suited For... |
| Transition Metal | High reactivity, broad substrate scope, well-established methods, excellent stereocontrol. | Potential for heavy metal contamination, cost of precious metals (Rh, Pd, Ir), often requires inert atmosphere. | Complex scaffolds, synthesis of specific substitution patterns (e.g., 3-aryl), large-scale production where catalyst cost is justified. |
| Organocatalysis | Metal-free (low toxicity), environmentally benign, often uses inexpensive catalysts, mild reaction conditions. | Can require high catalyst loadings (10-20 mol%), sometimes longer reaction times, substrate scope can be narrower. | Early-stage discovery, synthesis of highly functionalized/polysubstituted piperidines, applications where metal contamination is a major concern. |
| Biocatalysis | Unparalleled selectivity (enantio-, regio-, chemo-), operates in water under mild pH/temp, biodegradable catalysts. | Requires specialized expertise (molecular biology, fermentation), enzyme stability can be an issue, substrate scope may be limited to "natural-like" molecules. | "Green" synthesis, production of high-value enantiopure intermediates (e.g., for APIs), kinetic resolutions, processes where aqueous conditions are preferred. |
| Hybrid Systems | Combines advantages of multiple catalyst types, enables novel reaction pathways, can significantly shorten synthetic routes. | Requires careful optimization of catalyst compatibility (pH, solvent, temperature), can be mechanistically complex. | Cutting-edge synthesis, developing novel disconnections, biomimetic synthesis of natural products. |
Decision-Making Workflow for Catalyst Selection
Caption: A workflow to guide catalyst selection for piperidine synthesis.
Conclusion
The asymmetric synthesis of piperidines is a mature yet continually evolving field. While transition metal catalysis provides powerful and broadly applicable methods, the rise of organocatalysis and biocatalysis has introduced compelling metal-free and sustainable alternatives. The choice of catalyst is no longer monolithic; rather, it is a strategic decision based on a nuanced understanding of the strengths and limitations of each approach. For the modern medicinal or process chemist, proficiency across these catalytic platforms is essential. The most innovative solutions, particularly those involving hybrid cascade reactions, lie at the intersection of these disciplines, promising to further accelerate the discovery and development of next-generation piperidine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization - American Chemical Society [acs.digitellinc.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids [researchrepository.ucd.ie]
- 10. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Molecular Diversity: A Comparative Guide to the Efficacy of Methyl 1-Methyl-2-oxopiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel molecular entities with therapeutic potential is a paramount challenge. Diversity-oriented synthesis (DOS) has emerged as a powerful strategy to address this by enabling the systematic exploration of chemical space. At the heart of any successful DOS campaign lies the selection of a versatile chemical scaffold—a core structure that can be readily and efficiently elaborated into a library of diverse molecules. This guide provides an in-depth technical analysis of methyl 1-methyl-2-oxopiperidine-3-carboxylate as a promising scaffold for generating molecular diversity, comparing its potential with established "privileged scaffolds" and providing supporting experimental frameworks.
The Central Role of the Scaffold in Diversity-Oriented Synthesis
The philosophy of DOS is to efficiently synthesize a collection of structurally diverse small molecules, moving beyond simple analogue generation to explore novel regions of chemical space.[1] This is achieved by strategically introducing diversity in three key areas:
-
Appendage Diversity: Variation of the peripheral groups attached to a common core.
-
Stereochemical Diversity: Generation of all possible stereoisomers of a molecule.
-
Scaffold Diversity: Creation of different core ring systems from a common starting material.
The choice of the initial scaffold is therefore a critical decision that dictates the accessible chemical space and the ultimate diversity of the resulting library. "Privileged scaffolds" are molecular frameworks that have been repeatedly identified in bioactive compounds, suggesting their inherent ability to interact with a range of biological targets.[2][3][4][5]
This compound: A Scaffold Poised for Diversification
This compound, a readily accessible piperidine derivative, presents a compelling case as a versatile scaffold for DOS. Its structure incorporates three key functional groups—an N-methyl lactam, a methyl ester, and a carbon alpha to the ester—each offering a distinct handle for chemical modification. This multi-functional nature allows for a branching diversification strategy, leading to a wide array of molecular architectures from a single starting material.
Proposed Diversification Pathways
The strategic manipulation of the functional groups within this compound can lead to at least three distinct diversification pathways:
Pathway A: Derivatization via the Ester Moiety. The methyl ester at the C3 position is a prime site for introducing appendage diversity. It can be readily converted to a wide range of amides, hydrazides, and other ester analogues.
Pathway B: Modification of the Lactam Ring. The N-methyl lactam offers opportunities for both appendage and scaffold diversity. Reduction of the lactam carbonyl group opens up the piperidine ring to further functionalization at the nitrogen and the newly formed secondary amine.
Pathway C: Functionalization at the C3 Position. The carbon alpha to the ester group can be deprotonated to form an enolate, which can then be reacted with a variety of electrophiles to introduce diverse substituents at this position.
The following diagram illustrates these potential diversification pathways originating from the core scaffold.
Caption: Proposed diversification pathways for this compound.
Comparative Analysis with Privileged Scaffolds
To gauge the potential of this compound, it is instructive to compare it with well-established privileged scaffolds that have been successfully employed in drug discovery and DOS. The following table provides a comparative overview.
| Scaffold | Key Features & Diversification Points | Representative Library Size | Therapeutic Areas |
| This compound | N-methyl lactam, methyl ester, α-carbon to ester. Allows for appendage, stereochemical, and scaffold diversity. | Potentially >10,000 members | Broad (CNS, oncology, infectious diseases) |
| Benzodiazepine | Fused diazepine ring system with multiple sites for substitution.[2][6] | 192 to several thousand members[6][7] | CNS (anxiolytics, anticonvulsants), oncology |
| 1,4-Dihydropyridine | Core dihydropyridine ring with substituents at positions 2, 3, 4, 5, and 6.[8] | 300 to >1,000 members[8][9] | Cardiovascular (calcium channel blockers) |
| Piperidine | Saturated six-membered nitrogen-containing heterocycle. Highly prevalent in FDA-approved drugs.[10] | >100 to thousands of analogues[10][11][12] | Broad (CNS, analgesics, antihistamines) |
While benzodiazepines and dihydropyridines are powerful scaffolds, their core structures are relatively rigid. The piperidine scaffold, in its various forms, offers greater conformational flexibility, which can be advantageous for exploring a wider range of biological targets. This compound, as a highly functionalized piperidine derivative, provides multiple, orthogonal handles for diversification, potentially enabling the rapid generation of large and diverse libraries with a high degree of three-dimensional complexity.
Experimental Protocols for Diversification
The following are detailed, step-by-step methodologies for key transformations to unlock the diversification potential of this compound.
Experimental Workflow: From Scaffold to Library
Caption: General experimental workflow for library generation.
Protocol 1: Amidation of the Methyl Ester (Pathway A)
This protocol describes the conversion of the methyl ester to a diverse library of amides using a microwave-assisted method.[13][14][15][16][17]
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
Indium(III) iodide (InI₃) or another suitable catalyst
-
Anhydrous toluene
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial, add this compound (1 mmol), the desired amine (1.2 mmol), and InI₃ (10 mol%).
-
Add anhydrous toluene (3 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer and irradiate at 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Reduction of the N-Methyl Lactam (Pathway B)
This protocol details the reduction of the lactam to the corresponding N-methyl piperidine derivative using lithium aluminum hydride (LiAlH₄).[18][19][20][21]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (2 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 mmol) in anhydrous THF (5 mL) to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with THF.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Protocol 3: Alkylation at the C3 Position (Pathway C)
This protocol outlines the alkylation of the carbon alpha to the ester via an enolate intermediate.[22][23][24][25][26]
Materials:
-
This compound
-
Sodium hydride (NaH) or another suitable base
-
A diverse set of alkyl halides
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 mmol) in anhydrous THF (5 mL).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1 mmol) in anhydrous THF (5 mL).
-
Stir the mixture at 0 °C for 30 minutes to allow for enolate formation.
-
Add the desired alkyl halide (1.1 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound represents a highly promising and under-explored scaffold for diversity-oriented synthesis. Its inherent structural features provide multiple, orthogonal points for diversification, enabling the generation of libraries with significant appendage, stereochemical, and scaffold diversity. The proposed synthetic pathways, supported by established chemical transformations, offer a practical roadmap for researchers to unlock the potential of this versatile building block. By leveraging the principles of DOS and the strategic functionalization of this scaffold, the scientific community can expand the accessible chemical space and accelerate the discovery of novel bioactive molecules.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Privileged scaffolds for library design and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combinatorial synthesis and screening of a chemical library of 1,4-dihydropyridine calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-assisted direct amidation of thioesters: a green approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. ch.ic.ac.uk [ch.ic.ac.uk]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. researchgate.net [researchgate.net]
- 22. pharmaxchange.info [pharmaxchange.info]
- 23. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 24. aklectures.com [aklectures.com]
- 25. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of Piperidine-Derived Pharmaceuticals
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in over 70 commercially available drugs stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to serve as a versatile scaffold for interacting with a wide array of biological targets.[3][4] This guide provides an in-depth comparison of the essential in vitro and in vivo methodologies used to evaluate pharmaceuticals derived from this "privileged scaffold," with a focus on the causal relationships between experimental choices and the generation of robust, translatable data.
We will explore this topic through the lens of three distinct classes of piperidine-containing drugs, each with a unique mechanism of action and therapeutic application:
-
Central Nervous System (CNS) Agents: Exemplified by Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[5]
-
Opioid Analgesics: Represented by Fentanyl, a potent µ-opioid receptor agonist.[6]
-
Psychostimulants: Illustrated by Methylphenidate, a dopamine and norepinephrine reuptake inhibitor used for ADHD.[7][8]
The Preclinical Evaluation Workflow: From Benchtop to Whole Organism
The journey of a piperidine-derived drug candidate from initial synthesis to potential clinical trials follows a structured, multi-stage evaluation process. The core principle is to build a comprehensive understanding of a compound's activity, selectivity, and safety profile, starting with controlled, high-throughput in vitro systems and progressing to more complex in vivo models that better mimic human physiology.
Caption: High-level preclinical drug discovery workflow.
Part 1: In Vitro Evaluation - Deconstructing Biological Activity in a Controlled Environment
In vitro assays are fundamental to early-stage drug discovery, providing a controlled and reliable setting to dissect biological mechanisms and assess the potency, activity, and safety of new chemical entities.[9] These assays are crucial for making informed decisions before advancing a compound to more resource-intensive in vivo studies.[10]
Target Engagement and Potency
The first critical question is whether the compound interacts with its intended molecular target. The choice of assay is dictated by the nature of the target.
-
For Receptor Ligands (e.g., Fentanyl): Radioligand binding assays are the gold standard. In this technique, a radiolabeled version of a known ligand and the unlabeled test compound (the piperidine derivative) compete for binding to the target receptor (e.g., µ-opioid receptor). The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound. This allows for the determination of the Inhibitory Constant (Ki) , a direct measure of binding affinity. While various binding affinities for fentanyl have been reported, this is likely due to differences in the radioligand, species, or tissue used in the assays.[11]
-
For Enzyme Inhibitors (e.g., Donepezil): Enzyme activity assays are employed. For Donepezil, this involves measuring the activity of acetylcholinesterase (AChE), the enzyme it inhibits. A common method uses Ellman's reagent, where the enzymatic breakdown of a substrate produces a colored product. The reduction in color formation in the presence of Donepezil allows for the calculation of the IC50 value , the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
For Transporter Blockers (e.g., Methylphenidate): Reuptake inhibition assays are used. These typically involve cells engineered to express the target transporter (e.g., dopamine transporter, DAT). A radiolabeled substrate (e.g., ³H-dopamine) is added, and the amount of radioactivity taken up by the cells is measured. Methylphenidate's ability to block this uptake provides a measure of its potency at the transporter.[12]
Cellular Activity and Selectivity
Moving from an isolated target to a cellular context is a critical step to confirm that the compound retains its activity and to assess its selectivity.
-
Functional Assays: These assays measure the downstream consequences of target engagement. For a G-protein coupled receptor (GPCR) agonist like Fentanyl, a common assay measures changes in intracellular cyclic AMP (cAMP) levels or GTPγS binding.
-
Phenotypic Assays: These assays measure a holistic cellular response without assuming a specific target.[13] For a CNS drug, this could involve measuring changes in neurite outgrowth or neuronal firing patterns in cultured neurons.
-
Selectivity Profiling: It is crucial to determine if the piperidine derivative interacts with unintended targets ("off-targets"). This is typically done by screening the compound against a panel of common off-targets, such as other receptors, enzymes, and ion channels. A key safety-related off-target is the hERG potassium channel, as inhibition can lead to cardiac arrhythmias.
In Vitro ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (Tox) properties is essential to predict its behavior in vivo.
| Parameter | In Vitro Assay | Rationale and Experimental Goal |
| Absorption | Caco-2 Permeability Assay | Uses a monolayer of human intestinal cells to predict oral absorption. High permeability is desirable for orally administered drugs. |
| Metabolism | Liver Microsome Stability Assay | Incubates the compound with liver microsomes (containing metabolic enzymes) to determine its metabolic stability. A high clearance rate may indicate a short half-life in vivo. Donepezil's metabolism, for instance, involves N-dealkylation and O-demethylation.[14] |
| Metabolism | Cytochrome P450 (CYP) Inhibition Assay | Assesses the potential for the compound to inhibit major CYP enzymes (e.g., CYP3A4), which can lead to drug-drug interactions. Fentanyl is primarily metabolized by CYP3A4.[6] |
| Toxicity | Cytotoxicity Assays (e.g., MTT, LDH) | Measures the compound's general toxicity to cells, providing an early indication of potential safety issues.[15] |
| Toxicity | hERG Patch Clamp Assay | The definitive assay for assessing cardiotoxicity risk by directly measuring the compound's effect on the hERG channel current. |
Part 2: In Vivo Evaluation - Assessing Performance in a Living System
Animal models are indispensable for evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of a drug candidate in a complex biological system.[16][17] The selection of an appropriate animal model is critical and should be based on similarities to human physiology, metabolism, and the disease state being studied.[18]
Pharmacokinetics (PK)
PK studies determine what the body does to the drug. Key parameters include:
-
Bioavailability: The fraction of an administered dose that reaches systemic circulation.
-
Distribution: Where the drug goes in the body. For CNS drugs like Donepezil and Methylphenidate, brain penetration is essential.
-
Metabolism: How the drug is chemically modified by the body. Studies in rats have been shown to be reliable for studying Donepezil metabolism, as the pathways are comparable to humans.[19]
-
Excretion: How the drug and its metabolites are eliminated from the body. Most of Methylphenidate and its metabolites are excreted in the urine.[20]
Typical Experimental Protocol (Rat PK Study):
-
Administer the piperidine compound to a cohort of rats (e.g., via oral gavage and intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and quantify the drug concentration using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Plot plasma concentration versus time and use software to calculate key PK parameters (AUC, Cmax, T1/2, etc.).
Caption: Key parameters in pharmacokinetic and pharmacodynamic studies.
Pharmacodynamics (PD) and Efficacy
PD studies investigate what the drug does to the body. The choice of in vivo model is tailored to the drug's therapeutic indication.
-
For CNS Agents (Donepezil): Models of cognitive impairment are used. The Morris Water Maze is a classic test where a rodent must learn the location of a hidden platform in a pool of water. Scopolamine-induced amnesia models are often used, where Donepezil's ability to reverse the cognitive deficits is measured.
-
For Opioid Analgesics (Fentanyl): Nociception (pain) models are employed. The tail-flick and hot-plate tests are common acute pain models where the latency to withdraw from a thermal stimulus is measured. Fentanyl significantly increases this latency, demonstrating its analgesic effect.[21]
-
For Psychostimulants (Methylphenidate): Models of ADHD, such as the Spontaneously Hypertensive Rat (SHR), are used. These animals display hyperactivity and impulsivity, which are attenuated by therapeutic doses of Methylphenidate.
In Vitro-In Vivo Correlation (IVIVC)
A primary goal of preclinical evaluation is to establish a correlation between in vitro potency and in vivo efficacy. For instance, a strong correlation between a compound's in vitro Ki at the µ-opioid receptor and its in vivo ED50 (the dose required to produce 50% of the maximal effect) in the tail-flick test would validate the mechanism of action and provide confidence in the screening cascade. While direct correlation can be challenging, conserving the rank order of potency is a key indicator. For Donepezil, while the absolute values of hepatic clearance were underestimated from in vitro data, the rank order across different species was conserved when compared to in vivo results.[14]
Comparative Data Summary
The table below summarizes typical evaluation data for our exemplary piperidine-derived pharmaceuticals. Note that these values are illustrative and can vary based on the specific assay conditions and animal models used.
| Drug | Primary Target | Typical In Vitro Potency | Primary In Vivo Model | Typical In Vivo Outcome |
| Donepezil | Acetylcholinesterase (AChE) | IC50: ~10-100 nM | Morris Water Maze (Rat) | Reversal of scopolamine-induced cognitive deficits.[5][22] |
| Fentanyl | µ-Opioid Receptor | Ki: ~0.1-1 nM | Hot-Plate Test (Mouse) | Increased latency to paw lick/jump, 50-100x more potent than morphine.[6][11] |
| Methylphenidate | Dopamine Transporter (DAT) | IC50: ~50-200 nM | Spontaneously Hypertensive Rat (SHR) | Reduction in hyperactive and impulsive behaviors.[7][20] |
Conclusion
The successful development of pharmaceuticals derived from piperidine building blocks relies on a logical, multi-faceted evaluation strategy that bridges the gap between simplified in vitro systems and complex in vivo models. By carefully selecting assays that probe target engagement, cellular function, and ADME-Tox properties, researchers can build a robust data package. This in vitro foundation is then tested and validated in relevant animal models to assess pharmacokinetics, establish efficacy, and ensure safety. The ultimate goal is to establish a clear line of sight from molecular interaction to therapeutic effect, providing the confidence needed to advance these promising compounds into clinical development.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dokumen.pub [dokumen.pub]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fentanyl - Wikipedia [en.wikipedia.org]
- 7. Methylphenidate - Wikipedia [en.wikipedia.org]
- 8. psychscenehub.com [psychscenehub.com]
- 9. axxam.com [axxam.com]
- 10. The Importance of In Vitro Assays [visikol.com]
- 11. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Correlation of the intrinsic clearance of donepezil (Aricept) between in vivo and in vitro studies in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. toolbox.eupati.eu [toolbox.eupati.eu]
- 19. researchgate.net [researchgate.net]
- 20. Methylphenidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. longdom.org [longdom.org]
- 22. In vitro and in vivo evaluation of donepezil-sustained release microparticles for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 1-Methyl-2-oxopiperidine-3-carboxylate Analogs
For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on the methyl 1-methyl-2-oxopiperidine-3-carboxylate scaffold. Moving beyond a mere listing of data, we will delve into the causal relationships behind experimental findings, offering field-proven insights into how subtle molecular modifications can profoundly impact pharmacological outcomes.
Introduction: The Versatile Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive starting point for the design of novel therapeutics targeting a wide array of biological targets. This compound serves as a key building block, and understanding the SAR of its analogs is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This guide will explore the impact of modifications at three key positions: the N-methyl group, the 2-oxo group, and the 3-carboxylate ester.
Core Structure and Key Modification Points
The foundational structure of this compound presents three primary sites for chemical modification to explore the structure-activity landscape.
Caption: Key modification points on the this compound scaffold.
Comparative Analysis of Analog Performance
Our analysis will focus on dissecting the impact of structural changes at the R1, R2, and R3 positions on biological activity. While a single, comprehensive study directly comparing a wide range of analogs of this specific molecule is not publicly available, we can synthesize data from various studies on related piperidine derivatives to infer likely SAR trends.
The Influence of the N-Substituent (R1)
The N-substituent plays a critical role in modulating the physicochemical properties and biological activity of piperidine-containing compounds. Its size, lipophilicity, and basicity can significantly affect receptor binding and pharmacokinetic profiles.
Key Insights:
-
N-Demethylation: Removal of the N-methyl group can lead to improved activity at certain transporters, such as the serotonin (SERT) and norepinephrine (NET) transporters, while having modest effects on the dopamine transporter (DAT).[2]
-
N-Alkylation/Arylation: Replacing the N-methyl group with larger alkyl or phenylalkyl groups can have varied effects. For instance, in some piperidine-based cocaine analogs, such modifications led to a modest improvement in SERT activity but a loss in DAT activity.[2] The conformation of the piperidine ring is also influenced by the N-substituent, which can adopt different chair or boat conformations to accommodate the substituent and interact with the biological target.[3]
-
Introduction of Polar Groups: Incorporating polar groups into the N-alkyl substituent generally leads to a decrease in activity at monoamine transporters.[2]
Experimental Protocol: N-Alkylation of Methyl 2-oxopiperidine-3-carboxylate
This protocol describes a general procedure for the N-alkylation of a piperidone precursor.
-
Deprotonation: To a solution of methyl 2-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 1.2 eq) portion-wise.
-
Reaction: Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Workflow for the N-alkylation of the piperidine scaffold.
Bioisosteric Replacement of the 2-Oxo Group (R2)
The 2-oxo group, a lactam, is a key structural feature. Its replacement with bioisosteres can modulate the compound's metabolic stability, hydrogen bonding capacity, and overall conformation.
Key Insights:
-
Lactam to Amine: Reduction of the lactam to the corresponding cyclic amine would significantly alter the molecule's polarity and hydrogen bonding capabilities, likely leading to a completely different pharmacological profile.
-
Thiolactam: Replacing the oxygen with sulfur to form a thiolactam can impact the electronic properties and lipophilicity of the molecule.
Modification of the 3-Carboxylate Ester (R3)
The ester at the 3-position is a common site for modification to influence potency, selectivity, and pharmacokinetic properties.
Key Insights:
-
Ester to Amide: Conversion of the ester to a primary, secondary, or tertiary amide is a common strategy in drug discovery.[1] This modification can introduce new hydrogen bonding interactions and alter the metabolic stability of the compound. For instance, in a series of piperidine-3-carboxamides, the nature of the amide substituent was found to be crucial for activity as human platelet aggregation inhibitors.[4]
-
Ester to Bioisosteres: The ester can be replaced with various bioisosteres such as oxadiazoles, which can mimic the hydrogen bonding properties of the ester while potentially improving metabolic stability.[5][6] The size of the substituent on the oxadiazole ring has been shown to be a key determinant of activity at monoamine transporters.[5][6]
-
Hydrolysis to Carboxylic Acid: Hydrolysis of the methyl ester to the corresponding carboxylic acid introduces a charged group, which will drastically change the compound's physicochemical properties and its ability to cross cell membranes.
Experimental Protocol: Amide Formation from this compound
This protocol outlines the conversion of the ester to an amide.
-
Hydrolysis: Hydrolyze this compound (1.0 eq) to the corresponding carboxylic acid using lithium hydroxide (LiOH, 2.0 eq) in a mixture of THF and water.
-
Acidification: After completion of the hydrolysis (monitored by TLC), acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extraction: Extract the carboxylic acid with a suitable organic solvent like ethyl acetate.
-
Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in dichloromethane (DCM), add the desired amine (1.1 eq), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction and Purification: Stir the reaction at room temperature until completion, then wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.
Caption: Workflow for the synthesis of amide analogs.
Comparative Data Summary
The following table summarizes the predicted impact of various structural modifications on the biological activity of this compound analogs, based on SAR trends observed in related piperidine series. The specific biological activity will be highly dependent on the target being investigated.
| Modification Site | Structural Change | Predicted Impact on Activity (General) | Rationale | Reference |
| R1: N-Methyl | Demethylation | Potentially increased activity at SERT/NET | Altered steric and electronic properties at the nitrogen atom. | [2] |
| Larger Alkyl/Arylalkyl | Variable; may decrease DAT activity | Increased steric bulk and lipophilicity. | [2] | |
| Introduction of Polar Groups | Likely decreased transporter activity | Increased polarity can hinder binding to hydrophobic pockets. | [2] | |
| R2: 2-Oxo | Reduction to Amine | Significant change in pharmacological profile | Loss of lactam carbonyl, increased basicity. | Inferred |
| Thiolactam | Altered electronic properties and lipophilicity | Sulfur is less electronegative and larger than oxygen. | Inferred | |
| R3: 3-Carboxylate | Conversion to Amide | Potential for new H-bond interactions, altered stability | Amides have different electronic and steric properties than esters. | [1][4] |
| Bioisosteric Replacement (e.g., Oxadiazole) | Improved metabolic stability, maintained H-bonding | Oxadiazoles can mimic the ester's electronic properties. | [5][6] | |
| Hydrolysis to Carboxylic Acid | Drastically altered physicochemical properties | Introduction of a charged group, reduced cell permeability. | Inferred |
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a complex interplay of steric, electronic, and physicochemical factors. This guide has synthesized information from related piperidine series to provide a predictive framework for designing novel compounds with desired biological activities.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs of this compound against specific biological targets. Such studies will provide direct experimental data to validate and refine the SAR trends outlined in this guide. The exploration of a wider range of bioisosteric replacements for the lactam and ester functionalities, as well as a more diverse set of N-substituents, will be crucial in unlocking the full therapeutic potential of this versatile scaffold.
References
- 1. pulsus.com [pulsus.com]
- 2. SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 1-Methyl-2-oxopiperidine-3-carboxylate
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 1-Methyl-2-oxopiperidine-3-carboxylate, ensuring the safety of your personnel and the protection of our environment.
Hazard Assessment: Understanding the Risks
This compound belongs to the piperidine class of compounds. Piperidines and their derivatives can exhibit a range of hazardous properties. Based on data from similar compounds, it is prudent to handle this chemical with the assumption that it may be:
-
An irritant: Potentially causing skin and serious eye irritation.[1]
-
Harmful if ingested or inhaled: Acute toxicity is a concern with many piperidine derivatives.
-
A potential respiratory irritant. [1]
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, ensure you are equipped with the following PPE:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[2]
-
Protective Clothing: A flame-retardant lab coat is essential. For larger quantities or in case of a spill, consider additional protective clothing.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended.[1]
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[3][4]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Select a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.[4][5]
-
Label the Container: The waste container must be clearly labeled with the following information:[3]
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Harmful")
-
The accumulation start date
-
-
Collect the Waste:
-
Solid Waste: If the compound is in solid form, carefully transfer it to the designated waste container using a chemically resistant spatula or scoop.
-
Liquid Waste: If the compound is in a solution, pour the waste carefully into the designated liquid waste container. Use a funnel to prevent spills.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and absorbent paper, should be collected in a separate, clearly labeled solid waste container.
-
-
Avoid Mixing Waste: Do not mix this compound waste with other incompatible waste streams, particularly strong oxidizing agents or acids, to prevent potentially violent reactions.[5]
On-Site Storage: Ensuring Safety and Compliance
Proper storage of hazardous waste while it awaits pickup is a key component of laboratory safety and regulatory compliance.
Storage Guidelines:
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.[5]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[3][6]
-
Ventilation: The storage area should be well-ventilated to prevent the buildup of any harmful vapors.[6]
-
Secure Closure: Always keep the waste container securely capped, except when adding waste.[5]
The following diagram illustrates the decision-making process for the proper disposal of this compound:
References
- 1. fishersci.com [fishersci.com]
- 2. zycz.cato-chem.com [zycz.cato-chem.com]
- 3. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
